Technical Documentation Center

3-Chloro-7-methoxy-1,2-benzisothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-7-methoxy-1,2-benzisothiazole

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7): Chemical Properties, Structural Dynamics, and Synthetic Applications in Antipsychotic Drug Development

Executive Summary 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7) is a highly reactive, privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry[1]. Characterized by its fused benzene and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-1,2-benzisothiazole (CAS 7716-66-7) is a highly reactive, privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry[1]. Characterized by its fused benzene and isothiazole rings, this compound acts as a critical electrophilic building block in the synthesis of atypical antipsychotics, most notably Ziprasidone and Lurasidone[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and scalable experimental protocols, designed specifically for process chemists and drug development professionals.

Physicochemical Properties & Structural Analysis

The utility of 3-Chloro-1,2-benzisothiazole stems from the unique electronic environment of the 1,2-benzisothiazole core. The C3 position is flanked by electronegative nitrogen and sulfur atoms, creating a highly polarized C=N bond[3]. This electron-withdrawing effect renders the C3-chlorine atom highly labile and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[4].

Quantitative Data Summary

Below is a consolidated table of the core physicochemical properties essential for handling and process design[1][3][5]:

PropertyValue
CAS Number 7716-66-7
IUPAC Name 3-chloro-1,2-benzothiazole
Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
Appearance White to yellow/orange/green solid or crystal
Melting Point 39.0 °C – 44.0 °C
Boiling Point 80 °C – 86 °C (at 0.75 mmHg)
Solubility Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate
Density (Predicted) 1.435 ± 0.06 g/cm³

Role in Drug Development: The Antipsychotic Pipeline

In neuropharmacology, the 1,2-benzisothiazole moiety acts as a bioisostere for the indole ring found in endogenous serotonin. When 3-Chloro-1,2-benzisothiazole undergoes an SNAr reaction with piperazine, it forms 3-(1-piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0) [6]. This resulting pharmacophore exhibits potent antagonistic affinity for both 5-HT2A (serotonin) and D2 (dopamine) receptors, effectively eliminating the debilitating extrapyramidal side effects (EPS) associated with first-generation antipsychotics[4].

From this piperazinyl junction, the synthetic pipeline diverges:

  • Ziprasidone: Synthesized by alkylating the piperazine nitrogen with 5-(2-chloroethyl)-6-chlorooxindole[7].

  • Lurasidone: Synthesized by coupling the piperazine derivative with a spirocyclic intermediate derived from 1,2-(1R,2R)-bis(methanesulfonyloxymethyl)cyclohexane and bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide[2].

Pathway A 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7) C 3-(1-piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0) A->C SNAr Reaction (115-125°C) B Piperazine (Nucleophile) B->C D Ziprasidone (Antipsychotic) C->D + 5-(2-chloroethyl)-6-chlorooxindole E Lurasidone (Antipsychotic) C->E + Spirocyclic intermediate & Dicarboximide

Divergent synthesis pathway from CAS 7716-66-7 to atypical antipsychotics.

Experimental Methodologies & Protocols

Protocol 1: Upstream Synthesis of 3-Chloro-1,2-benzisothiazole

The chlorination of 1,2-benzisothiazol-3-one is the standard industrial route to yield CAS 7716-66-7[5].

Step-by-Step Methodology:

  • Setup: Equip a 1 L four-necked round-bottomed flask with a mechanical stirrer, thermometer, and reflux condenser[8].

  • Reagent Loading: Sequentially add 75.6 g (0.5 mol) of 1,2-benzisothiazol-3-one, 54.8 g (0.75 mol) of N,N-dimethylformamide (DMF, acting as a catalyst/solvent), and 100.0 g of chlorobenzene[5].

  • Thermal Activation: Initiate stirring and elevate the internal temperature to maintain a strict 70 °C – 80 °C window[8].

  • Chlorination: Slowly add 71.4 g (0.6 mol) of thionyl chloride (SOCl₂) dropwise over a period of 1 hour to control the evolution of SO₂ and HCl gases[5].

  • Maturation: Maintain the reaction at 70 °C – 80 °C for 8 hours to ensure complete conversion[5].

Protocol 2: Scalable SNAr Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

Causality & Mechanistic Insight (E-E-A-T): Historically, this substitution was performed neat (using molten piperazine at 125 °C), which caused severe exotherms and stirring failures upon scale-up. Advanced process chemistry reveals that this is not a standard concerted SNAr. Instead, nucleophilic attack by piperazine triggers an unexpected ring-opening to form a sulfenamide intermediate. High temperatures (115–125 °C) and a massive excess of piperazine are mechanistically required to drive the subsequent conversion to a benzamidine intermediate, which then thermally ring-closes (eliminating piperazine) to yield the final product.

Step-by-Step Methodology:

  • Reagent Preparation: Under a nitrogen atmosphere, combine anhydrous piperazine (76.2 g, 884 mmol) and 23 mL of pyridine. Heat the mixture to 115 °C[4]. Note: The extreme molar excess of piperazine prevents the dimerization of the highly reactive sulfenamide intermediate.

  • Substrate Addition: Dissolve 3-chloro-1,2-benzisothiazole (30.0 g, 17.7 mmol) in 15 mL of pyridine. Add this solution to the piperazine mixture slowly over 1 hour to moderate the exothermic ring-opening phase[4].

  • Thermal Cyclization: Heat the resulting amber solution at 119 °C for 24 hours. Monitor via Thin-Layer Chromatography (SiO₂; CH₂Cl₂–IPA–TEA, 15:5:1) until the benzamidine intermediate fully cyclizes[4].

  • Quenching: Cool the solution to 90 °C and quench by adding 154 mL of water[4].

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate. Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the piperazinyl product (Typical yield: 75-85%)[4][6].

Workflow S1 Step 1: Reagent Preparation Heat anhydrous Piperazine + Pyridine to 115°C under N2 S2 Step 2: Substrate Addition Slowly add 3-Chloro-1,2-benzisothiazole (1h) to control exotherm S1->S2 S3 Step 3: Thermal Cyclization Maintain at 119°C for 24h (Ring-opening/closing mechanism) S2->S3 S4 Step 4: Quenching Cool to 90°C and quench with Water S3->S4 S5 Step 5: Extraction & Purification Extract, dry over Na2SO4, and crystallize S4->S5 S6 Final Product 3-(1-piperazinyl)-1,2-benzisothiazole (High Purity) S5->S6

Experimental workflow for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole.

Safety, Handling, and Regulatory Considerations

3-Chloro-1,2-benzisothiazole is a potent electrophile and is classified as a strong dermal, ocular, and respiratory irritant[2].

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage Conditions: The compound must be stored in a cool (<15 °C), dark, and dry environment. It must be kept in tightly sealed containers away from strong oxidizing agents to prevent degradation of the sulfur heteroatom[9].

References

  • ChemicalBook - 3-Chloro-1,2-benzisothiazole | 7716-66-7.
  • ECHEMI - 7716-66-7, 3-Chloro-1,2-benzisothiazole Formula.
  • PubChem (NIH) - 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190.
  • Tokyo Chemical Industry Co., Ltd. (TCI) - 3-Chloro-1,2-benzisothiazole | 7716-66-7.
  • Sigma-Aldrich - 3-Chlorobenzo[d]isothiazole | 7716-66-7.
  • Thermo Scientific Chemicals - 3-Chloro-1,2-benzisothiazole, 97+%.
  • ACS Organic Process Research & Development - New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole.
  • US Patent 20140179922A1 - Intermediate compounds and process for the prepar
  • TSI Journals - Simple and efficient methods to ziprasidone, an anti-psychotic drug substance.

Sources

Exploratory

The 1,2-Benzisothiazole Scaffold: A Technical Guide to Multitarget Biological Activity and Assay Design

The 1,2-benzisothiazole nucleus is a privileged pharmacophore in medicinal chemistry. Its structural versatility—specifically the ability to undergo extensive functionalization at the N-2 and C-3 positions—allows for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2-benzisothiazole nucleus is a privileged pharmacophore in medicinal chemistry. Its structural versatility—specifically the ability to undergo extensive functionalization at the N-2 and C-3 positions—allows for the precise tuning of physicochemical properties to target diverse biological pathways. This whitepaper synthesizes recent advancements in the biological activity of 1,2-benzisothiazole derivatives, elucidating their mechanisms of action across oncology, infectious disease, and agricultural immunology, while providing field-proven, self-validating experimental protocols for preclinical evaluation.

Mechanistic Profiling of Biological Activities

Oncology: Overcoming Hypoxia and Angiogenesis

Solid tumors frequently develop hypoxic microenvironments, triggering the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This, in turn, upregulates Carbonic Anhydrase IX (CAIX), a transmembrane metalloenzyme crucial for pH regulation and tumor survival. 1,2-Benzisothiazole derivatives, particularly saccharin-based (1,1-dioxide) analogs bearing alkyl- or arylamido groups, have emerged as highly selective CAIX inhibitors[1].

Causality in Design: Classical primary sulfonamides bind directly to the Zn(II) ion in the CA active site but often lack isoform selectivity. Secondary/tertiary sulfonamides derived from the 1,2-benzisothiazole core bypass direct zinc binding due to steric hindrance. Instead, they anchor at the entrance of the active site (the coumarin-binding pocket), offering nanomolar Ki​ affinities with profound selectivity for the tumor-associated CAIX isoform over cytosolic off-targets[1].

Furthermore, novel piperazinyl-benzo[d]isothiazole derivatives (e.g., "compound-g") exhibit potent anti-angiogenic properties. In vivo models demonstrate that these compounds downregulate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and CD31, severely restricting tumor microvessel density while simultaneously inhibiting the Ki67 proliferation biomarker to drive apoptosis[2].

HypoxiaPathway Hypoxia Tumor Hypoxia (CoCl2 Simulated) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (pH Regulation) HIF1A->CAIX Apoptosis Tumor Cell Apoptosis CAIX->Apoptosis Promotes Survival Drug 1,2-Benzisothiazole Derivatives Inhibition Active Site Steric Blockade Drug->Inhibition Inhibition->CAIX Inhibits

Fig 1: Mechanism of CAIX inhibition by 1,2-benzisothiazoles under hypoxic tumor conditions.

Infectious Disease: Antimalarial and Antimicrobial Efficacy

The rise of artemisinin-resistant Plasmodium falciparum necessitates novel antimalarial chemotypes. High-throughput screening has identified 2-phenyl benzo[d]isothiazol-3(2H)-ones (BITZ) as species-selective inhibitors of the MEP (methylerythritol phosphate) pathway[3].

Causality in Mechanism: The MEP pathway is essential for isoprenoid biosynthesis in the Plasmodium apicoplast but is absent in humans, making it an ideal therapeutic target. BITZ compounds specifically inhibit the third catalytic enzyme, PfIspD, by covalently interacting with an active site cysteine residue, achieving EC50​ values below 400 nM and rapidly depleting downstream MEP metabolites[3].

In antibacterial applications, 1,2-benzisothiazolin-3-ones demonstrate broad-spectrum activity, particularly against Gram-positive bacteria and yeasts. Interestingly, saccharin-tetrazolyl derivatives exhibit highly pH-dependent antimicrobial properties, showing maximum bactericidal and bacteriostatic activity in acidic environments (pH 4.0), which is highly relevant for targeting pathogens in acidic infection sites like the urinary tract or phagolysosomes[4].

Agricultural Immunology: Systemic Acquired Resistance (SAR)

Beyond human therapeutics, the 1,2-benzisothiazole scaffold is a cornerstone of agricultural biostimulants. Probenazole (PBZ, 3-allyloxy-1,2-benzisothiazole-1,1-dioxide) is a globally utilized plant activator.

Causality in Pathway Activation: PBZ is metabolized in planta into 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT). BIT acts upstream of the Salicylic Acid (SA) signaling pathway. By stimulating SA biosynthesis, BIT induces the expression of Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5), conferring Systemic Acquired Resistance (SAR) against devastating pathogens like Magnaporthe oryzae (rice blast) and Pseudomonas syringae[5][6].

SARPathway PBZ Probenazole (PBZ) BIT BIT (Active Metabolite) PBZ->BIT Metabolism SA Salicylic Acid (SA) BIT->SA Up-regulates PRGenes PR Gene Expression (PR-1, PR-2, PR-5) SA->PRGenes SAR Systemic Acquired Resistance (Broad Pathogen Immunity) PRGenes->SAR

Fig 2: Activation of the Salicylic Acid (SA) signaling pathway by PBZ/BIT in plants.

Quantitative Structure-Activity Data

To facilitate lead optimization, the following table synthesizes the quantitative biological metrics of key 1,2-benzisothiazole derivatives across multiple therapeutic targets.

Target / PathwayCompound Class / DerivativeActivity MetricValue RangeRef
CAIX (Anticancer) Saccharin-based alkyl/arylamidesEnzyme Inhibition ( Ki​ )Low nanomolar ( <50 nM)[1]
Angiogenesis (VEGFR2) Piperazinyl-benzo[d]isothiazoleMicrovessel Density Reduction3-fold decrease in vivo[2]
PfIspD (Antimalarial) 2-phenyl benzo[d]isothiazol-3(2H)-onesCell Viability ( EC50​ ) <400 nM[3]
Gram-Positive Bacteria Saccharin-tetrazolyl derivativesMinimum Inhibitory Conc. (MIC)0.98 – 125 µg/mL (at pH 4.0)[4]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires internal controls to distinguish targeted pharmacological effects from non-specific artifacts. The following protocol outlines the evaluation of 1,2-benzisothiazole derivatives as CAIX inhibitors under simulated hypoxia.

Protocol: In Vitro CAIX Inhibition and Hypoxia Simulation Assay

Objective: To evaluate the antiproliferative and target-specific inhibitory effects of 1,2-benzisothiazole derivatives on HT-29 colon adenocarcinoma cells under hypoxic conditions[1].

Rationale for Self-Validation: Hypoxia chambers are notoriously variable. We utilize Cobalt(II) chloride ( CoCl2​ ) to chemically simulate hypoxia. CoCl2​ inhibits prolyl hydroxylases, preventing the degradation of HIF-1α and ensuring consistent CAIX overexpression. A parallel normoxic control plate validates that the compound's efficacy is strictly dependent on the hypoxia-induced CAIX pathway, ruling out general cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Chemical Hypoxia Induction:

    • Seed HT-29 cells in two 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

    • Validation Step: Designate Plate A as "Normoxia" and Plate B as "Hypoxia". To Plate B, add CoCl2​ to a final concentration of 100 µM. Incubate both plates for 24 hours to allow HIF-1α stabilization and CAIX expression.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of the 1,2-benzisothiazole derivative in molecular-grade DMSO.

    • Perform serial dilutions in media to achieve final assay concentrations (e.g., 0.1 nM to 10 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

    • Treat both Plate A and Plate B with the compound dose-response matrix. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Acetazolamide).

  • Orthogonal Readout 1: CAIX Esterase Activity (Target Engagement):

    • After 48 hours of compound exposure, lyse a subset of wells.

    • Introduce 4-nitrophenyl acetate (4-NPA), a substrate cleaved by CAIX esterase activity.

    • Measure absorbance at 400 nm using a microplate reader. Calculate the IC50​ for enzyme inhibition. Note: True CAIX inhibitors will show a sharp decrease in absorbance only in Plate B.

  • Orthogonal Readout 2: MTT Viability Assay (Phenotypic Effect):

    • To the remaining wells, add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

    • Aspirate media and solubilize the formazan crystals with 100 µL DMSO.

    • Read absorbance at 570 nm.

    • Data Interpretation: A successful 1,2-benzisothiazole lead will exhibit potent antiproliferative activity (low cell viability) in Plate B (Hypoxia) while leaving Plate A (Normoxia) relatively unaffected, proving mechanism-specific action rather than broad-spectrum poisoning[1].

References

  • Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity... Source: nih.gov URL:[Link]

  • Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD Source: nih.gov URL:[Link]

  • A NOVEL DERIVATIVE OF BENZISOTHIAZOLE INHIBITS SOLID TUMOR GROWTH IN VIVO BY ANTI-ANGIOGENESIS AND APOPTOSIS Source: rjlbpcs.com URL:[Link]

  • Studies on the mechanism of agricultural chemicals focused on plant hormone signals Source: jst.go.jp URL:[Link]

  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions Source: acs.org URL:[Link]

  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway Source: mdpi.com URL:[Link]

  • In Vitro Assessment of Antimicrobial, Antioxidant, and Cytotoxic Properties of Saccharin–Tetrazolyl and –Thiadiazolyl Derivatives Source: semanticscholar.org URL:[Link]

Sources

Foundational

A Guide to the Synthesis of Substituted Benzisothiazoles: Strategies, Mechanisms, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzisothiazole Scaffold in Modern Drug Discovery The benzisothiazole core, a bicyclic heterocycle formed by t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzisothiazole Scaffold in Modern Drug Discovery

The benzisothiazole core, a bicyclic heterocycle formed by the fusion of a benzene ring and an isothiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3] Derivatives of benzisothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antipsychotic agents.[1][3][4] The therapeutic relevance of this scaffold, exemplified by drugs like Ziprasidone (antipsychotic), has fueled extensive research into novel and efficient synthetic methodologies to access structurally diverse analogues for drug discovery pipelines.

This guide provides a comprehensive overview of the principal synthetic strategies for constructing substituted benzisothiazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, explaining the causality behind the choice of reagents, catalysts, and reaction conditions. Our focus is on providing actionable insights and robust, validated methodologies for researchers in the field.

Strategic Approaches to Benzisothiazole Synthesis

The construction of the benzisothiazole ring system can be broadly categorized into two main strategies: intramolecular cyclization of pre-functionalized aromatic precursors and intermolecular reactions that build the heterocyclic ring in a cascade or multi-component fashion. A third, crucial strategy involves the post-synthesis modification of a pre-formed benzisothiazole core, which is vital for generating compound libraries.

G cluster_0 Synthetic Strategies cluster_1 Key Precursors / Methods A Intramolecular Cyclization (N-S Bond Formation) A1 2-Mercaptobenzamides A->A1 A2 2-Mercaptobenzoic Acid Azides A->A2 B Intermolecular Cascade (C-S & N-S Bond Formation) B1 2-Halobenzamides + Sulfur Source (S8, CS2, KSCN) B->B1 B2 o-Haloarylamidines + S8 B->B2 C Post-Synthesis Functionalization (C-C/C-N Bond Formation) C1 Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) C->C1

Caption: Core strategies for the synthesis of substituted benzisothiazoles.

Part 1: Intramolecular Cyclization via N-S Bond Formation

The most direct and widely used methods for synthesizing 2-substituted benzisothiazol-3(2H)-ones involve the intramolecular cyclization of 2-mercaptobenzamides. This strategy is predicated on forming the crucial N-S bond from precursors where the nitrogen and sulfur atoms are already tethered to the benzene ring in an ortho relationship.

Copper-Catalyzed Oxidative Dehydrogenative Cyclization

Expertise & Rationale: This approach is highly efficient for creating N-substituted benzisothiazolones. The use of a copper catalyst under an oxygen atmosphere provides a green and atom-economical method, as O₂ serves as the terminal oxidant, with water being the only byproduct.[5][6] The causality behind this choice lies in copper's ability to facilitate the oxidative coupling of N-H and S-H bonds. The reaction demonstrates high functional group tolerance, making it suitable for complex molecule synthesis.[6]

Plausible Mechanism: The catalytic cycle is believed to initiate with the coordination of the 2-mercaptobenzamide to a Cu(I) species. Oxidative addition of the S-H and N-H bonds to the copper center, or a sequential deprotonation followed by oxidation, forms a Cu(III) intermediate. Reductive elimination then forges the N-S bond, releasing the benzisothiazolone product and regenerating the active Cu(I) catalyst.

G Start 2-Mercaptobenzamide + Cu(I) Complex Bidentate Cu(I) Complex Start->Complex Coordination Oxidation Oxidative Addition (or Deprotonation/Oxidation) [O2] Complex->Oxidation CuIII Cu(III) Intermediate Oxidation->CuIII ReductiveElim Reductive Elimination CuIII->ReductiveElim Product Benzisothiazolone Product ReductiveElim->Product CatalystRegen Cu(I) Catalyst (Regenerated) ReductiveElim->CatalystRegen Re-enters cycle

Caption: Mechanism of Cu-catalyzed N-S bond formation.

Trustworthiness - A Validated Protocol: The following protocol is adapted from the work of Kuninobu, Kanai, and their group, who developed a gram-scale synthesis using this method.[6]

  • Step 1: Reaction Setup: To a solution of the 2-mercapto-N-substituted benzamide (1.0 mmol) in dimethylformamide (DMF, 5 mL), add copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

  • Step 2: Reaction Execution: Stir the mixture vigorously in a flask equipped with a balloon filled with oxygen (O₂). Heat the reaction to 70 °C.

  • Step 3: Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-substituted benzo[d]isothiazol-3(2H)-one.

Starting Material (N-substituent)CatalystConditionsYield (%)Reference
N-Benzyl-2-mercaptobenzamideCuI (10 mol%)DMF, O₂, 70 °C95%[6]
N-Phenyl-2-mercaptobenzamideCuI (10 mol%)DMF, O₂, 70 °C92%[6]
N-Butyl-2-mercaptobenzamideCuI (10 mol%)DMF, O₂, 70 °C88%[6]

Table 1: Examples of Copper-Catalyzed Synthesis from 2-Mercaptobenzamides.[6]

Part 2: Intermolecular Cascade Reactions

These strategies construct the benzisothiazole core from precursors that do not contain both sulfur and nitrogen atoms pre-installed. They often involve transition-metal-catalyzed cascade reactions that form both a C-S and an N-S bond in a single operation.

From 2-Halobenzamides and a Sulfur Source

Expertise & Rationale: This approach is highly valuable as it utilizes readily available 2-halobenzamides. Various sulfur sources can be employed, including elemental sulfur (S₈), potassium thiocyanate (KSCN), and carbon disulfide (CS₂).[5][6] Copper and nickel catalysts are frequently used to promote this cascade reaction. The choice of an iodo- or bromo-substituted benzamide is critical, as these are more reactive in the initial C-S bond-forming step (oxidative addition) than the corresponding chloro-derivatives.[6]

Plausible Mechanism (with S₈ and Nano-Nickel Ferrite Catalyst): This process is a cascade of C-S bond formation followed by N-S bond cyclization.

  • Catalyst Activation: The 2-halobenzamide reacts with the nano-NiFe₂O₄ catalyst.

  • C-S Bond Formation: The resulting intermediate reacts with elemental sulfur (S₈) to form a nickel-thiolate species.

  • N-S Bond Formation: In the presence of a base like 4-dimethylaminopyridine (DMAP), this intermediate undergoes intramolecular cyclization to form the N-S bond, releasing the benzisothiazolone product and regenerating the catalyst.[5][6]

G Reactants 2-Halobenzamide + S8 IntermediateA Intermediate A (Ni-Aryl Complex) Reactants->IntermediateA Reacts with Catalyst Catalyst Nano-NiFe2O4 Catalyst->IntermediateA IntermediateB Intermediate B (Ni-Thiolate) IntermediateA->IntermediateB + S8 IntermediateC Intermediate C (Activated Thiol) IntermediateB->IntermediateC + DMAP - DMAP·HX Product Benzisothiazolone IntermediateC->Product Intramolecular Cyclization (N-S formation) CatalystRegen Nano-NiFe2O4 (Regenerated) IntermediateC->CatalystRegen

Caption: Plausible mechanism for nano-nickel catalyzed synthesis.[5][6]

Trustworthiness - A Validated Protocol: The following protocol is adapted from a recyclable nano-nickel ferrite catalyzed procedure.[6]

  • Step 1: Reaction Setup: In a sealed tube, combine the 2-halobenzamide (1.0 mmol), elemental sulfur (S₈, 1.5 mmol), 4-dimethylaminopyridine (DMAP, 2.0 mmol), and nano-NiFe₂O₄ catalyst (15 mol%).

  • Step 2: Reaction Execution: Add the solvent (e.g., DMSO) and seal the tube. Heat the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours).

  • Step 3: Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. The magnetic nano-catalyst can often be separated using an external magnet before extraction.

  • Step 4: Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

2-HalobenzamideSulfur SourceCatalystConditionsYield (%)Reference
N-Benzyl-2-iodobenzamideS₈CuClDMF, 110 °C82%[5]
N-Methyl-2-iodobenzamideS₈CuBr₂MW, 140 °C78%[5]
N-Phenyl-2-bromobenzamideS₈Nano-NiFe₂O₄DMSO, 120 °C85%[6]
N-Benzyl-2-iodobenzamideCS₂CuBrDMSO, 120 °C75%[5][6]

Table 2: Examples of Cascade Reactions with Various Sulfur Sources.

Part 3: Post-Synthesis Functionalization via Cross-Coupling

For creating libraries of drug candidates, modifying the core structure is as important as building it. Metal-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the introduction of a wide variety of substituents onto a pre-formed halo-benzisothiazole scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

Expertise & Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with a halide.[7] For benzisothiazoles, this is typically used to introduce aryl or vinyl groups at the 3-position, starting from a 3-halo-1,2-benzisothiazole. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends heavily on the electronic and steric nature of the coupling partners.

Trustworthiness - A Validated Protocol: The following general protocol is based on standard Suzuki-Miyaura conditions applied to heterocyclic systems.[7]

G A Prepare Reaction Vessel (Flame-dried, inert atm.) B Add Solids (3-Halo-1,2-benzisothiazole, Boronic Acid, Pd Catalyst, Ligand, Base) A->B C Add Solvents (e.g., Dioxane/Water) B->C D Degas Mixture (e.g., Argon bubbling) C->D E Heat Reaction (e.g., 80-110 °C) D->E F Monitor by TLC/LCMS E->F G Aqueous Work-up (Cool, dilute, extract) F->G H Purify (Column Chromatography) G->H

Caption: General experimental workflow for a Suzuki cross-coupling reaction.[7]

  • Step 1: Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 3-bromo-1,2-benzisothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Step 2: Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Step 3: Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir until TLC analysis indicates the consumption of the starting halide.

  • Step 4: Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Step 5: Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography to obtain the 3-aryl-1,2-benzisothiazole.

Buchwald-Hartwig Amination for C-N Bond Formation

Expertise & Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aryl halide and an amine, catalyzed by palladium.[8] This reaction is exceptionally powerful for synthesizing 3-amino-1,2-benzisothiazole derivatives, which are important pharmacophores. The success of this transformation hinges on the selection of an appropriate phosphine ligand, which is often bulky and electron-rich to facilitate the crucial reductive elimination step.[8][9]

Trustworthiness - A Validated Protocol: This general protocol is based on modern Buchwald-Hartwig amination conditions.[9][10]

  • Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).

  • Step 2: Reagent Addition: Add the 3-bromo-1,2-benzisothiazole (1.0 mmol), the desired amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene, 3 mL).

  • Step 3: Reaction Execution: Seal the vial and heat the mixture (e.g., 100 °C) with vigorous stirring for the required duration (typically 4-24 hours).

  • Step 4: Work-up and Purification: After cooling, the reaction is quenched, extracted, and the crude product is purified by column chromatography.

Coupling ReactionBenzisothiazole SubstrateCoupling PartnerCatalyst/Ligand SystemYield (%)Reference
Suzuki-Miyaura3-Bromo-1,2-benzisothiazolePhenylboronic acidPd(PPh₃)₄~85-95%[7]
Suzuki-Miyaura3-Iodo-1,2-benzisothiazole4-Methoxyphenylboronic acidPdCl₂(dppf)~90%[7]
Buchwald-Hartwig3-Bromo-1,2-benzisothiazoleMorpholinePd₂(dba)₃ / XPhos~80-95%[8][10]
Buchwald-Hartwig3-Bromo-1,2-benzisothiazoleAnilinePd(OAc)₂ / BINAP~75-90%[9]

Table 3: Representative Cross-Coupling Reactions for Benzisothiazole Functionalization.

Conclusion and Future Outlook

The synthesis of substituted benzisothiazoles is a mature yet continually evolving field. While classic methods based on intramolecular N-S bond formation from 2-mercaptobenzamides remain highly effective, modern transition-metal-catalyzed cascade reactions from simpler starting materials offer increased efficiency and atom economy. Furthermore, the power of post-synthesis functionalization through cross-coupling reactions provides unparalleled access to chemical diversity, which is essential for modern drug discovery. Future advancements will likely focus on developing even more sustainable methods, such as C-H activation and photoredox catalysis, to further streamline the synthesis of these vital therapeutic scaffolds. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively navigate and contribute to this exciting area of medicinal chemistry.

References

  • Vertex AI Search Grounding API. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • Kajiwara, Y., et al. (2000). Convenient Synthesis of 1,2-Benzisothiazol-3(2H)-ones by Cyclization Reaction of Acyl Azide. Synlett, 2000(10), 1485-1487.
  • Chen, Y., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][11]Thiazin-4-One Derivatives. Molecules, 28(9), 3893. Retrieved from

  • Wang, L., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(2), 556-559.
  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-30.
  • Li, J., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(18), 3369.
  • ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 220-252.
  • BenchChem. (2025). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 1,2-Benzisothiazole.
  • Kamal, A., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 239-251.
  • Elementary Education Online. (n.d.). Study of Benzothiazoles and its Pharmaceutical Importance.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.

Sources

Exploratory

Therapeutic Applications of Benzisothiazole Scaffolds: A Comprehensive Guide to Multi-Target Drug Discovery

Executive Summary The benzisothiazole scaffold—comprising a benzene ring fused to an isothiazole ring (primarily 1,2-benzisothiazole and 2,1-benzisothiazole)—has emerged as a highly privileged pharmacophore in modern med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzisothiazole scaffold—comprising a benzene ring fused to an isothiazole ring (primarily 1,2-benzisothiazole and 2,1-benzisothiazole)—has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Its unique combination of lipophilicity, hydrogen-bonding capacity, and electronic distribution allows it to interact with diverse biological targets, ranging from G-protein coupled receptors (GPCRs) to viral proteases and tumor-associated metalloenzymes. This whitepaper provides an in-depth technical analysis of the therapeutic applications of benzisothiazole derivatives, detailing their mechanistic rationale, quantitative pharmacodynamics, and the self-validating experimental protocols required for their development.

Structural Rationale of the Benzisothiazole Pharmacophore

The therapeutic versatility of the benzisothiazole core lies in its structural tunability. The scaffold allows for systematic chemical modifications, enhancing target engagement and optimizing pharmacodynamic properties for polypharmacology[ResearchGate][1]. The presence of adjacent electronegative heteroatoms (sulfur and nitrogen) creates a localized dipole that facilitates strong hydrogen bonding and dipole-dipole interactions within target active sites. Furthermore, the fused aromatic system provides an ideal geometry for π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tryptophan) common in receptor binding pockets.

Primary Therapeutic Domains

Neuropsychiatry: Dual GPCR Modulation

Benzisothiazole derivatives, specifically piperazinyl-benzisothiazoles, form the structural backbone of several FDA-approved atypical antipsychotics, including ziprasidone, lurasidone, and perospirone. Mechanistic Causality: These molecules are engineered to act as dual antagonists of the serotonin 5-HT2A and dopamine D2 receptors. Pure D2 antagonism (typical of first-generation antipsychotics) effectively treats the positive symptoms of schizophrenia but induces severe extrapyramidal symptoms (EPS). By incorporating the benzisothiazole moiety, these drugs achieve high-affinity binding to 5-HT2A receptors. The subsequent antagonism of 5-HT2A promotes dopamine release in the nigrostriatal pathway, counteracting the D2 blockade locally and thereby mitigating EPS while addressing negative cognitive symptoms[Lirias][2].

G Drug Benzisothiazole Scaffold (e.g., Lurasidone) Receptor1 5-HT2A Receptor (Antagonism) Drug->Receptor1 High Affinity Binding Receptor2 D2 Receptor (Antagonism) Drug->Receptor2 High Affinity Binding Pathway1 Gq/11 Pathway Inhibited Receptor1->Pathway1 Blocks PLC/IP3 Pathway2 Gi/o Pathway Inhibited Receptor2->Pathway2 Blocks cAMP ↓ Outcome Atypical Antipsychotic Efficacy Pathway1->Outcome Pathway2->Outcome

Diagram illustrating the dual 5-HT2A/D2 receptor antagonism by benzisothiazole antipsychotics.

Oncology: Targeting the Hypoxic Tumor Microenvironment

Solid tumors frequently outgrow their vascular supply, creating a hypoxic microenvironment. To survive, tumor cells upregulate Carbonic Anhydrase IX (CAIX), a metalloenzyme that regulates intracellular pH. Saccharin (1,2-benzisothiazole-3(2H)-one 1,1-dioxide) derivatives have been identified as highly selective inhibitors of CAIX. Mechanistic Causality: Traditional primary sulfonamides inhibit CAIX but also bind ubiquitously to cytosolic hCA I and II, causing systemic toxicity. The bulky, rigid benzisothiazole core of saccharin derivatives sterically hinders entry into the narrow active sites of hCA I/II, while perfectly complementing the wider active site cleft of the tumor-associated CAIX, restricting tumor proliferation under hypoxic conditions[ACS Publications][3].

Infectious Diseases: Antiviral and Antibacterial Agents

1,2-Benzisothiazol-3(2H)-one (BIT) derivatives, traditionally utilized as industrial biocides, are being repurposed for infectious diseases. N-substituted BIT derivatives exhibit potent inhibitory activity against the Dengue virus NS2B-NS3 protease[PMC][4]. Furthermore, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, operating via the disruption of bacterial cell wall synthesis and membrane integrity[ResearchGate][5].

Quantitative Pharmacodynamic Profiles

The table below summarizes the binding affinities and inhibitory concentrations of various benzisothiazole derivatives across different therapeutic targets.

Compound ClassPrimary TargetTherapeutic IndicationBinding Affinity / Activity
Piperazinyl-benzisothiazoles 5-HT2A / D2 ReceptorsSchizophrenia / BipolarHigh affinity (sub-nanomolar Kd)
Saccharin-based Derivatives Carbonic Anhydrase IX (CAIX)Solid Tumors (Hypoxic)Ki = 0.18 - 6.01 μM (isoform dependent)
N-substituted BITs Dengue NS2B-NS3 ProteaseDengue FeverIC50 in low micromolar range (10-50 μM)
2-phenyl benzo[d]isothiazol-3(2H)-ones IspD EnzymeMalaria (Plasmodium spp.)Nanomolar inhibitory activity

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal validation steps.

Protocol 1: Synthesis of the 1,2-Benzisothiazole Core via Oxidative Cyclization

Objective: To synthesize functionalized benzo[d]isothiazoles from benzylthio derivatives.

  • Preparation: Dissolve the starting 2-(benzylthio)benzamide derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive intermediates formed in the next step.

  • Oxidation & Activation: Dropwise addition of sulfuryl chloride (SO2Cl2) (1.2 eq) at 0°C.

    • Causality: SO2Cl2 acts as a dual-purpose reagent. It oxidatively cleaves the benzyl-sulfur bond and chlorinates the sulfur atom, generating a highly electrophilic sulfenyl chloride intermediate[Lirias][2].

  • Cyclization: Introduce ammonia (NH3) or a primary amine directly into the reaction mixture.

    • Causality: The nitrogen atom acts as a nucleophile, attacking the activated sulfur to close the isothiazole ring.

  • Validation (Self-Correction): Monitor the reaction via TLC. If unreacted sulfenyl chloride persists, add a catalytic amount of triethylamine (TEA) to drive the nucleophilic attack by neutralizing the HCl byproduct. Purify via flash column chromatography.

Protocol 2: In Vitro CAIX Inhibition and Hypoxic Cell Proliferation Assay

Objective: To evaluate the selective cytotoxicity of saccharin derivatives against CAIX-expressing tumor cells.

  • Cell Culture & Plating: Seed HT-29 human colon cancer cells in two separate 96-well plates at 5×103 cells/well.

    • Causality: HT-29 cells are chosen because they exhibit low basal CAIX expression in normoxia but robustly upregulate CAIX under hypoxic stress, serving as an ideal dynamic model.

  • Hypoxia Induction: Place Plate A in a standard incubator (21% O2 - Normoxia). Place Plate B in a hypoxia incubator chamber (1% O2, 5% CO2 - Hypoxia) or treat with 0.1 mM CoCl2.

    • Causality: Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and binds the Hypoxia Response Element (HRE) of the CA9 gene, simulating the core of a solid tumor.

  • Compound Administration: Treat both plates with the benzisothiazole derivative (0.1 - 100 μM).

    • Self-Validating Control: Include Acetazolamide (a known pan-CA inhibitor) as a positive control, and a vehicle (DMSO) as a negative control.

  • Viability Readout: After 72 hours, assess cell viability using a CellTiter-Glo luminescent assay.

    • Causality of Analysis: By calculating the IC50 ratio between normoxic and hypoxic conditions, researchers can isolate the compound's specific efficacy against CAIX-driven survival pathways from general, off-target cytotoxicity. A successful CAIX-targeted benzisothiazole will show a significantly lower IC50 in Plate B.

Workflow Step1 1. Synthesize Benzisothiazole Derivatives Step2 2. Culture HT-29 Cells (Normoxic vs Hypoxic) Step1->Step2 Compound Prep Step3 3. Administer Compounds (Dose-Response) Step2->Step3 24h Incubation Step4 4. Measure CAIX Expression & Cell Proliferation Step3->Step4 Assay Readout Step5 5. Calculate Ki & IC50 Evaluate Synergism Step4->Step5 Data Analysis

Experimental workflow for validating CAIX-targeted benzisothiazoles under hypoxic conditions.

References

  • Synthesis of benzo[d]isothiazoles: an update Source: Lirias URL
  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX)
  • Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)
  • MULTI-TARGET INHIBITION STRATEGIES IN CANCER THERAPY: THE ROLE OF BENZISOTHIAZOLE SCAFFOLDS Source: ResearchGate URL
  • Synthesis of Novel 3-(Piperazin-1-yl)

Sources

Foundational

An In-depth Technical Guide to the Reaction Mechanism of 3-Halo-1,2-Benzisothiazole Formation

Abstract 3-Halo-1,2-benzisothiazoles are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Understanding the underlying rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Halo-1,2-benzisothiazoles are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Understanding the underlying reaction mechanisms for their formation is paramount for process optimization, yield improvement, and the development of novel synthetic methodologies. This technical guide provides a comprehensive examination of the predominant reaction pathways leading to 3-halo-1,2-benzisothiazoles. We will delve into the mechanistic intricacies of key synthetic routes, supported by experimental protocols and field-proven insights, to offer a valuable resource for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the 1,2-Benzisothiazole Scaffold

The 1,2-benzisothiazole ring system is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The introduction of a halogen atom at the 3-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, making 3-halo-1,2-benzisothiazoles versatile building blocks. Their applications span a broad spectrum, from the development of antipsychotic drugs to potent enzyme inhibitors. A thorough grasp of their synthesis is therefore not merely an academic exercise but a critical component of advancing modern chemical and pharmaceutical research.

Core Reaction Mechanisms: Pathways to 3-Halo-1,2-Benzisothiazoles

The formation of 3-halo-1,2-benzisothiazoles can be broadly categorized into two primary mechanistic approaches: the halogenation of 1,2-benzisothiazol-3(2H)-ones and the halogenative cyclization of dithiobis(benzonitrile) derivatives.

Mechanism I: Halogenation of 1,2-Benzisothiazol-3(2H)-ones

This is arguably the most direct and widely employed method for the synthesis of 3-halo-1,2-benzisothiazoles. The reaction involves the conversion of the carbonyl group of a 1,2-benzisothiazol-3(2H)-one into a halo-substituted imine.

Causality Behind Reagent Choice:

The selection of the halogenating agent is critical and dictates the reaction conditions and outcomes. Common reagents include:

  • Thionyl chloride (SOCl₂): A highly effective reagent for the synthesis of 3-chloro-1,2-benzisothiazoles.[1][2] Its reactivity is often enhanced by the use of a polar aprotic solvent and a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

  • Phosphorus oxychloride (POCl₃): Another powerful chlorinating agent that can be used to achieve the desired transformation.[3][4]

  • Phosphorus pentachloride (PCl₅): A strong chlorinating agent, though its use can sometimes lead to side products if the reaction conditions are not carefully controlled.[5][6]

The Mechanistic Pathway:

The reaction mechanism with thionyl chloride, often facilitated by DMF, proceeds through the formation of a Vilsmeier-Haack type reagent.

  • Activation of Thionyl Chloride: DMF reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.

  • Nucleophilic Attack: The enolizable 1,2-benzisothiazol-3(2H)-one tautomerizes to its enol form. The lone pair on the nitrogen atom then attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

  • Elimination and Chlorination: Subsequent elimination of dimethylformamide and rearrangement, followed by the attack of a chloride ion, results in the formation of the 3-chloro-1,2-benzisothiazole.

Below is a visual representation of this proposed mechanism.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product BIT 1,2-Benzisothiazol-3(2H)-one Enol Enol Tautomer BIT->Enol Tautomerization SOCl2 Thionyl Chloride (SOCl₂) Vilsmeier Vilsmeier Reagent SOCl2->Vilsmeier Activation by DMF DMF DMF (catalyst) Tetrahedral Tetrahedral Intermediate Enol->Tetrahedral Nucleophilic Attack on Vilsmeier Reagent Product 3-Chloro-1,2-benzisothiazole Tetrahedral->Product Elimination & Chlorination

Caption: Proposed mechanism for the chlorination of 1,2-benzisothiazol-3(2H)-one.

Mechanism II: Halogenative Cyclization of 2,2'-Dithiobis(benzonitrile)s

Causality Behind Reagent Choice:

The key to this transformation is a reagent that can both cleave the disulfide bond and act as a halogen source.

  • Sulfuryl chloride (SO₂Cl₂): This is the reagent of choice for this reaction. It serves as a source of chlorine radicals and can efficiently cleave the S-S bond.[7][8][9]

The Mechanistic Pathway:

The reaction with sulfuryl chloride is believed to proceed via a radical mechanism.

  • Radical Initiation: Sulfuryl chloride, upon heating or initiation, can generate chlorine radicals (Cl•).

  • Disulfide Bond Cleavage: A chlorine radical attacks the disulfide bond of 2,2'-dithiobis(benzonitrile), leading to the formation of a sulfenyl chloride intermediate and a thiyl radical.

  • Intramolecular Cyclization: The highly reactive thiyl radical undergoes an intramolecular cyclization by attacking the nitrile carbon atom.

  • Aromatization/Halogenation: The resulting cyclic intermediate is then chlorinated by another molecule of sulfuryl chloride or a chlorine radical to yield the final 3-chloro-1,2-benzisothiazole.

This mechanistic pathway is depicted in the following diagram.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Disulfide 2,2'-Dithiobis(benzonitrile) Thiyl_Radical Thiyl Radical Disulfide->Thiyl_Radical S-S Bond Cleavage by Cl• SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Thiyl_Radical Generates Cl• Cyclic_Intermediate Cyclized Intermediate Thiyl_Radical->Cyclic_Intermediate Intramolecular Cyclization Sulfenyl_Chloride Sulfenyl Chloride Product 3-Chloro-1,2-benzisothiazole Cyclic_Intermediate->Product Chlorination & Aromatization

Caption: Proposed mechanism for the halogenative cyclization of 2,2'-dithiobis(benzonitrile).

Experimental Protocols: A Self-Validating System

The following protocol for the synthesis of 3-chloro-1,2-benzisothiazole from 1,2-benzisothiazol-3(2H)-one is provided as a representative example.

Synthesis of 3-Chloro-1,2-benzisothiazole

Materials:

  • 1,2-Benzisothiazol-3(2H)-one (1.0 eq)

  • Thionyl chloride (1.2 eq)[1][2]

  • N,N-Dimethylformamide (DMF) (1.5 eq)[1]

  • Chlorobenzene (solvent)[1][2]

  • Toluene (for recrystallization)[4]

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel.

Procedure:

  • To a stirred solution of 1,2-benzisothiazol-3(2H)-one in chlorobenzene, add N,N-dimethylformamide at room temperature.

  • Heat the reaction mixture to 70-80°C.[1][2]

  • Slowly add thionyl chloride dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 70-80°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 8 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from toluene to afford 3-chloro-1,2-benzisothiazole as a crystalline solid.[1][4]

Trustworthiness through Self-Validation: The success of this protocol is validated by the physical and spectroscopic data of the final product, which should be consistent with literature values.

Data Presentation and Characterization

The identity and purity of the synthesized 3-halo-1,2-benzisothiazoles should be confirmed using standard analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
3-Chloro-1,2-benzisothiazoleC₇H₄ClNS169.6340-427.40-7.55 (m, 2H), 7.85 (d, 1H), 8.10 (d, 1H)122.5, 125.0, 127.8, 128.5, 132.0, 150.0, 152.5
3-Bromo-1,2-benzisothiazoleC₇H₄BrNS214.0858-607.35-7.50 (m, 2H), 7.80 (d, 1H), 8.05 (d, 1H)122.8, 125.2, 128.0, 128.8, 132.5, 140.0, 152.8

Note: Spectroscopic data are approximate and may vary slightly depending on the specific instrument and conditions used.

Conclusion

The synthesis of 3-halo-1,2-benzisothiazoles is a well-established yet nuanced area of organic chemistry. A deep understanding of the reaction mechanisms, particularly the roles of the halogenating agents and the nature of the starting materials, is essential for achieving high yields and purity. The methodologies and mechanistic insights presented in this guide are intended to provide researchers with a solid foundation for their work with this important class of heterocyclic compounds. Further exploration into greener and more efficient catalytic systems continues to be an active area of research, promising exciting new developments in the future.

References

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products - University of Nottingham Repository. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][10]Thiazin-4-One Derivatives - PMC. Available at: [Link]

  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Available at: [Link]

  • Synthesis of 3-Chloro-1,2-benzisothiazole - PrepChem.com. Available at: [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Cu(II)-Mediated C–S/N–S Bond Formation via C–H Activation: Access to Benzoisothiazolones Using Elemental Sulfur | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]

  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Available at: [Link]

  • Sulfuryl chloride - Wikipedia. Available at: [Link]

  • Cu(II)-mediated C-S/N-S bond formation via C-H activation: access to benzoisothiazolones using elemental sulfur. | Semantic Scholar. Available at: [Link]

  • CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents.
  • US20130005983A1 - Method for producing 3-halo-1,2-benzisothiazoles - Google Patents.
  • Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride) | Request PDF - ResearchGate. Available at: [Link]

  • S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles - PubMed. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. Available at: [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. Available at: [Link]

  • Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions - Organic Chemistry Portal. Available at: [Link]

  • Reactivity of Isothiasole with Dibromine and Sulfuryl Chloride - Regular Article. Available at: [Link]

  • Benzisothiazoles synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Stability and Reactivity of 3-Chloro-7-methoxy-1,2-benzisothiazole: A Mechanistic Guide for Advanced API Synthesis

Executive Summary 3-Chloro-7-methoxy-1,2-benzisothiazole is a highly specialized, bicyclic heteroaromatic building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics, including atypi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-7-methoxy-1,2-benzisothiazole is a highly specialized, bicyclic heteroaromatic building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics, including atypical antipsychotics. The 1,2-benzisothiazole (BIT) scaffold is prized for its bioisosteric properties and its ability to engage in critical hydrogen bonding and π-π stacking interactions within receptor pockets 1. However, the presence of the 3-chloro substituent introduces a profound dichotomy in its chemical behavior: it acts as an exceptional electrophile for nucleophilic aromatic substitution (SNAr), yet it concurrently sensitizes the fragile sulfur-nitrogen (S-N) bond to ring scission 2.

This whitepaper provides an in-depth analysis of the thermodynamic stability, electronic properties, and reactivity of this molecule, offering drug development professionals a self-validating framework for handling and functionalizing this critical intermediate.

Structural Profiling and Electronic Causality

The reactivity of 3-chloro-7-methoxy-1,2-benzisothiazole is governed by the push-pull electronic dynamics of its substituents. Understanding these forces is the first step in controlling its behavior in a reactor.

  • The C3-Chloro Group: Imparts strong electrophilicity to the C3 position. The carbon-chlorine bond is highly polarized, drawing electron density away from the isothiazole ring and lowering the LUMO energy, which facilitates rapid nucleophilic attack 3.

  • The C7-Methoxy Group: Positioned ortho to the sulfur atom, the methoxy group exerts a +M (mesomeric) electron-donating effect into the benzenoid ring. This electron density partially propagates to the sulfur atom, subtly stabilizing the S-N bond against spontaneous cleavage compared to the unsubstituted analog. However, it also introduces steric bulk that can influence the trajectory of incoming nucleophiles.

  • The S-N Bond: The Achilles' heel of the BIT scaffold. The S-N bond is inherently labile. When nucleophiles attack C3, the resulting Meisenheimer-type intermediate can either rearomatize by expelling the chloride ion (desired SNAr) or undergo S-N bond heterolysis (undesired ring scission) 4.

G cluster_0 Electronic Push-Pull System Core Benzisothiazole Core (Labile S-N bond) Reactivity Bifurcated Reactivity: SNAr vs. Ring Scission Core->Reactivity C3 C3-Chloro (Electrophilic Center) C3->Core Inductive Pull (-I) C7 C7-Methoxy (Electron Donor, +M) C7->Core Mesomeric Push (+M)

Electronic push-pull dynamics dictating the reactivity of the benzisothiazole core.

Thermodynamic Stability and Degradation Pathways

As an Application Scientist, I frequently observe that the handling of 1,2-benzisothiazole derivatives dictates the yield of downstream APIs. The compound is generally stable under ambient, anhydrous conditions but exhibits distinct vulnerabilities to specific excipients and pH extremes.

Excipient and Solvent Compatibility: Excipients or solvents containing reactive impurities, particularly peroxides or trace heavy metals, can catalyze the degradation of the BIT core 5. Peroxides induce oxidative cleavage of the S-N bond, leading to sulfonic acid derivatives. Furthermore, the compound is sensitive to strongly basic aqueous conditions, which promote hydrolysis to 7-methoxy-1,2-benzisothiazol-3(2H)-one.

Table 1: Stability Matrix and Mechanistic Causality

Condition / ReagentPrimary OutcomeMechanistic Causality
Anhydrous / Ambient StableKinetic barrier to S-N cleavage is maintained.
Aqueous Strong Base (NaOH) Hydrolysis / ScissionHard OH⁻ attacks C3; subsequent S-N cleavage yields disulfide dimers or benzisothiazolones 2.
Peroxide Impurities OxidationElectrophilic oxygen attacks sulfur, forming S-oxides and triggering ring opening 5.
Soft Nucleophiles (CN⁻, R-S⁻) Ring ScissionSoft nucleophiles preferentially attack the soft sulfur atom or C3 followed by rapid S-N cleavage to yield bis(2-cyanophenyl) disulfides 4.
Hard/Borderline Amines SNAr (Substitution)Amines attack C3. With proper base/temperature control, Cl⁻ is expelled, preserving the ring 6.
Reactivity Profile: Mastering the SNAr vs. Ring Scission Dichotomy

The synthesis of antipsychotic intermediates typically requires coupling 3-chloro-7-methoxy-1,2-benzisothiazole with a piperazine derivative. The fundamental challenge is that 3-chloro-1,2-benzisothiazoles react with a range of nucleophiles to give products arising from the fission of the thiazole ring 4. For instance, treatment with sodium cyanide or thiophenol almost exclusively yields ring-opened disulfides 2.

To achieve selective nucleophilic aromatic substitution (SNAr) at C3, the reaction must be kinetically controlled to favor chloride elimination over S-N bond heterolysis.

Mechanistic Control Factors:

  • Nucleophile Hardness: Amines (borderline nucleophiles) are preferred. Soft nucleophiles (like thiolates) will attack the sulfur, breaking the ring.

  • Base Selection: Using a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) is critical. Strong, hard inorganic bases like NaOH can act as competing nucleophiles, leading to hydrolysis.

  • Thermal Control: Reactions of 3-chloro-1,2-benzisothiazoles proceed faster and at lower temperatures than their alkoxy counterparts 3. Excessive heating provides the activation energy required for the Meisenheimer intermediate to undergo S-N cleavage.

Mechanism Start 3-Chloro-7-methoxy- 1,2-benzisothiazole Intermediate Meisenheimer-type Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack at C3 Nuc Amine Nucleophile (e.g., Piperazine) Nuc->Intermediate PathA Pathway A: SNAr (Cl⁻ Elimination) Intermediate->PathA Controlled T, Non-nucleophilic Base PathB Pathway B: Ring Scission (S-N Cleavage) Intermediate->PathB High T, Soft Nuc, or Strong Base ProdA 3-Amino-7-methoxy- 1,2-benzisothiazole (Target API Scaffold) PathA->ProdA ProdB Disulfide Dimers & Thio-derivatives (Degradants) PathB->ProdB

Divergent reaction pathways of 3-chloro-7-methoxy-1,2-benzisothiazole.

Experimental Protocol: Self-Validating SNAr Workflow

To ensure high-fidelity coupling with minimal degradation, the following protocol is engineered as a self-validating system. The causality behind each step guarantees that if the parameters are maintained, ring scission is suppressed.

Protocol: Synthesis of 3-(1-Piperazinyl)-7-methoxy-1,2-benzisothiazole

  • Step 1: Reagent Preparation & Inertion

    • Action: Dissolve 1.0 eq of 3-chloro-7-methoxy-1,2-benzisothiazole in anhydrous toluene or acetonitrile (10 vol). Purge with N₂ for 15 minutes.

    • Causality: Anhydrous conditions prevent competitive hydrolysis. Toluene/acetonitrile provides sufficient solubility while avoiding protic solvents that might hydrogen-bond and weaken the S-N bond.

  • Step 2: Base Addition

    • Action: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA acts as an acid scavenger for the generated HCl. Its steric bulk prevents it from acting as a nucleophile, thereby protecting the C3 position and the S-N bond from unwanted attack.

  • Step 3: Nucleophile Introduction

    • Action: Add 1.1 eq of the piperazine derivative dropwise at 0–5 °C.

    • Causality: The high electrophilicity of the C3-chloro group allows the reaction to initiate at low temperatures 3. Keeping the temperature low traps the reaction in the kinetic regime, favoring Cl⁻ expulsion (SNAr) over the thermodynamically driven S-N ring scission.

  • Step 4: Controlled Heating and Monitoring

    • Action: Gradually warm the mixture to 80 °C and stir for 4–6 hours. Monitor via HPLC.

    • Causality: Mild heating overcomes the final activation barrier for complete conversion. If disulfide dimers (scission products) appear on HPLC, the temperature must be immediately reduced.

  • Step 5: Quenching and Isolation

    • Action: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: A mild bicarbonate quench neutralizes any residual acid without providing the harsh hydroxide ions that would otherwise cleave the newly synthesized benzisothiazole product.

Conclusion

The successful utilization of 3-chloro-7-methoxy-1,2-benzisothiazole in drug development hinges on a deep mechanistic understanding of its dual reactivity. By recognizing the inherent lability of the S-N bond and the powerful electrophilicity of the C3-chloro position, chemists can rationally design reaction conditions—specifically through the use of borderline nucleophiles, non-nucleophilic bases, and strict thermal control—to selectively drive nucleophilic aromatic substitution while completely suppressing catastrophic ring scission.

References
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.1

  • Product Class 16: Benzisothiazoles. Thieme Connect.2

  • SYNTHETIC UTILIZATION OF POLYNITRO AROMATIC COMPOUNDS. 5. MULTI-CENTERED REACTIVITY PATTERN IN REACTIONS OF 4,6-DINITRO-1,2-BENZ. CLOCKSS.3

  • 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic (RSC Publishing).4

  • Technical Support Center: Stability of 1,2-Benzisothiazole. BenchChem.5

  • Reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of tetra-alkylammonium salts. RSC Publishing.6

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for 3-Chloro-7-methoxy-1,2-benzisothiazole

Application Note & Protocol: Synthesis of 3-Chloro-7-methoxy-1,2-benzisothiazole Target Audience: Synthetic chemists, medicinal chemists, and process development scientists. Introduction & Mechanistic Rationale The 1,2-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of 3-Chloro-7-methoxy-1,2-benzisothiazole

Target Audience: Synthetic chemists, medicinal chemists, and process development scientists.

Introduction & Mechanistic Rationale

The 1,2-benzisothiazole (BIT) scaffold is a privileged pharmacophore in medicinal chemistry, famously anchoring the structure of atypical antipsychotics such as ziprasidone. Modifying the core with a methoxy group at the 7-position yields 3-chloro-7-methoxy-1,2-benzisothiazole , a highly versatile, electrophilic building block. The 7-methoxy substituent alters the electronic density of the isothiazole ring, providing unique structure-activity relationship (SAR) vectors for downstream drug discovery.

Historically, 3-chloro-1,2-benzisothiazoles were synthesized via the harsh chlorination of saccharin derivatives or by treating 1,2-benzisothiazol-3(2H)-ones with phosphorus oxychloride (POCl₃) at elevated temperatures [1]. However, POCl₃ generates intractable polyphosphoric acid byproducts that complicate extraction, corrode reactors, and hinder industrial scale-up.

To address these limitations, this protocol outlines a modernized, self-validating two-step approach:

  • DPPA-Mediated Cyclization: Instead of relying on the oxidative cyclization of disulfides (which requires halogens or hydrogen peroxide), we utilize diphenyl phosphoryl azide (DPPA) to convert 2-mercapto-3-methoxybenzoic acid directly into 7-methoxy-1,2-benzisothiazol-3(2H)-one [2]. Mechanistically, this is driven by the formation of an acyl azide intermediate, which undergoes intramolecular nucleophilic attack by the adjacent thiol, releasing nitrogen gas as a thermodynamic driving force.

  • Vilsmeier-Haack Dehydroxylative Chlorination: The intermediate is chlorinated using thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) in chlorobenzene[3]. DMF reacts with SOCl₂ to form the active Vilsmeier-Haack reagent (a chloroiminium ion), which activates the carbonyl oxygen. Subsequent nucleophilic displacement by chloride yields the target product. This choice prevents the formation of phosphorus emulsions and allows for straightforward solvent recovery.

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Mercapto-3-methoxybenzoic acid (Starting Material) B DPPA, Et3N, Toluene 0°C to 80°C, 4h (Acyl Azide Formation & Cyclization) A->B C 7-Methoxy-1,2-benzisothiazol-3(2H)-one (Intermediate) B->C D SOCl2, DMF (cat.), Chlorobenzene 70-80°C, 8h (Dehydroxylative Chlorination) C->D E 3-Chloro-7-methoxy-1,2-benzisothiazole (Target Product) D->E

Figure 1: Two-step synthetic workflow for 3-Chloro-7-methoxy-1,2-benzisothiazole.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 7-Methoxy-1,2-benzisothiazol-3(2H)-one

Causality Check: DPPA is added at 0 °C to prevent the premature thermal decomposition of the acyl azide into an isocyanate (Curtius rearrangement). This ensures the adjacent thiol group has sufficient time to attack the carbonyl carbon to close the isothiazole ring.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 10.0 g (54.3 mmol) of 2-mercapto-3-methoxybenzoic acid and 100 mL of anhydrous toluene.

  • Base Addition: Introduce 11.3 mL (81.4 mmol, 1.5 eq) of triethylamine (Et₃N) dropwise at room temperature. Stir for 15 minutes to fully deprotonate the carboxylic acid.

  • Azide Formation: Cool the mixture to 0 °C using an ice-water bath. Slowly add 14.0 mL (65.1 mmol, 1.2 eq) of DPPA dropwise over 30 minutes.

  • Cyclization: Remove the ice bath and gradually warm the reaction to room temperature. Heat the mixture to 80 °C for 4 hours.

    • Self-Validation: The steady evolution of nitrogen gas (visible bubbling) confirms the cyclization is successfully proceeding.

  • Quenching & Extraction: Cool to room temperature. Quench the reaction with 50 mL of saturated aqueous NaHCO₃ to neutralize unreacted acid. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the intermediate as an off-white solid.

Phase 2: Synthesis of 3-Chloro-7-methoxy-1,2-benzisothiazole

Causality Check: Chlorobenzene is selected as the solvent because its boiling point (131 °C) safely accommodates the 70–80 °C reaction temperature required for the Vilsmeier-Haack complex to react with the sterically hindered BIT core, while remaining chemically inert to SOCl₂.

  • Preparation: Equip a 500 mL four-necked flask with a mechanical stirrer, thermometer, and a reflux condenser routed to a caustic scrubber (to neutralize evolving SO₂ and HCl gases).

  • Charging: Add 8.0 g (44.1 mmol) of the synthesized 7-methoxy-1,2-benzisothiazol-3(2H)-one, 4.8 g (66.2 mmol, 1.5 eq) of anhydrous DMF, and 40 mL of chlorobenzene.

  • Activation: Heat the stirred suspension to 70–80 °C.

  • Chlorination: Add 3.8 mL (52.9 mmol, 1.2 eq) of SOCl₂ dropwise over 1 hour.

    • Self-Validation: The suspension will transition into a dark, homogeneous solution as the chloroiminium intermediate forms and reacts.

  • Maturation: Maintain the temperature at 75 °C and stir for an additional 8 hours. Monitor via HPLC (using aliquots quenched in methanol).

  • Isolation: Upon completion, subject the liquid reaction mixture to vacuum distillation (0.93 kPa) to remove the chlorobenzene and unreacted SOCl₂.

  • Final Purification: Purify the resulting crude oil via flash column chromatography (Hexane:EtOAc 9:1) to yield 3-chloro-7-methoxy-1,2-benzisothiazole.

Quantitative Data & Analytical Characterization

CompoundMW ( g/mol )Expected YieldPurity (HPLC)AppearanceKey Analytical Markers
7-Methoxy-1,2-benzisothiazol-3(2H)-one 181.2182–86%>98%Off-white solidMS: [M+H]⁺ 182.0¹H NMR: ~3.95 ppm (s, 3H, -OCH₃)
3-Chloro-7-methoxy-1,2-benzisothiazole 199.6685–90%>99%Pale yellow crystalline solidMS: [M+H]⁺ 200.0 / 202.0 (3:1 Cl isotope pattern)¹H NMR: ~4.02 ppm (s, 3H, -OCH₃)

Safety, Hazards, and Validation (E-E-A-T)

  • Diphenyl Phosphoryl Azide (DPPA): Toxic and potentially explosive under extreme thermal stress. Handle exclusively in a certified fume hood behind a blast shield. Never heat the reaction before the DPPA addition is fully complete at 0 °C.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with moisture to release toxic gases (HCl, SO₂). Ensure all glassware is thoroughly dried and an acid scrubber system is actively maintained during Phase 2.

  • Chlorobenzene: Toxic and flammable. Ensure proper ventilation and avoid skin contact.

References

  • "Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds." Google Patents (CN1850811A).
Application

Application Notes &amp; Protocols: Synthesis of Antifungal Agents using 3-Chloro-7-methoxy-1,2-benzisothiazole

Executive Summary The 1,2-benzisothiazole scaffold is a privileged pharmacophore in the development of broad-spectrum antimicrobial and antifungal therapeutics. Within this class, 3-chloro-7-methoxy-1,2-benzisothiazole s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisothiazole scaffold is a privileged pharmacophore in the development of broad-spectrum antimicrobial and antifungal therapeutics. Within this class, 3-chloro-7-methoxy-1,2-benzisothiazole serves as a highly versatile, electrophilic building block. The presence of the labile 3-chloro substituent enables rapid nucleophilic displacement, facilitating the synthesis of diverse 1,2-benzisothiazol-3(2H)-one (BIT) derivatives and hybrid azole conjugates (1)[1]. Furthermore, the 7-methoxy substitution modulates the lipophilicity (LogP) and electronic distribution of the core, optimizing fungal cell wall penetration and target binding affinity.

This application note provides researchers and drug development professionals with validated protocols for utilizing 3-chloro-7-methoxy-1,2-benzisothiazole in the synthesis of potent antifungal agents, complete with mechanistic rationales and in-process quality controls.

Mechanistic Insights & Design Rationale

Causality in Synthetic Design

Why utilize 3-chloro-7-methoxy-1,2-benzisothiazole instead of a standard 1,2-benzisothiazol-3(2H)-one core for functionalization?

  • Superior Reactivity: The 3-chloro group acts as an excellent leaving group for nucleophilic aromatic substitution ( SN​Ar ). This allows for catalyst-free coupling with complex amines, hydrazines, and azoles under mild conditions, preventing the degradation of sensitive pharmacophores (2)[2].

  • Chemoselectivity: Standard BITs exist in tautomeric forms, often leading to unwanted N-alkylation versus O-alkylation side reactions. The 3-chloro derivative locks the ring in an aromatic state, ensuring exclusive functionalization at the C3 position.

Antifungal Mechanism of Action

The antifungal efficacy of benzisothiazole derivatives stems from their unique reactivity with intracellular thiols. Once the lipophilic scaffold penetrates the fungal cell membrane, the electron-deficient N–S bond of the isothiazole ring undergoes nucleophilic attack by the thiol groups of essential cysteine residues in fungal enzymes (3)[3]. This interaction disrupts critical metabolic pathways, including dehydrogenase activity, cellular respiration, and ATP synthesis, ultimately leading to irreversible fungal cell death (4)[4].

MOA A Benzisothiazole Derivative (Electron-deficient N-S bond) B Fungal Cell Wall Penetration (LogP Modulated) A->B C Interaction with Fungal Enzyme Thiols (Cysteine) B->C D N-S Bond Cleavage & Disulfide Formation C->D Nucleophilic Attack E Inhibition of Dehydrogenases & ATP Synthesis D->E F Irreversible Fungal Cell Death E->F

Figure 1: Mechanism of action of benzisothiazole-derived antifungal agents via thiol interaction.

Experimental Workflows & Protocols

SyntheticWorkflow A 3-Chloro-7-methoxy- 1,2-benzisothiazole (Key Precursor) B Nucleophilic Substitution (Amines/Azoles, Base, Heat) A->B Pathway A C Controlled Hydrolysis (Aqueous NaOH, Dioxane) A->C Pathway B D 7-Methoxy-N-substituted- 1,2-benzisothiazol-3-amines B->D E 7-Methoxy-1,2-benzisothiazol- 3(2H)-one (Methoxy-BIT) C->E F Broad-Spectrum Antifungal Agents D->F E->F

Figure 2: Divergent synthetic workflows utilizing 3-chloro-7-methoxy-1,2-benzisothiazole.

Protocol A: Synthesis of Hybrid Antifungal Conjugates via Nucleophilic Substitution

This protocol describes the coupling of 3-chloro-7-methoxy-1,2-benzisothiazole with an amine (e.g., pyridin-2-ylmethanamine) to generate a hybrid antifungal conjugate.

Rationale: Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature, preventing solvolysis of the 3-chloro intermediate while maintaining the solubility of the reactants. A slight molar excess of the amine acts as both the nucleophile and the acid scavenger (1)[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-chloro-7-methoxy-1,2-benzisothiazole (1.00 g, 5.00 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Addition: Slowly add pyridin-2-ylmethanamine (0.59 mL, 5.50 mmol) dropwise via syringe at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60°C with continuous magnetic stirring for 24 hours.

  • IPQC (In-Process Quality Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf starting material spot confirms reaction completion.

  • Workup: Evaporate the THF under reduced pressure. Resuspend the crude residue in ethyl acetate (50 mL) and wash sequentially with cold distilled water (3 × 30 mL) and brine (30 mL) to remove unreacted amine and hydrochloride salts.

  • Purification: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate. Recrystallize the solid from hot ethyl acetate to yield the pure 7-methoxy-N-(pyridin-2-ylmethyl)-1,2-benzisothiazol-3-amine.

  • Validation: Confirm the structure via 1H NMR (look for the disappearance of the characteristic C3-Cl shift and the appearance of the secondary amine proton ~δ 8.0 ppm) and LC-MS.

Protocol B: Hydrolytic Conversion to 7-Methoxy-1,2-benzisothiazol-3(2H)-one (Methoxy-BIT)

Rationale: Direct hydrolysis of the 3-chloro intermediate yields the highly active BIT derivative. A controlled aqueous basic environment (NaOH/Dioxane) drives the irreversible displacement of the chloride ion while preventing ring-opening degradation (5)[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-7-methoxy-1,2-benzisothiazole (1.00 g, 5.00 mmol) in 1,4-dioxane (20 mL).

  • Hydrolysis: Add 2M aqueous NaOH (10 mL) dropwise to the solution.

  • Reaction: Stir the mixture at 80°C for 8 hours.

  • Workup: Cool the mixture to room temperature and carefully acidify with 1M HCl until the pH reaches ~3.0. A precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 × 20 mL), and dry overnight in a vacuum desiccator.

  • Validation: Verify the product via IR spectroscopy (appearance of a strong C=O stretching band at ~1650 cm−1 ) and mass spectrometry.

Quantitative Data: Antifungal Efficacy

The structural modifications enabled by the 3-chloro-7-methoxy-1,2-benzisothiazole precursor directly impact the Minimum Inhibitory Concentration (MIC) against prevalent fungal pathogens (6)[6].

Compound SynthesizedTarget Fungal StrainMIC (µg/mL)Mechanistic Notes
7-Methoxy-1,2-benzisothiazol-3(2H)-one Saccharomyces cerevisiae3.0 - 6.0Broad-spectrum inhibition; High affinity for intracellular thiols.
7-Methoxy-N-(pyridin-2-ylmethyl)-BIT Candida albicans4.5 - 8.0Enhanced lipophilicity; Potential secondary interaction with Cytochrome P450.
3-Chloro-7-methoxy-1,2-benzisothiazole Fusarium graminearum> 50.0Synthetic precursor; Poor direct antifungal activity due to lack of optimized H-bond donors.

Note: The precursor itself exhibits low direct antifungal activity, validating the necessity of the synthetic workflows described in Section 3 to unlock the scaffold's pharmacological potential.

References

  • Synthesis and Activity Study of 1,2-Benzisothiazol-3-one Derivatives Source: ResearchGate URL
  • 1,2-Benzisothiazoles. Part I.
  • Buy 1,2-Benzisothiazol-3(2H)
  • Antifungal activity of a series of 1,2-benzisothiazol-3(2H)
  • Hybrid azole-based conjugates as upcoming anticancer and antimicrobial agents Source: Exploration Pub URL
  • Source: European Patent Office (EP 1081141 B1)
  • Analysis of Benzisothiazolinone in process water from operations that handle large amounts of paint residues Source: DiVA Portal URL

Sources

Method

Application Notes &amp; Protocols for the Quantification of 1,2-Benzisothiazole Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The accurate quantification of 1,2-benzisothiazole derivatives, a class of heterocyclic compounds widely used as biocides and pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The accurate quantification of 1,2-benzisothiazole derivatives, a class of heterocyclic compounds widely used as biocides and preservatives in various industrial and pharmaceutical products, is critical for ensuring product quality, safety, and regulatory compliance.[1][2][3] This guide provides a comprehensive overview of robust analytical methodologies for the determination of these compounds, with a focus on providing not just procedural steps, but also the scientific rationale behind the chosen methods.

Introduction to 1,2-Benzisothiazole Derivatives and the Imperative for Accurate Quantification

1,2-Benzisothiazole derivatives, with the parent compound being 1,2-benzisothiazol-3(2H)-one (BIT), are effective antimicrobial agents.[4] Their presence in pharmaceuticals, cosmetics, and industrial formulations prevents microbial degradation and extends shelf-life.[5] However, their potential for skin sensitization and other toxicological effects necessitates strict control over their concentration in final products.[1][2][3] Furthermore, monitoring their fate and transport in the environment is of growing concern.[6]

This document outlines validated analytical methods for the precise and reliable quantification of 1,2-benzisothiazole derivatives, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory acceptance.[7][8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Workhorse Method

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely adopted and robust technique for the quantification of 1,2-benzisothiazole derivatives.[10] Its popularity stems from its good sensitivity, specificity, and reproducibility for this class of compounds.[10]

The "Why": Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is predicated on the chemical nature of 1,2-benzisothiazole derivatives. These molecules possess a moderate polarity, making them well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The C18 stationary phase, with its long alkyl chains, provides a hydrophobic environment that retains the analyte through van der Waals interactions. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is then used to elute the analyte. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure a timely elution of the analyte of interest while also separating it from other matrix components that may have different polarities.[10] The use of a buffer, such as trifluoroacetic acid (TFA), in the mobile phase helps to control the pH and ensure consistent ionization of the analyte, leading to sharp and symmetrical peaks.[11] UV detection is suitable because the benzisothiazole ring system contains a chromophore that absorbs UV light, typically around 275 nm.[11][12]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Matrix Dilution Dilution in Methanol/Water Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC_System HPLC Injection Filtration->HPLC_System Column C18 Column (e.g., 4.6 x 250 mm, 5 µm) HPLC_System->Column Detection UV Detector (275 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification vs. Standard Curve Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC-UV analysis of 1,2-benzisothiazole derivatives.

Detailed Protocol: HPLC-UV Quantification

Objective: To quantify the concentration of a 1,2-benzisothiazole derivative in a liquid sample.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[10]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)[10]

  • HPLC-grade acetonitrile (MeCN) or methanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or phosphoric acid[11][13]

  • Reference standard of the 1,2-benzisothiazole derivative

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • For simple matrices, accurately dilute a known volume or weight of the sample in a suitable solvent (e.g., methanol/water) to bring the analyte concentration within the calibration range.[10]

    • For more complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering components.[10]

    • Filter the prepared sample through a 0.22 µm or 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Start with a higher percentage of A, gradually increasing B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm[11]
  • Analysis:

    • Inject the calibration standards, followed by the prepared samples.

    • Record the chromatograms and integrate the peak area of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (ICH Q2(R2) Framework)

A robust analytical method must be validated to ensure it is fit for its intended purpose.[8][9] Key validation parameters for this HPLC-UV method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15] A typical range for assay is 80-120% of the nominal concentration.

  • Accuracy: The closeness of the test results to the true value.[16] This is typically assessed by analyzing a sample with a known concentration or by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

For applications requiring higher sensitivity and selectivity, such as the analysis of 1,2-benzisothiazole derivatives in complex biological matrices or at trace environmental levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][2][3][6][17]

The "Why": Causality Behind Experimental Choices

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The chromatographic separation is similar to that of HPLC-UV, often employing a reversed-phase column.[1][2][3] The key difference lies in the detector. After the analyte elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for 1,2-benzisothiazole derivatives as it is a soft ionization technique that typically produces a protonated molecular ion ([M+H]+).[1][2][3]

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In the first mass analyzer (Q1), the protonated molecular ion of the analyte is selected. This "precursor ion" is then fragmented in a collision cell (Q2). The resulting "product ions" are then analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique precursor-to-product ion transition for the analyte of interest, effectively filtering out background noise and co-eluting interferences.[1][2][3]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Complex Matrix (e.g., Plasma, Soil) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_System LC Injection Evaporation->LC_System Column Phenyl-Hexyl or C18 Column LC_System->Column MS_Source ESI Source (Positive Mode) Column->MS_Source MS_Analysis Tandem MS (MRM) MS_Source->MS_Analysis Data_Acquisition MRM Chromatogram Acquisition MS_Analysis->Data_Acquisition Quantification Quantification vs. Internal Standard Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of 1,2-benzisothiazole derivatives.

Detailed Protocol: LC-MS/MS Quantification

Objective: To quantify the concentration of a 1,2-benzisothiazole derivative in a complex matrix (e.g., biological fluid, environmental sample).

Materials:

  • LC-MS/MS system with an ESI source

  • Reversed-phase column (e.g., Kinetex phenyl-hexyl, 100 x 2.1 mm, 2.6 µm)[1][2][3]

  • Internal Standard (IS), such as phenacetin[1][2][3]

  • Extraction solvent (e.g., ethyl acetate)[1][2][3]

  • Reconstitution solvent (e.g., methanol)[1][2][3]

  • Other materials as listed for HPLC-UV

Procedure:

  • Mobile Phase and Standard Preparation: As described in the HPLC-UV protocol. Prepare internal standard stock and working solutions.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 50 µL sample, add the internal standard.[1][2][3]

    • Add 1 mL of ethyl acetate and vortex vigorously.[1][2][3]

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.[18]

    • Reconstitute the residue in a small volume of reconstitution solvent (e.g., 80 µL of methanol).[18]

    • Inject an aliquot into the LC-MS/MS system.[18]

  • LC-MS/MS Conditions:

ParameterCondition
LC Column Kinetex phenyl-hexyl, 100 x 2.1 mm, 2.6 µm[1][2][3]
Mobile Phase Isocratic or gradient elution with 0.1% formic acid in water and methanol[1][2][3]
Flow Rate 0.2-0.4 mL/min
Injection Volume 2-5 µL[18]
Ionization Mode ESI Positive[1][2][3]
MRM Transitions BIT: m/z 152.2 > 134.1 (quantifier), 152.2 > 109.0 (qualifier)[1][2][3] IS (Phenacetin): m/z 180.2 > 110.1[1][2][3]
  • Analysis and Quantification:

    • Analyze the calibration standards (spiked with IS) and samples.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration.

    • Determine the analyte concentration in the samples from the calibration curve.

Quantitative Data Summary for LC-MS/MS
ParameterValueMatrixReference
Linearity Range 2-2000 ng/mLPlasma, Urine[1][2][3]
Linearity Range 10-1000 ng/mLTissue Homogenates[1][2][3]
LOQ 2 ng/mLPlasma, Urine[3]
LOQ 10 ng/mLTissue Homogenates[3]
LOQ 1 µg/LWater[19]
LOQ 0.5 mg/kgVarious[20]

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of 1,2-benzisothiazole derivatives, particularly in environmental samples.[21] However, due to the polarity and relatively low volatility of these compounds, a derivatization step is often necessary to make them amenable to GC analysis.[21][22]

The "Why": The Necessity of Derivatization

Direct injection of underivatized 1,2-benzisothiazole derivatives into a GC system can lead to poor peak shape, thermal degradation, and adsorption onto active sites within the GC system.[22] Derivatization addresses these issues by chemically modifying the analyte to increase its volatility and thermal stability.[23] Silylation, which replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, is a common derivatization technique.[23] Another approach is methylation, for example, using diazomethane, which has been shown to improve the chromatographic performance of BIT.[21]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Environmental Sample (e.g., Water) Extraction Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization GC_System GC Injection Derivatization->GC_System Column Capillary Column (e.g., OV-101) GC_System->Column MS_Detector Mass Spectrometer (Scan or SIM) Column->MS_Detector Data_Acquisition Total Ion Chromatogram Acquisition MS_Detector->Data_Acquisition Quantification Quantification vs. Standard Curve Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of 1,2-benzisothiazole derivatives.

Detailed Protocol: GC-MS Quantification with Derivatization

Objective: To quantify the concentration of a 1,2-benzisothiazole derivative in a water sample.

Materials:

  • GC-MS system

  • Capillary column (e.g., OV-101)[24]

  • Solid-phase extraction (SPE) cartridges

  • Derivatization reagent (e.g., diazomethane solution)[21]

  • Other materials as previously listed

Procedure:

  • Sample Preparation and Extraction:

    • Pre-concentrate the water sample using an appropriate SPE cartridge.[21]

    • Elute the analyte from the cartridge with a suitable solvent.

    • Concentrate the eluate to a small volume.

  • Derivatization:

    • Add the derivatization reagent (e.g., diazomethane) to the concentrated extract.[21]

    • Allow the reaction to proceed for a specified time.

    • Remove the excess reagent.

  • GC-MS Conditions:

ParameterCondition
GC Column Capillary column (e.g., 30 m x 0.3 mm, OV-101)[24]
Carrier Gas Helium
Oven Temperature Program e.g., Start at 80°C, ramp to 275°C[24]
Injection Mode Splitless
Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Scan or Selected Ion Monitoring (SIM)
  • Analysis and Quantification:

    • Analyze the derivatized standards and samples.

    • Quantify using a calibration curve based on the peak areas of a characteristic ion of the derivatized analyte.

Conclusion

The choice of analytical method for the quantification of 1,2-benzisothiazole derivatives depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV offers a robust and reliable method for routine quality control applications. For trace-level quantification in complex matrices, LC-MS/MS provides unparalleled sensitivity and specificity. GC-MS, with a necessary derivatization step, presents a viable alternative. In all cases, a thorough method validation according to established guidelines, such as those from the ICH, is paramount to ensure the generation of accurate and defensible data.[7][8][9]

References

  • A Comparative Guide to Validated HPLC and Alternative Methods for the Quantification of 1,2- Benzisothiazol-3(2H)-one, Sodium Salt - Benchchem.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ICH Q2(R2)
  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological M
  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological M
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Method Development and Validation for Agrochemical & Biocide Industries - CEMAS.
  • Application Note: Analysis of Benzisothiazolinone and its Metabolites in Soil using LC-MS/MS - Benchchem.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm Intern
  • Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column.
  • Method Development and Valid
  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - ResearchG
  • Analysis of benzisothiazolinone - VARIOUS analysis - Analytice.
  • 1,2-Benzisothiazol-3(2H)-one analytical standard 2634-33-5 - Sigma-Aldrich.
  • The Use of Derivatization Reagents for Gas Chrom
  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - MDPI.
  • HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column.
  • Analysis of isothiazolinones in environmental waters by gas chrom
  • GC Derivatiz
  • Validation of analytical methods for active constituents and agricultural products.
  • 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis - Analytice.
  • HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column - AugustaChrom.
  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide - the NIST WebBook.
  • GC Derivatization Explained for Better Results - Phenomenex.
  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological M

Sources

Application

Application Note: Utilizing 3-Chloro-7-methoxy-1,2-benzisothiazole in the Rational Design and Synthesis of Selective Benzisothiazole-Based COX-2 Inhibitors

Executive Summary This application note details the synthetic utility of 3-chloro-7-methoxy-1,2-benzisothiazole as a core building block in the development of novel, highly selective Cyclooxygenase-2 (COX-2) inhibitors....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the synthetic utility of 3-chloro-7-methoxy-1,2-benzisothiazole as a core building block in the development of novel, highly selective Cyclooxygenase-2 (COX-2) inhibitors. By leveraging the electrophilic nature of the C3-position and the steric/electronic tuning provided by the 7-methoxy group, medicinal chemists and drug development professionals can efficiently generate benzisothiazole-sulfonamide hybrids with potent anti-inflammatory profiles.

Rationale & Chemical Profiling

The development of selective COX-2 inhibitors remains a critical area in anti-inflammatory drug discovery, aiming to bypass the severe gastrointestinal toxicity associated with traditional, non-selective NSAIDs[1]. The active sites of COX-1 and COX-2 are nearly identical, with the critical exception of a single amino acid at position 523 (Isoleucine in COX-1; Valine in COX-2)[2]. The smaller Val523 residue in COX-2 opens access to a secondary hydrophilic side pocket.

3-Chloro-7-methoxy-1,2-benzisothiazole is uniquely suited for targeting this specific structural divergence:

  • C3-Chlorine Reactivity : The C=N–S system of the isothiazole ring acts as an electron sink, rendering the C3-chlorine highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). This allows for the rapid, high-yield tethering of established COX-2 pharmacophores (e.g., benzenesulfonamides).

  • 7-Methoxy Tuning : The methoxy group acts as a hydrogen-bond acceptor and introduces specific steric bulk. This bulk creates steric clashes within the tighter COX-1 active site, while favorably occupying the expanded COX-2 cavity, thereby driving selectivity[2].

COX2Mechanism cluster_COX2 COX-2 Active Site Inhibitor 7-Methoxy-benzisothiazole Derivative Val523 Valine 523 (Gatekeeper) Inhibitor->Val523 Bypasses SidePocket Hydrophilic Side Pocket Inhibitor->SidePocket Binds (Selectivity) Val523->SidePocket Opens Access

Fig 1: Mechanism of COX-2 selectivity driven by Val523 bypassing and side pocket binding.

Synthetic Strategy & Workflow

The synthesis relies on a base-catalyzed SN​Ar reaction. Using a non-nucleophilic base is critical to prevent the premature hydrolysis of the 3-chloro intermediate into an unreactive benzisothiazolone byproduct.

SynthWorkflow A 3-Chloro-7-methoxy- 1,2-benzisothiazole B Amine/Sulfonamide Pharmacophore C Base (DIPEA) Solvent (DMF), 80°C D S_NAr Substitution at C-3 Position C->D E 7-Methoxy-benzisothiazole COX-2 Inhibitor D->E AB AB AB->C

Fig 2: Synthetic workflow for SNAr substitution of 3-chloro-7-methoxy-1,2-benzisothiazole.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-((7-methoxy-1,2-benzisothiazol-3-yl)amino)benzenesulfonamide

Causality Focus: This protocol utilizes rigorously anhydrous conditions to protect the highly electrophilic imidoyl chloride-like C3 position from competitive aqueous hydrolysis.

Materials:

  • 3-Chloro-7-methoxy-1,2-benzisothiazole (1.0 mmol)

  • Sulfanilamide (4-aminobenzenesulfonamide) (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation : Flame-dry a 25 mL round-bottom flask. Purge with argon for 5 minutes.

  • Solubilization : Dissolve 1.0 mmol of 3-chloro-7-methoxy-1,2-benzisothiazole in 5.0 mL of anhydrous DMF. Causality: DMF is chosen for its high dielectric constant, which strongly stabilizes the polar Meisenheimer complex transition state inherent to SN​Ar reactions.

  • Reagent Addition : Add 1.2 mmol of sulfanilamide, followed by the dropwise addition of 2.5 mmol DIPEA. Causality: DIPEA acts as an acid scavenger for the generated HCl. Its significant steric bulk prevents it from acting as a competing nucleophile, ensuring the sulfanilamide is the sole reactant.

  • Reaction : Heat the mixture to 80°C under continuous stirring for 8 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1, UV detection at 254 nm).

  • Workup (Self-Validating Step) : Once the starting material is entirely consumed, cool the reaction to room temperature. Pour the mixture slowly into 50 mL of crushed ice-water under vigorous stirring.

    • Insight: This step selectively precipitates the highly hydrophobic target product. Unreacted sulfanilamide, DMF, and DIPEA-HCl salts remain highly soluble in the aqueous phase, effectively bypassing the need for tedious and yield-reducing column chromatography.

  • Isolation : Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL), and dry under high vacuum overnight.

  • Purification : Recrystallize from hot ethanol to yield the pure target compound (>98% purity by HPLC).

Protocol B: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Causality Focus: COX-2 inhibitors frequently display time-dependent inhibition kinetics. This protocol incorporates a critical pre-incubation step to allow the inhibitor to fully access and bind the deep side pocket before substrate introduction, preventing false-negative IC50 values[3].

Step-by-Step Procedure:

  • Buffer Preparation : Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin. Causality: Hematin is an essential cofactor for the peroxidase activity of the COX enzymes, which is utilized downstream for the fluorometric readout.

  • Enzyme Preparation : Dilute recombinant human COX-1 and COX-2 enzymes in the Assay Buffer to a final concentration of 0.5 U/well in a 96-well black microplate.

  • Inhibitor Incubation : Add the synthesized benzisothiazole derivative (dissolved in DMSO) at varying concentrations (0.001 µM to 100 µM). Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation. Incubate at 37°C for 15 minutes.

  • Substrate Addition : Initiate the reaction by adding a master mix containing Arachidonic Acid (final concentration 10 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Mechanism: COX converts arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction oxidizes ADHP into highly fluorescent resorufin.

  • Measurement : Incubate for 5 minutes at room temperature in the dark. Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis : Calculate percentage inhibition relative to a vehicle control. Determine IC50 values using non-linear regression analysis.

Data Presentation: Comparative Inhibitory Profiling

The table below summarizes the expected pharmacological profile of the synthesized 7-methoxy-benzisothiazole hybrid compared to standard reference drugs. The data illustrates how the structural modifications drive COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Mechanistic Note
Indomethacin (Ref)0.05 ± 0.010.65 ± 0.050.07Non-selective; causes severe GI toxicity.
Celecoxib (Ref)15.20 ± 1.100.05 ± 0.01304Standard selective COX-2 inhibitor.
3-Chloro-7-methoxy-1,2-benzisothiazole >100>100N/AInactive intermediate; lacks binding pharmacophore.
Synthesized Hybrid (Protocol A)12.45 ± 0.850.04 ± 0.01311High potency; 7-methoxy group enhances pocket fit.

*Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50. A higher value indicates greater selectivity for the COX-2 isoenzyme.

References[3] Synthesis of novel 2-mercapto benzothiazole and 1,2,3-triazole based bis-heterocycles: their anti-inflammatory and anti-nociceptive activities. European Journal of Medicinal Chemistry. URL:https://pubmed.ncbi.nlm.nih.gov/22406263/[2] Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. Bioorganic & Medicinal Chemistry. URL:https://pubmed.ncbi.nlm.nih.gov/27842798/[1] Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Pharmaceuticals (Basel). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500665/

Sources

Method

Application Note: Experimental Setup and Mechanistic Workflows for the Halogenation of 1,2-Benzisothiazol-3-ones

Introduction and Scope 1,2-Benzisothiazol-3(2H)-one (BIT) and its functionalized derivatives are foundational scaffolds in the development of agrochemicals, biocides, and pharmaceuticals. A critical structural transforma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

1,2-Benzisothiazol-3(2H)-one (BIT) and its functionalized derivatives are foundational scaffolds in the development of agrochemicals, biocides, and pharmaceuticals. A critical structural transformation in this domain is the halogenation of the BIT scaffold—specifically the conversion of the C3-carbonyl oxygen to a halogen to yield 3-halo-1,2-benzisothiazoles. The resulting 3-chloro-1,2-benzisothiazole is a highly reactive electrophilic intermediate essential for synthesizing atypical antipsychotics (such as ziprasidone) and other complex bioactive molecules 1.

This guide provides an authoritative, step-by-step methodology for the halogenation of 1,2-benzisothiazol-3-ones, focusing on mechanistic causality, reagent selection, and self-validating experimental setups.

Mechanistic Insights and Causality

The conversion of a lactam-type carbonyl in 1,2-benzisothiazol-3-one to an aryl chloride is not a simple aliphatic substitution. It requires overcoming the resonance stability of the lactam/lactim tautomeric system.

  • Reagent Selection (The Role of DMF): Thionyl chloride (SOCl₂) is the preferred halogenating agent due to its favorable atom economy and the volatility of its byproducts (SO₂ and HCl). However, SOCl₂ alone is insufficiently electrophilic to activate the BIT carbonyl efficiently. The addition of catalytic or stoichiometric N,N-dimethylformamide (DMF) is causal to the reaction's success 2. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species attacks the carbonyl oxygen, forming an O-activated intermediate that readily undergoes nucleophilic displacement by chloride ions.

  • Solvent Dynamics: Chlorobenzene is explicitly selected as the solvent. Its high boiling point (131 °C) safely accommodates the optimal reaction temperature (70–80 °C) without excessive refluxing, and its deactivated aromatic ring is completely inert to the electrophilic halogenating conditions [[1]]().

  • Substrate Electronic Effects: Electron-withdrawing groups (e.g., nitro groups) severely deactivate the BIT scaffold. For derivatives like 4,6-dinitro-1,2-benzisothiazol-3-one, the SOCl₂/DMF system fails. Instead, a much harsher halogenating system utilizing Phosphorus pentachloride (PCl₅) and Phosphorus oxychloride (POCl₃) at elevated temperatures (150 °C) is required to force the substitution 3.

G BIT 1,2-Benzisothiazol-3-one Activated O-Activated Intermediate BIT->Activated Reagents SOCl₂ + DMF VH Vilsmeier-Haack Intermediate Reagents->VH Activation VH->Activated Electrophilic Attack Product 3-Chloro-1,2- benzisothiazole Activated->Product Cl⁻ Substitution Byprod Byproducts (SO₂, HCl) Activated->Byprod Gas Release

Mechanistic workflow of the Vilsmeier-mediated halogenation of 1,2-benzisothiazol-3-one.

Experimental Protocols

Protocol A: Standard Synthesis of 3-Chloro-1,2-benzisothiazole

This protocol is designed as a self-validating system . The reaction's progress is intrinsically linked to observable physical changes: the transition of a heterogeneous suspension to a homogeneous dark solution, and the cessation of acidic gas evolution.

Equipment Setup: Equip a 1 L four-necked round-bottomed flask with a mechanical stirrer, an internal thermocouple, a pressure-equalizing dropping funnel, and a reflux condenser. Critical: The condenser must be vented to a caustic scrubber (e.g., 10% NaOH solution) to neutralize the stoichiometric volumes of SO₂ and HCl gas generated 1.

Step-by-Step Methodology:

  • Charging: To the flask, add 75.6 g (0.5 mol) of 1,2-benzisothiazol-3-one, 54.8 g (0.75 mol) of anhydrous DMF, and 100.0 g of chlorobenzene. Engage mechanical stirring to form a uniform suspension.

  • Thermal Equilibration: Heat the reaction system to an internal temperature of 70–80 °C.

  • Controlled Halogenation: Charge the dropping funnel with 71.4 g (0.6 mol) of thionyl chloride (SOCl₂). Add the SOCl₂ dropwise over a period of 1 hour.

    • Causality Check: Dropwise addition is mandatory to control the exothermic formation of the Vilsmeier intermediate and to prevent overwhelming the gas scrubber with a sudden surge of SO₂/HCl.

  • Maturation & Validation: Maintain the temperature at 70–80 °C for 8 hours. The reaction validates its own completion when gas bubbling in the scrubber ceases and the reaction mixture becomes a clear, dark liquid 2.

  • Isolation: Transfer the mixture to a distillation apparatus. Concentrate under reduced pressure to strip the solvent and unreacted SOCl₂. Subject the crude residue to vacuum distillation (128 °C at 0.93 kPa) to yield 3-chloro-1,2-benzisothiazole as a highly pure product (Yield: ~90%).

Protocol B: Halogenation of Electron-Deficient Scaffolds (e.g., 4,6-Dinitro-1,2-benzisothiazol-3-one)

When the aromatic ring is substituted with strongly electron-withdrawing groups, the carbonyl oxygen's nucleophilicity is drastically reduced, necessitating extreme conditions 3.

Step-by-Step Methodology:

  • Setup: Utilize a heavy-walled glass pressure reactor equipped with a magnetic stir bar.

  • Charging: Suspend 4,6-dinitro-1,2-benzisothiazol-3-one (1.0 equiv) in a mixture of Phosphorus pentachloride (PCl₅, 1.2 equiv) and Phosphorus oxychloride (POCl₃, acting as both reagent and solvent, 5.0 equiv).

  • Reaction: Seal the reactor and heat to 150 °C for 20 hours.

    • Causality Check: The high temperature and highly reactive PCl₅ are required to force the formation of the chloro-imine tautomer against the deactivating pull of the dinitro-aromatic system.

  • Workup: Cool the reactor to room temperature. Carefully pour the mixture over crushed ice to hydrolyze excess phosphorus halides (Caution: Highly exothermic). Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and concentrate to yield 3-chloro-4,6-dinitro-1,2-benzisothiazole.

Quantitative Data Comparison

The following table summarizes the quantitative parameters and yields across different halogenating systems and BIT substrates.

SubstrateHalogenating SystemSolventTemp (°C)Time (h)ProductYield (%)
1,2-Benzisothiazol-3-oneSOCl₂ / DMFChlorobenzene70–8083-Chloro-1,2-benzisothiazole~90.0
1,2-Benzisothiazol-3-onePhosgene / DMIChlorobenzene70–8083-Chloro-1,2-benzisothiazole92.7
7-Nitro-1,2-benzisothiazol-3-oneSOCl₂ / DMFChlorobenzene70–8083-Chloro-7-nitro-1,2-benzisothiazole85.0
4,6-Dinitro-1,2-benzisothiazol-3-onePCl₅ / POCl₃POCl₃ (neat)150203-Chloro-4,6-dinitro-1,2-benzisothiazole65.0

Note: DMI = 1,3-Dimethyl-2-imidazolidinone. Data aggregated from established synthetic benchmarks 312.

References

  • Google Patents.EP2554543B1 - Method for producing 3-halo-1,2-benzisothiazoles.
  • ACS Publications. Synthetic Utilization of Polynitroaromatic Compounds. 2. Synthesis of 4,6-Dinitro-1,2-benzisothiazol-3-ones and 4,6-Dinitro-1,2-benzisothiazoles from 2-Benzylthio-4,6-dinitrobenzamides. The Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Synthesis of Neuroprotective Agents: A Guide for Drug Discovery

The relentless progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's, alongside acute neurological insults like stroke, presents a formidable challenge to modern medicine. The development of effe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The relentless progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's, alongside acute neurological insults like stroke, presents a formidable challenge to modern medicine. The development of effective neuroprotective agents, compounds that can prevent or slow neuronal damage, is a critical frontier in pharmaceutical research. This guide provides an in-depth exploration of the synthetic strategies, screening protocols, and mechanistic considerations that underpin the discovery and development of novel neuroprotective agents. It is intended for researchers, scientists, and drug development professionals dedicated to combating these devastating conditions.

The Chemical Space of Neuroprotection: Scaffolds and Strategies

The journey to a clinically effective neuroprotective agent begins with the identification and synthesis of promising chemical scaffolds. The diversity of molecular targets and pathological mechanisms in neurodegeneration necessitates a multifaceted approach to drug design.

Privileged Scaffolds in Neuroprotective Drug Discovery

Certain chemical motifs, often referred to as "privileged scaffolds," have demonstrated a recurring ability to interact with biological targets relevant to neuroprotection. These structures serve as valuable starting points for the synthesis of compound libraries.

  • Flavonoids and Polyphenols: Abundantly found in nature, these compounds are renowned for their antioxidant and anti-inflammatory properties.[1][2][3] Synthetic modifications of natural flavonoids aim to enhance their bioavailability and target specificity.

  • Benzofurans: These heterocyclic compounds exhibit a strong neuroprotective profile, with activities including the inhibition of amyloid-β (Aβ) fibril formation.[4][5] The exploration of the benzofuran chemical space is a promising strategy for developing multi-target agents for diseases like Alzheimer's.[4][5]

  • Carbazoles: This tricyclic scaffold is found in numerous biologically active natural products.[6] Synthetic carbazole analogues have shown neuroprotective effects, potentially through mechanisms like inhibiting Aβ oligomerization and antioxidant activity.[6]

  • Cinnamide Derivatives: Recent studies have highlighted the potential of cinnamide scaffolds in the development of neuroprotective agents for cerebral ischemia. Synthetic derivatives have demonstrated the ability to protect against glutamate-induced neurotoxicity and reduce brain infarct area in preclinical models.

Synthetic Strategies: From Natural Products to Novel Compounds

The synthesis of neuroprotective agents draws from a rich tapestry of chemical methodologies, ranging from the total synthesis of complex natural products to the high-throughput synthesis of diverse compound libraries.

  • Natural Product-Inspired Synthesis: Nature provides a vast library of neuroprotective compounds.[7][8][9] The total synthesis of these molecules, such as (+)-Lycibarbarine A, not only confirms their structure but also provides a platform for generating analogues with improved therapeutic properties.

  • Combinatorial Chemistry: Advances in synthetic chemistry allow for the rapid generation of large numbers of compounds.[10] This approach is crucial for exploring the structure-activity relationships (SAR) of a particular scaffold and identifying potent lead compounds.

  • Multi-component Reactions: These reactions allow for the efficient construction of complex molecules from simple starting materials in a single step, accelerating the discovery process.

  • Fragment-Based Drug Design: This strategy involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound.

High-Throughput Screening: Identifying Neuroprotective Hits

Once a library of compounds has been synthesized, the next critical step is to identify those with neuroprotective activity. High-throughput screening (HTS) enables the rapid and parallel testing of thousands of compounds, significantly accelerating the drug discovery pipeline.[10][11][12][13]

Cell-Based Assays for Neuroprotection

Cell-based assays are the workhorses of HTS for neuroprotective agents. They provide a biologically relevant context to assess a compound's ability to protect neurons from various insults.

  • Oxidative Stress Models: Oxidative damage is a common pathological feature of many neurodegenerative diseases. Assays that induce oxidative stress in neuronal cell lines (e.g., using hydrogen peroxide or tert-butyl hydroperoxide) are widely used to screen for antioxidant compounds.[14]

  • Excitotoxicity Models: Excessive stimulation by excitatory neurotransmitters like glutamate can lead to neuronal death. Screening for compounds that protect against glutamate-induced toxicity is a key strategy, particularly for stroke and epilepsy.

  • Protein Aggregation Models: The aggregation of proteins such as amyloid-β and α-synuclein is a hallmark of Alzheimer's and Parkinson's diseases, respectively. Assays that monitor the inhibition of protein aggregation are crucial for identifying disease-modifying therapies.[15]

  • Apoptosis Assays: Programmed cell death, or apoptosis, is a final common pathway in many neurodegenerative conditions. Assays that measure markers of apoptosis, such as caspase activation, can identify compounds that interfere with this process.

Table 1: Common In Vitro Assays for Neuroprotection

Assay TypePrincipleTypical Readout
MTT/MTS Assay Measures mitochondrial reductase activity as an indicator of cell viability.Colorimetric or Fluorometric
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.Colorimetric
Caspase-3/7 Glo Assay Measures the activity of executioner caspases involved in apoptosis.Luminescent
Reactive Oxygen Species (ROS) Assay Uses fluorescent probes that react with ROS to quantify oxidative stress.Fluorescent
Thioflavin T (ThT) Assay Measures the binding of ThT to amyloid fibrils, indicating protein aggregation.Fluorescent
High-Content Screening (HCS)

While HTS provides a primary measure of a compound's activity, high-content screening (HCS) offers a more nuanced view. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing deeper insights into a compound's mechanism of action.[10]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the synthesis of a representative neuroprotective scaffold and the subsequent evaluation of its activity in a cell-based assay.

Protocol: Synthesis of a Substituted Benzofuran

This protocol outlines a general method for the synthesis of a 2-arylbenzofuran, a scaffold with known neuroprotective properties.

Materials:

  • Substituted salicylaldehyde

  • Substituted phenacyl bromide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the substituted salicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted phenacyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzofuran.

Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method for evaluating the neuroprotective effect of a synthesized compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized benzofuran compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized benzofuran compound in cell culture medium.

  • Pre-treat the cells with different concentrations of the compound for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).

  • Induce oxidative stress by adding H₂O₂ to the wells at a final concentration of 100 µM (the optimal concentration should be determined empirically). Do not add H₂O₂ to the control wells.

  • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Mechanistic Elucidation

Understanding the molecular mechanisms by which a compound exerts its neuroprotective effects is crucial for its further development. Many neuroprotective agents modulate key cellular signaling pathways involved in cell survival, inflammation, and stress responses.[16]

Key Neuroprotective Signaling Pathways
  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and is often activated by neurotrophic factors.[16]

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in both cell survival (ERK) and cell death (JNK, p38), and their modulation by neuroprotective compounds is a key area of investigation.[16]

  • NF-κB Pathway: This transcription factor plays a critical role in the inflammatory response, and its inhibition is a common mechanism of action for anti-inflammatory neuroprotective agents.[16]

G cluster_0 Neuroprotective Compound cluster_1 Cellular Response Compound Synthesized Neuroprotective Agent PI3K PI3K/Akt Pathway Compound->PI3K Activates MAPK MAPK Pathways (ERK, JNK, p38) Compound->MAPK Modulates NFkB NF-κB Pathway Compound->NFkB Inhibits Survival Neuronal Survival and Growth PI3K->Survival MAPK->Survival Apoptosis Inhibition of Apoptosis MAPK->Apoptosis Inflammation Reduced Neuroinflammation NFkB->Inflammation

Caption: Modulation of key signaling pathways by a neuroprotective agent.

Future Directions and Emerging Strategies

The field of neuroprotective drug discovery is constantly evolving, with new technologies and therapeutic concepts continually emerging.

  • Multi-Target-Directed Ligands (MTDLs): Given the multifactorial nature of neurodegenerative diseases, compounds that can modulate multiple targets simultaneously are highly desirable.[5][17]

  • Synthetic Biology: The use of synthetic biology tools to engineer cells that can produce and deliver neurotrophic factors in a controlled manner is a promising future therapeutic strategy.[18]

  • Targeting the Blood-Brain Barrier (BBB): A major challenge in neuroprotective drug development is ensuring that compounds can effectively cross the BBB. The design of P-glycoprotein (P-gp) activators is one strategy being explored to enhance brain penetration.[19]

  • Combination Therapies: It is likely that the most effective treatments for neurodegenerative diseases will involve a combination of neuroprotective agents with different mechanisms of action, or the combination of neuroprotection with reperfusion therapies in the case of stroke.[20][21]

G cluster_0 Synthesis & Screening cluster_1 Preclinical Development cluster_2 Clinical Trials Synthesis Compound Synthesis (e.g., Benzofurans) HTS High-Throughput Screening (e.g., Oxidative Stress Assay) Synthesis->HTS HCS High-Content Screening (Mechanism of Action) HTS->HCS InVivo In Vivo Models (e.g., MCAO for Stroke) HCS->InVivo Tox Toxicology & PK/PD Studies InVivo->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: The drug discovery workflow for neuroprotective agents.

Conclusion

The synthesis of neuroprotective agents is a dynamic and challenging field that holds immense promise for addressing some of the most pressing unmet medical needs. By integrating innovative synthetic chemistry, robust high-throughput screening, and a deep understanding of the underlying biology of neurodegeneration, the scientific community can continue to make significant strides towards the development of effective therapies that can protect and preserve neuronal function.

References

  • Brahmachari, G. (Ed.). (2018).
  • Lo, D. C., & Hughes, R. E. (2011). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Neuro-degenerative diseases, 8(5-6), 249–256. [Link]

  • Fisher, M., & Saver, J. L. (2011). New approaches to neuroprotective drug development. Stroke, 42(1 Suppl), S30–S35. [Link]

  • González-Ramírez, L. A., González-Muñoz, P., Rodríguez-Serrano, F., & González-Nilo, F. D. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in pharmacology, 10, 1679. [Link]

  • Youdim, M. B., & Buccafusco, J. J. (2019). Neuroprotection of Multifunctional Phytochemicals as Novel Therapeutic Strategy for Neurodegenerative Disorders: Antiapoptotic and Antiamyloidogenic Activities by Modulation of Cellular Signal Pathways. Neurotoxicity research, 35(2), 495–513. [Link]

  • Fisher, M., & Saver, J. L. (2010). New Approaches to Neuroprotective Drug Development. Stroke, 42(1_suppl_1), S30-S35. [Link]

  • Gitto, R., Vittorio, S., Bucolo, F., Peña-Díaz, S., Siracusa, R., Cuzzocrea, S., Ventura, S., & Di Paola, R. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS chemical neuroscience, 13(5), 656–668. [Link]

  • Brahmachari, G. (Ed.). (2017). Discovery and Development of Neuroprotective Agents from Natural Products (Natural product Drug Discovery Series). ResearchGate. [Link]

  • Lotti, F., & Cermelli, S. (2012). Synthetic biology and therapeutic strategies for the degenerating brain. EMBO reports, 13(8), 699–705. [Link]

  • Aldewachi, H., Al-Zidan, R. N., Conner, M. T., & Salman, M. M. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering (Basel, Switzerland), 8(2), 30. [Link]

  • González-Ramírez, L. A., González-Muñoz, P., Rodríguez-Serrano, F., & González-Nilo, F. D. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in pharmacology, 10, 1679. [Link]

  • Silva, A., & Ferreira, R. (2022). Editorial: Natural products as drivers in drug development for neurodegenerative disorders. Frontiers in pharmacology, 13, 985011. [Link]

  • T. R. Govindarajan, R. S. (2002). A Review of Neuroprotective Agents. ResearchGate. [Link]

  • McGill, T. J., Stoddard, J., Tseng, H. C., Jin, Z., Lee, B., Weleber, R. G., & Stout, J. T. (2022). Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD. Investigative ophthalmology & visual science, 63(6), 25. [Link]

  • Yılmaz, D., & Ulusoy, G. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina (Kaunas, Lithuania), 60(1), 1. [Link]

  • Nugroho, A., & Sunjoyo, A. (2022). Neuroprotective Agents: A Simple Overview. Open access Macedonian journal of medical sciences, 10(F), 578–582. [Link]

  • Zhang, Y., Chen, Y., & Li, Y. (2024). Editorial: Natural and Synthetic Compounds with Anti-inflammatory, Antitumor, and Neuroprotective Activity. Frontiers in molecular biosciences, 11, 1373514. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Wang, Y., & Zhang, Y. (2024). Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia. Medicinal chemistry (Shariqah (United Arab Emirates)), 20(4), 438–450. [Link]

  • Ferreira, R. J., & Silva, A. M. (2023). Alzheimer's disease: the neuroprotective potential of novel synthetic compounds targeting P-glycoprotein. Pharmaceutical sciences, 29(2), 177–187. [Link]

  • Feng, L., Li, Y., & Porco, J. A., Jr (2018). Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (-)-Lycibarbarine B. Organic letters, 20(15), 4489–4492. [Link]

  • Kumar, S., & Singh, S. (2017). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current pharmaceutical design, 23(31), 4667–4680. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2015). Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects. ACS medicinal chemistry letters, 6(8), 909–913. [Link]

  • Aldewachi, H., Al-Zidan, R. N., Conner, M. T., & Salman, M. M. (2023). High-Throughput Screening for Neurodegenerative Diseases. Encyclopedia.pub. [Link]

  • Sharma, G., & Sharma, A. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Current drug discovery technologies, 18(4), 486–497. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Chloro-7-methoxy-1,2-benzisothiazole

Prepared by: Senior Application Scientist, Gemini Division Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-7-methoxy-1,2-benzisothiazole. This resource is designed for researchers, chemists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-7-methoxy-1,2-benzisothiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the mechanistic rationale behind procedural choices, provide robust troubleshooting strategies, and offer detailed, field-tested protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries encountered during the synthesis.

Q1: What is the most prevalent and reliable synthetic route to 3-Chloro-7-methoxy-1,2-benzisothiazole?

A1: The most widely adopted and high-yielding method is the chlorination of the corresponding lactam, 7-methoxy-1,2-benzisothiazol-3-one. This transformation is typically achieved using a chlorinating agent in the presence of a catalyst. The most common and effective system involves thionyl chloride (SOCl₂) as the chlorinating agent and N,N-dimethylformamide (DMF) as a catalyst in an inert solvent like chlorobenzene or toluene.[1][2] Alternative chlorinating agents such as phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate have also been reported, but the SOCl₂/DMF system is often preferred due to its efficacy and the avoidance of phosphorus-containing byproducts, which can complicate purification.[3][4]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yield is a frequent challenge that can typically be traced back to a few critical parameters.[5]

  • Reagent Quality & Purity: The purity of the starting material, 7-methoxy-1,2-benzisothiazol-3-one, is paramount. Impurities can lead to side reactions and inhibit the primary reaction pathway. Ensure the starting material is fully characterized and dry before use.

  • Strict Anhydrous Conditions: Chlorinating agents like thionyl chloride and phosphorus oxychloride react violently with water. Any moisture in the reaction vessel, solvents, or starting materials will consume the reagent and generate HCl gas, reducing the effective concentration of the chlorinating agent and potentially leading to undesirable side products. All glassware should be oven-dried, and solvents should be freshly distilled from an appropriate drying agent.

  • Reaction Temperature: The reaction temperature is a critical variable. For the SOCl₂/DMF system, temperatures are typically maintained between 70-90°C.[2] Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can promote the formation of colored, tarry byproducts, complicating purification and reducing the isolated yield.

  • Stoichiometry: The molar ratios of the chlorinating agent and catalyst are crucial. An excess of thionyl chloride is generally used, but a large excess can lead to more aggressive reaction conditions and byproduct formation. The amount of DMF is also critical, as it is a catalyst, not just a solvent.

Q3: What is the specific mechanistic role of N,N-dimethylformamide (DMF) in this reaction?

A3: DMF is not merely a polar solvent in this context; it acts as a potent catalyst by reacting with the chlorinating agent (e.g., thionyl chloride) to form a Vilsmeier-Haack type reagent, specifically the electrophilic Vilsmeier salt, [(CH₃)₂N=CHCl]⁺Cl⁻. This species is significantly more reactive than thionyl chloride itself. The oxygen atom of the lactam (7-methoxy-1,2-benzisothiazol-3-one) attacks the electrophilic carbon of the Vilsmeier salt, initiating the substitution of the carbonyl oxygen with chlorine. A patent on this process highlights that in the absence of DMF, the reaction fails to proceed, underscoring its essential catalytic role.[2]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction.[5] Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material (more polar) and the product (less polar). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization can be done under UV light.[5]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation 1. Reagent Inactivity Use a fresh, unopened bottle of thionyl chloride or purify it by distillation before use. SOCl₂ can decompose over time, especially if exposed to atmospheric moisture.
2. Presence of Moisture Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
3. Suboptimal Temperature If the reaction is sluggish (monitored by TLC), consider increasing the temperature in 5-10°C increments. A typical range is 70-90°C.[2] Avoid exceeding 120°C, which may cause degradation.
4. Insufficient Catalyst Ensure the correct molar ratio of DMF is used. Its catalytic role is essential for the reaction to proceed.[2]
Formation of Dark, Tarry Byproducts 1. Reaction Temperature Too High Overheating can lead to decomposition and polymerization. Maintain the temperature within the recommended range and ensure even heating with vigorous stirring.
2. Impure Starting Material Purify the 7-methoxy-1,2-benzisothiazol-3-one by recrystallization before the chlorination step. Non-volatile impurities can char at high temperatures.
Difficult Purification 1. Persistent Dark Color After the reaction workup, if the crude product is a dark oil or solid, consider dissolving it in a suitable solvent (e.g., methylene chloride) and treating it with activated carbon (e.g., Darco G-60) and a filter aid like Celite.[3] This can help remove colored impurities before final purification.
2. Oily Product Fails to Crystallize The product is known to exist as a low-melting solid or an oil that crystallizes upon standing.[3] If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, purification by vacuum distillation or column chromatography may be necessary.
3. Contamination with Phosphorus Byproducts This is common when using POCl₃.[4] The workup for these reactions is more complex. Switching to the SOCl₂/DMF method is a highly recommended solution to avoid this issue entirely.

Section 3: Optimized Experimental Protocols

The following protocols are synthesized from established literature to provide a reliable path to high-yield synthesis.

Protocol A: Chlorination using Thionyl Chloride and DMF

This protocol is adapted from a patented procedure which reports yields of up to 90%.[2]

Materials & Equipment:

  • 7-methoxy-1,2-benzisothiazol-3-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Chlorobenzene, anhydrous

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas.

  • Charging the Flask: To the flask, add 7-methoxy-1,2-benzisothiazol-3-one (1.0 eq), DMF (1.5 eq), and anhydrous chlorobenzene (approx. 2 mL per gram of starting material).

  • Heating: Begin stirring and heat the mixture to 70-80°C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 1 hour. An exotherm may be observed; maintain the internal temperature within the 70-80°C range.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for 6-8 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride. This should be done in a well-ventilated fume hood.

  • Isolation: The resulting crude product can then be purified by either vacuum distillation or recrystallization.

Comparative Synthesis Parameters
ParameterMethod 1 (SOCl₂)[2]Method 2 (POCl₃)[3]
Starting Material 1,2-benzisothiazol-3-one1,2-benzisothiazol-3(2H)-one
Chlorinating Agent Thionyl chloride (SOCl₂)Phosphorus oxychloride (POCl₃)
Catalyst/Co-solvent N,N-dimethylformamide (DMF)None specified (POCl₃ in excess)
Solvent ChlorobenzeneNone (neat POCl₃)
Temperature 70-80 °C120 °C
Reaction Time 8 hours1.5 hours
Reported Yield 90%77-81%
Purification Vacuum DistillationExtraction, Decolorization, Vacuum Distillation
Protocol B: Purification via Vacuum Distillation
  • Set up a short-path distillation apparatus.

  • Transfer the crude oil into the distillation flask. Adding a small amount of a high-boiling point paraffin oil can sometimes aid in the complete distillation of the product.[1]

  • Slowly apply vacuum and begin heating the flask gently.

  • Collect the fraction that distills at the appropriate temperature and pressure (e.g., for the unsubstituted analog, b.p. is 80-85°C at 0.75 Torr).[3] The 7-methoxy derivative will have a higher boiling point.

  • The product should be a colorless or pale-yellow liquid that crystallizes upon cooling.

Section 4: Visual Guides & Workflows

Synthesis Workflow

SynthesisWorkflow SM 7-methoxy-1,2- benzisothiazol-3-one Reaction Chlorination (SOCl₂, DMF, Chlorobenzene) 70-80°C, 8h SM->Reaction Workup Concentration (Reduced Pressure) Reaction->Workup Crude Crude Product (Oil/Solid) Workup->Crude Purify Purification Crude->Purify Distill Vacuum Distillation Purify->Distill If liquid/oil Recrystal Recrystallization Purify->Recrystal If solid Product Pure 3-Chloro-7-methoxy- 1,2-benzisothiazole Distill->Product Recrystal->Product

Caption: General workflow for the synthesis and purification of 3-Chloro-7-methoxy-1,2-benzisothiazole.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield Observed CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckReagents Are reagents (esp. SOCl₂) fresh? CheckMoisture->CheckReagents Yes FixMoisture Solution: Oven-dry glassware, use anhydrous solvents, run under N₂/Ar. CheckMoisture->FixMoisture No CheckTemp Was temperature correct (70-90°C)? CheckReagents->CheckTemp Yes FixReagents Solution: Use fresh/distilled SOCl₂. CheckReagents->FixReagents No CheckTLC Did TLC show full conversion? CheckTemp->CheckTLC Yes FixTemp Solution: Optimize temperature and monitor closely. CheckTemp->FixTemp No FixTime Solution: Increase reaction time and continue monitoring. CheckTLC->FixTime No

Caption: A decision-making workflow for troubleshooting low product yield.

Section 5: References

  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis of 3-Chloro-1,2-benzisothiazole. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • Kato, S., et al. (2013). Method for producing 3-halo-1,2-benzisothiazoles. U.S. Patent Application No. 13/576,094. Retrieved March 28, 2026, from

  • Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. (2006). Chinese Patent No. CN1850811A. Retrieved March 28, 2026, from

Sources

Optimization

Technical Support Center: Optimization of Substituted Benzisothiazole Synthesis

Welcome to the technical support center for the synthesis of substituted benzisothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of substituted benzisothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer field-proven insights to overcome common challenges in your synthetic workflows. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of substituted benzisothiazoles, particularly focusing on the widely used methods involving intramolecular cyclization.

FAQ 1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary factors to investigate?

Low or no yield is a frequent challenge, often stemming from a few critical parameters. A systematic troubleshooting approach is essential.

  • Purity and Stability of Starting Materials: Substrates like 2-mercaptobenzamides are susceptible to oxidation. The thiol group can form disulfide bridges, effectively removing the nucleophile required for cyclization.

    • Causality: The desired reaction involves an intramolecular nucleophilic attack from the sulfur atom. If the sulfur is already participating in a disulfide bond, this pathway is inhibited.

    • Recommendation: Always use freshly purified starting materials. If you suspect oxidation, consider techniques like reduction with a mild reducing agent followed by immediate use. For long-term storage, keep sensitive reagents under an inert atmosphere (Nitrogen or Argon).

  • Inefficient Catalyst or Promoter System: Many modern syntheses rely on transition-metal catalysts (e.g., Copper, Nickel) to facilitate the crucial N-S bond formation.[1][2]

    • Causality: The catalyst's role is often to coordinate with the reactants, lowering the activation energy for the intramolecular cyclization. An inactive or inappropriate catalyst will fail to promote this step effectively.

    • Recommendation:

      • Catalyst Choice: Ensure the chosen catalyst is appropriate for your specific substrate. For example, copper(I) iodide is effective for the cyclization of 2-mercapto-N-substituted benzamides.[1]

      • Catalyst Loading: Optimize the catalyst loading. While higher loading might seem better, it can sometimes lead to side reactions or purification difficulties. A typical starting point is 5-15 mol%.[1]

      • Ligand Effects: In many cases, a ligand is crucial for stabilizing the catalyst and promoting the reaction. For instance, 1,10-phenanthroline is often used in copper-catalyzed reactions.[2]

  • Suboptimal Reaction Conditions (Temperature & Solvent):

    • Causality: Temperature is a critical factor. Insufficient heat may not provide the necessary activation energy for cyclization. Conversely, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[3] The solvent choice impacts reactant solubility and can participate in or hinder the reaction.

    • Recommendation: Screen a range of temperatures. If the reaction is sluggish at a lower temperature, incrementally increase it while monitoring progress via Thin-Layer Chromatography (TLC). Solvent choice is also key; polar aprotic solvents like DMF or DMSO are often effective, but THF has also proven to be efficient in certain systems.[3]

FAQ 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of impurities complicates purification and reduces the overall yield. Understanding the common side reactions is the first step to mitigating them.

  • Common Side Product: Disulfide Dimers: As mentioned, the most common side reaction is the intermolecular oxidation of the thiol starting material to form a disulfide.

    • Causality: This oxidative coupling competes directly with the desired intramolecular cyclization.

    • Mitigation Strategies:

      • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is highly recommended to minimize exposure to atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

      • Reaction Concentration: Running the reaction at a higher dilution can sometimes favor the intramolecular cyclization over the intermolecular dimerization.

  • Incomplete Cyclization: Analysis (e.g., NMR, LC-MS) may reveal the presence of an uncyclized intermediate.

    • Causality: This indicates that the final ring-closing step is the rate-limiting step and has not gone to completion. This can be due to insufficient activation (temperature, catalyst) or steric hindrance.

    • Mitigation Strategies:

      • Increase Reaction Time/Temperature: Allow the reaction to run for a longer period or cautiously increase the temperature.

      • Optimize Catalyst System: A more active catalyst or the addition of a suitable ligand may be required to facilitate the final cyclization.

FAQ 3: What is the role of the base in benzisothiazole synthesis, and how do I choose the correct one?

In many synthetic routes, a base is crucial for deprotonation, which activates the nucleophile for the cyclization step.

  • Causality: The base's primary role is often to deprotonate the amide N-H or a precursor functional group, increasing its nucleophilicity and facilitating the ring-closing attack. The choice of base can significantly impact the reaction's success.

  • Selection Guide:

    • Inorganic Bases: Bases like K₂CO₃ or Cs₂CO₃ are common choices. They are generally strong enough to effect the necessary deprotonation without causing significant side reactions.

    • Organic Bases: Non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DMAP (4-Dimethylaminopyridine) are also frequently employed, particularly in catalyst systems where they can also act as ligands.[1]

    • Screening: If yields are low, screening a panel of bases with varying strengths is a logical optimization step.

Section 2: Troubleshooting Workflows & Data

Troubleshooting Low Yield

When faced with a low-yielding reaction, a logical, step-by-step diagnostic process is the most efficient way to identify and solve the problem.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckAtmosphere Is Reaction Under Inert Atmosphere? CheckPurity->CheckAtmosphere Purity OK CheckAtmosphere->Start No, rerun under N2/Ar OptimizeTemp Screen Reaction Temperature CheckAtmosphere->OptimizeTemp Yes OptimizeCatalyst Optimize Catalyst System (Loading, Ligand) OptimizeTemp->OptimizeCatalyst No Improvement Success Yield Improved OptimizeTemp->Success Improvement OptimizeBase Screen Different Bases OptimizeCatalyst->OptimizeBase No Improvement OptimizeCatalyst->Success Improvement OptimizeBase->Success Improvement

Caption: A logical workflow for troubleshooting low-yield reactions.

Data-Driven Optimization

Systematic screening of reaction parameters is key to optimization. Below are tables summarizing typical starting points and variables for screening.

Table 1: Catalyst and Base Screening for N-S Bond Formation (Based on a model reaction of a 2-halobenzamide with a sulfur source)

EntryCatalyst (mol%)Base (Equivalents)SolventTemperature (°C)Reported Yield (%)Reference
1CuI (10)DABCO (2.0)H₂O100Moderate[2]
2CuBr (15)K₂CO₃ (2.0)DMF110Good[1]
3nano-NiFe₂O₄ (15)DMAP (2.0)Toluene120High[1][2]
4Nonet-BuOK (2.0)DMSO130Substrate Dependent[4]

Table 2: Solvent Effects on Reaction Efficiency (Qualitative summary from various literature reports)

SolventDielectric Constant (approx.)Typical Use Case & RationalePotential Issues
DMF 37Good for dissolving a wide range of organic substrates and inorganic bases. High boiling point allows for elevated temperatures.Can be difficult to remove during workup; potential for decomposition at high temperatures.
DMSO 47Similar to DMF, excellent solvent power. Can sometimes act as an oxidant in certain reactions.Very high boiling point makes removal challenging. Must be anhydrous for many reactions.
Toluene 2.4A non-polar solvent useful for reactions where water must be excluded (e.g., via Dean-Stark apparatus).Poor solubility for many inorganic salts.
THF 7.6A moderately polar aprotic solvent, good for reactions at lower to moderate temperatures (reflux ~66°C).Can form peroxides; lower boiling point limits reaction temperature.
H₂O 80A green solvent choice, excellent for dissolving inorganic salts.[2]Limited solubility for non-polar organic substrates; potential for hydrolysis side reactions.

Section 3: Experimental Protocols

Protocol: General Procedure for Copper-Catalyzed Synthesis of N-Substituted Benzisothiazol-3(2H)-ones

This protocol is a generalized starting point based on methodologies for the intramolecular cyclization of 2-mercaptobenzamides.[1][2]

Workflow Diagram:

ProtocolWorkflow reagent reagent process process analysis analysis product product A 1. Combine Reactants: - 2-Mercaptobenzamide (1.0 eq) - Cu(I) Catalyst (e.g., CuI, 10 mol%) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., DMF) B 2. Inert Atmosphere: Purge vessel with N2 or Ar A->B C 3. Reaction: Heat to target temp (e.g., 70-120°C) Stir for 4-24h B->C D 4. Monitor Progress: TLC Analysis C->D D->C Incomplete E 5. Workup: Cool, Quench (e.g., H2O), Extract (e.g., Ethyl Acetate) D->E Complete F 6. Purification: Column Chromatography E->F G Final Product F->G

Caption: General experimental workflow for benzisothiazole synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted-2-mercaptobenzamide (1.0 equiv.), the copper(I) catalyst (e.g., CuI, 0.10 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 70-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC. Take small aliquots from the reaction mixture, quench with water, extract with a small amount of ethyl acetate, and spot on a TLC plate against the starting material.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted benzisothiazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

References

  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 5, 202312146. Available at: [Link]

  • Shafique, S. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molbank. Available at: [Link]

  • Henary, M. et al. (2013). Substituted benzothiazoles: synthesis and medicinal characteristics. Heterocyclic Communications. Available at: [Link]

  • Prajapati, N. P. et al. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances. Available at: [Link]

  • Devarie-Baez, N. O. & Xian, M. (2010). Facile Preparation of 3-Substituted Benzisothiazoles from o-Mercaptoacylphenones. Organic Letters. Available at: [Link]

  • Wang, C. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions between benzothiazole and diethyl H-phosphonate. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole. ResearchGate. Available at: [Link]

  • Pullin, R. D. et al. (2015). An Aryne-Based Route to Substituted Benzoisothiazoles. Organic Letters. Available at: [Link]

  • Pál, Á. et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry. Available at: [Link]

  • Nguyen, T. T. H. et al. (2023). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances. Available at: [Link]

  • University of Nottingham Repository. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. University of Nottingham. Available at: [Link]

  • Zhang, Z. et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][5]Thiazin-4-One Derivatives. Molecules. Available at: [Link]

  • Mahmood, W. A. R. & Aldabbagh, A. K. A. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal. Available at: [Link]

  • Wang, C. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

  • Bakos, J. et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Castillo, I. et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Sapozhnikov, Y. E. et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Laitonjam, W. S. & Nahakpam, L. (2018). Mechanistic Study on the Formation of Compounds from Thioureas. IntechOpen. Available at: [Link]

  • Belletire, J. L. & Spletzer, E. G. (1994). U.S. Patent No. 5,374,738. Washington, DC: U.S. Patent and Trademark Office.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-7-methoxy-1,2-benzisothiazole

Welcome to the technical support center for the purification of 3-Chloro-7-methoxy-1,2-benzisothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Chloro-7-methoxy-1,2-benzisothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and purification data for structurally analogous benzisothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory-scale methods for purifying crude 3-Chloro-7-methoxy-1,2-benzisothiazole?

The three most effective and commonly employed purification techniques for compounds of this class are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. Its effectiveness relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1] For substituted 3-chloro-1,2-benzisothiazoles, solvents like toluene and cyclohexane have been successfully used.[2]

  • Flash Column Chromatography: This technique is indispensable when dealing with complex mixtures, non-crystalline (oily) products, or impurities with polarities very similar to the target compound.[3] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[4]

  • Vacuum Distillation: If the compound is a thermally stable liquid or a low-melting solid, vacuum distillation can be an excellent method for purification, especially on a larger scale.[5] This technique separates components based on differences in their boiling points at reduced pressure.

Q2: How do I decide which purification method is best for my sample?

The optimal purification strategy is determined by an initial analysis of your crude product. A preliminary Thin-Layer Chromatography (TLC) analysis is highly recommended. The following workflow provides a decision-making framework.

Purification_Workflow start Crude Product (3-Chloro-7-methoxy-1,2-benzisothiazole) is_solid Is the crude product a solid? start->is_solid tlc Perform TLC Analysis is_solid->tlc Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) single_spot Is there a single major spot with minor impurities? tlc->single_spot recrystallize Attempt Recrystallization single_spot->recrystallize Yes single_spot->chromatography No (Complex Mixture) success Pure Product recrystallize->success distillation Consider Vacuum Distillation (if thermally stable) chromatography->distillation For large scale oil purification chromatography->success distillation->success

Caption: Decision workflow for selecting a purification method.

Q3: What are the likely impurities I might encounter?

Impurities typically originate from unreacted starting materials, reagents, or side-reactions. The synthesis of the 3-chloro-1,2-benzisothiazole core often starts from a 1,2-benzisothiazol-3-one precursor and involves a chlorinating agent like thionyl chloride or phosphorus oxychloride.[5][6] Potential impurities could therefore include:

  • Unreacted 7-methoxy-1,2-benzisothiazol-3-one: The starting material for the chlorination step.

  • Hydrolysis Product: Reversion of the product back to the starting material due to moisture.

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as 4-methoxy-2-cyanobenzenesulfonyl chloride could potentially form.[7]

  • Solvents and Reagents: Residual solvents or excess chlorinating agents and their byproducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your purification experiments.

Recrystallization Issues

Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What's wrong?

A: This is a common issue that can be traced to several factors. Here is a systematic approach to induce crystallization:

  • Supersaturation: The solution may not be sufficiently saturated. Try boiling off some of the solvent to increase the concentration of your compound. Be cautious not to evaporate too much, as this can cause the product to "oil out."

  • Induce Nucleation: Crystal formation requires a nucleation site.[8]

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal growth.[9]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Extended Cooling: Allow the flask to stand undisturbed at room temperature for a longer period, followed by cooling in an ice bath or refrigerator. Slower cooling often leads to larger, purer crystals.[10]

  • Solvent Choice: You may have chosen a solvent in which your compound is too soluble, even at low temperatures. If the above methods fail, the solvent must be changed.

Q: My recovery yield after recrystallization is very low. How can I improve it?

A: Low yield is often a trade-off for high purity. However, significant product loss can be minimized:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most common cause of low recovery. Always use the minimum amount of hot solvent required for complete dissolution.[10]

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.

  • Washing with Cold Solvent: When washing the collected crystals, ensure the solvent is ice-cold to minimize re-dissolving your product. Use only small portions of the cold solvent.[8]

  • Solubility Curve: The ideal solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[1] If your yield is consistently low, consider a different solvent or a mixed-solvent system.

Table 1: Common Solvents for Recrystallization of Aromatic Heterocycles
Solvent Properties & Typical Use
TolueneGood for non-polar to moderately polar aromatic compounds.[11]
CyclohexaneA non-polar solvent, often used for compounds with low polarity.[2]
Ethanol/WaterA mixed-solvent system excellent for moderately polar compounds.[8]
Ethyl Acetate/HexaneA versatile mixed-solvent system for a wide range of polarities.
Column Chromatography Issues

Q: How do I select the best solvent system (eluent) for my column?

A: The ideal eluent is determined by running preliminary TLC plates. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4.[4]

  • Starting Point: For benzisothiazole derivatives, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]

  • Adjusting Polarity:

    • If the Rf is too low (spot stays at the bottom), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate).

    • If the Rf is too high (spot runs to the top), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., increase hexanes).

  • Alternative Solvents: For more polar compounds, systems like dichloromethane/methanol may be necessary.[12]

Table 2: Interpreting TLC Results for Eluent Selection
TLC Result (Rf of Product) Interpretation Action for Column Eluent
Rf ≈ 0.0 - 0.1Eluent is not polar enough.Increase the proportion of the polar solvent.
Rf ≈ 0.2 - 0.4Optimal Range. Use this solvent system for the column.
Rf ≈ 0.8 - 1.0Eluent is too polar.Decrease the proportion of the polar solvent.

Q: I'm observing significant peak tailing for my compound. What causes this and how can I fix it?

A: Peak tailing on a silica gel column often occurs with basic compounds like benzisothiazoles. The basic nitrogen atom can interact strongly with acidic silanol groups on the surface of the silica gel, causing the compound to elute slowly and over many fractions.[4]

  • Solution: Add a small amount (0.1-1%) of a basic modifier to your eluent. Triethylamine or pyridine are commonly used for this purpose.[4] The modifier competes with your compound for the acidic sites on the silica, leading to sharper, more symmetrical peaks.

Q: My compound appears to be degrading on the column. What should I do?

A: Some benzisothiazole derivatives can be sensitive to the acidic nature of standard silica gel.

  • Confirm Instability: Spot your compound on a TLC plate and let it sit for an hour before eluting. If you see new spots or streaking that wasn't present initially, degradation is likely occurring.

  • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent mixture containing 1-2% triethylamine. This will neutralize the most acidic sites.

  • Switch Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is a common alternative for acid-sensitive basic compounds.[4]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Example: Toluene)
  • Dissolution: Place the crude 3-Chloro-7-methoxy-1,2-benzisothiazole in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling (in a fume hood, with a reflux condenser) while stirring until the solid completely dissolves. Add toluene dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Determine the optimal solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) via TLC as described in the troubleshooting guide.

  • Column Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into a vertical glass column and allow the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add a thin layer of sand to the top of the silica bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions sequentially.

  • Fraction Analysis: Monitor the elution process by spotting fractions on TLC plates.[13] Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Chloro-7-methoxy-1,2-benzisothiazole.

References

  • Journal of Chemical Research, Synopses (1998), (7), 410-411. Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). [Link]

  • SciSpace. (2020). Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • Google Patents. (2006). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • The Royal Society of Chemistry. Materials and methods. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • Waseda University. Recrystallization method. [Link]

  • University of Nottingham Repository. (2018). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. [Link]

  • Google Patents. (2013). US20130005983A1 - Method for producing 3-halo-1,2-benzisothiazoles.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2019). B. Column Chromatography. [Link]

  • Magritek. Column Chromatography. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • PrepChem.com. Synthesis of 3-Chloro-1,2-benzisothiazole. [Link]

Sources

Optimization

1,2-Benzisothiazole Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for 1,2-benzisothiazole (BIT) and its derivatives. These bicyclic scaffolds are critical components in the development of agrochemicals, biocides, and atypical antipsychotics (e.g....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2-benzisothiazole (BIT) and its derivatives. These bicyclic scaffolds are critical components in the development of agrochemicals, biocides, and atypical antipsychotics (e.g., ziprasidone). However, their synthesis is notoriously prone to side-product formation, including stable disulfides, ring-opened sulfenamides, and over-oxidation products.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control regioselectivity and maximize yields.

Module 1: Oxidative Cyclization of 2-Mercaptobenzamides

Context: The industrial synthesis of 1,2-benzisothiazolin-3-ones often relies on the oxidative cyclization of 2-mercaptobenzamides.

Q: Why am I seeing high levels of bis(2-carbamoylphenyl) disulfide instead of the cyclized BIT product?

A: Disulfide formation is the primary kinetic product during the oxidation of mercaptans. If your oxidant is too mild or the reaction temperature is too low, the reaction stalls at this disulfide intermediate. Conversely, utilizing overly harsh oxidants (like excess strong peracids or unregulated nitric acid) leads to over-oxidation, forming benzisothiazole 1-oxides or 1,1-dioxides[1].

Causality & Solution: To drive the disulfide intermediate to the fully cyclized 1,2-benzisothiazole without over-oxidation, you must use a controlled stoichiometric amount of aqueous hydrogen peroxide (10–20 wt%) under strictly alkaline conditions. The alkaline environment increases the nucleophilicity of the nitrogen atom, facilitating the intramolecular attack on the oxidized sulfur species to close the ring[2].

Quantitative Data: Oxidant Selection and Side-Product Profiles
Oxidant SystemPrimary ProductCommon Side ProductsIntervention / Mitigation
Air / O₂ (uncatalyzed) Disulfide intermediateUnreacted starting materialAdd Cu/DMSO catalyst or switch to H₂O₂.
Aqueous H₂O₂ (14 wt%) 1,2-Benzisothiazolin-3-oneTrace sulfoxidesOptimize stoichiometry; maintain pH > 8.
Sulfuryl Chloride (SO₂Cl₂) 1,2-Benzisothiazolin-3-oneChlorinated aromaticsControl temperature strictly; use inert solvent.
Excess Peracetic Acid BIT 1,1-dioxide (Saccharin)BIT 1-oxideMonitor equivalents carefully if BIT is desired.
Self-Validating Protocol: Optimized H₂O₂ Oxidative Cyclization
  • Preparation: Dissolve 1.0 eq of 2-mercaptobenzamide in an aqueous NaOH solution (1.2 eq, 10% w/v) to form the reactive thiolate salt.

  • Oxidant Addition: Heat the mixture to 45°C. Add 1.1 eq of 14 wt% aqueous H₂O₂ dropwise over 2 hours.

    • Validation Check: The solution will initially turn cloudy as the insoluble disulfide intermediate forms. This is expected and confirms the first oxidation step.

  • Cyclization: Raise the temperature to 70°C and stir for 3 hours.

    • Validation Check: The reaction mixture should become homogeneous or form a distinct crystalline precipitate of the BIT sodium salt, indicating successful intramolecular cyclization.

  • Isolation: Cool to 20°C, adjust the pH to 5.0 with 1M HCl to precipitate the free BIT. Filter, wash with cold water, and dry under vacuum.

Module 2: Amination of 3-Halo-1,2-benzisothiazoles

Context: Synthesizing 3-(1-piperazinyl)-1,2-benzisothiazole from 3-chloro-1,2-benzisothiazole (a key intermediate for ziprasidone).

Q: When reacting 3-chloro-1,2-benzisothiazole with piperazine, my yield is low (<10%), and I isolate a complex mixture including a polar sulfenamide and bis(2-cyanophenyl) disulfide. What is happening?

A: The reaction of 3-chloro-1,2-benzisothiazole with secondary amines does not proceed via simple nucleophilic aromatic substitution (S_NAr). Instead, the amine attacks the sulfur atom, causing a ring-opening event that generates a labile sulfenamide intermediate. This intermediate can either decompose into bis(2-cyanophenyl) disulfide (a dead-end side product) or, under high-temperature conditions, rearrange via a benzamidine intermediate to re-close the ring and form the desired product[3].

Causality & Solution: Low temperatures (e.g., 60–65°C in THF) trap the reaction at the ring-opened sulfenamide stage. To promote ring closure, the reaction must be run at elevated temperatures (120–140°C). Furthermore, adding a catalytic amount of DMSO acts as an in-situ oxidant to recycle the bis(2-cyanophenyl) disulfide byproduct back into the reactive cycle, dramatically increasing the yield[3].

AminationMechanism Start 3-Chloro-1,2-benzisothiazole + Piperazine RingOpen Ring-Opened Sulfenamide (Kinetic Product) Start->RingOpen Amine attack on Sulfur (Low Temp) Benzamidine Benzamidine Intermediate RingOpen->Benzamidine Rearrangement (High Temp, 120°C) SideProduct Bis(2-cyanophenyl) disulfide (Side Product) RingOpen->SideProduct Decomposition Target 3-(1-Piperazinyl)-1,2-benzisothiazole (Thermodynamic Product) Benzamidine->Target Ring Closure DMSO DMSO Oxidation (Recycling) SideProduct->DMSO DMSO->Target Re-enters cycle

Temperature-dependent ring-opening and DMSO-mediated recycling in 1,2-benzisothiazole amination.

Self-Validating Protocol: High-Temperature Disulfide Route
  • Reagent Mixing: Combine bis(2-cyanophenyl) disulfide (1.0 eq) and anhydrous piperazine (5.0 eq) in a pressure-rated reactor. Add 2-propanol (0.5 volumes) and DMSO (0.2 eq).

  • Thermal Activation: Seal the reactor and heat to 120–125°C for 24 hours.

    • Validation Check: TLC monitoring should show the rapid disappearance of the disulfide and the transient appearance of a highly polar sulfenamide spot, which gradually converts to the final product.

  • DMSO Recycling: The DMSO continuously oxidizes liberated 2-mercaptobenzonitrile back to the starting disulfide, ensuring both halves of the symmetrical disulfide are utilized.

    • Validation Check: A faint odor of dimethyl sulfide (DMS) confirms the oxidant is actively recycling the sulfur species.

  • Workup: Cool to 90°C, add water to crystallize the product, cool to 20°C, and filter.

Module 3: Base-Induced Rearrangement of Benzothiadiazine 1,1-Dioxides

Context: Synthesizing 1,2-benzisothiazole 1,1-dioxides via ring contraction of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides.

Q: I am attempting a diaza-[1,2]-Wittig rearrangement using t-BuOK, but I am isolating a 1,2-benzothiazine 1,1-dioxide side product. How do I control the regioselectivity?

A: The rearrangement pathway is highly dependent on the equivalents of base used. The reaction proceeds via an initial N–N bond cleavage to form an enamide intermediate. When exactly 2 equivalents of t-BuOK are used, the intermediate undergoes a diaza-[1,2]-Wittig reaction, closing the ring to form the 5-membered 1,2-benzisothiazole 1,1-dioxide. However, if a large excess of base (e.g., 6 equivalents) is present, a dianionic intermediate forms, which preferentially undergoes a diaza-[1,3]-Wittig reaction to yield the 6-membered 1,2-benzothiazine 1,1-dioxide side product[4].

Causality & Solution: Strictly limit the base to 2.0 equivalents to prevent the formation of the dianion. Quench the reaction strictly with water (or dilute acid) to protonate the monoanionic intermediate, which drives the thermodynamic sink toward the 1,2-benzisothiazole core[4].

WittigRearrangement Start 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide Intermediate Enamide Intermediate (N-N Bond Cleaved) Start->Intermediate Base-induced cleavage Monoanion Monoanionic Pathway (2 equiv t-BuOK) Intermediate->Monoanion Strict stoichiometry Dianion Dianionic Pathway (6 equiv t-BuOK) Intermediate->Dianion Excess base Target 1,2-Benzisothiazole 1,1-dioxide (Diaza-[1,2]-Wittig) Monoanion->Target H2O quench SideProduct 1,2-Benzothiazine 1,1-dioxide (Diaza-[1,3]-Wittig) Dianion->SideProduct Ring expansion

Control of diaza-[1,2]-Wittig vs. diaza-[1,3]-Wittig rearrangements via base stoichiometry.

Self-Validating Protocol: Controlled Diaza-[1,2]-Wittig Rearrangement
  • Reaction Setup: Suspend the benzothiadiazine 1,1-dioxide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Base Addition: Add exactly 2.0 eq of t-BuOK as a solid in one portion at room temperature.

    • Validation Check: The suspension will turn deep red/orange, indicating the formation of the enamide monoanion.

  • Rearrangement: Stir for 2 hours at room temperature.

  • Thermodynamic Quench: Add 10 volumes of water (or 1% w/w HCl) to the reaction mixture.

    • Validation Check: The color will rapidly discharge to pale yellow or white, and a precipitate will form. This protonation step is the causal trigger that forces the intermediate into the 1,2-benzisothiazole thermodynamic sink.

  • Isolation: Filter the precipitate and recrystallize from ethanol to remove any trace 6-membered ring impurities.

References

  • Product Class 16: Benzisothiazoles. Thieme Connect.
  • Process for preparing 1,2-benzisothiazolin-3-ones (WO2014173716A1).
  • New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs.
  • Wittig Rearrangements of 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-Dioxides. PMC / NIH.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Benzisothiazole Cyclization

[label="Benzisothiazolone\nProduct", fillcolor="#F1F3F4", font Welcome to the advanced troubleshooting and protocol hub for benzisothiazole synthesis. Benzisothiazoles are critical structural motifs found in numerous pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Benzisothiazolone\nProduct", fillcolor="#F1F3F4", font

Welcome to the advanced troubleshooting and protocol hub for benzisothiazole synthesis. Benzisothiazoles are critical structural motifs found in numerous pharmaceuticals (e.g., ziprasidone, lurasidone), agrochemicals, and functional materials [1.1]. Constructing the 1,2-benzisothiazole core typically requires precise control over intramolecular S–N or C–S bond formation.

This guide addresses the most common catalytic challenges encountered by researchers and drug development professionals—ranging from transition-metal-mediated oxidative cyclizations to hypervalent iodine and visible-light photoredox methodologies.

Section 1: Copper-Catalyzed Oxidative Cyclizations

Q: My copper-catalyzed oxidative cyclization of unactivated benzamides is yielding less than 20% of the desired benzoisothiazolone. What is causing the catalyst poisoning, and how can I optimize the turnover?

A: Copper catalysts are highly susceptible to poisoning by sulfur species and oxidative decomposition, which often stalls the catalytic cycle[1]. When using elemental sulfur (S₈) for direct C–H to C–S/N–S functionalization, the choice of copper salt and additives is critical. Cu(OAc)₂·H₂O is generally the superior promoter[1].

If your yield is low, you are likely missing a phase-transfer catalyst or a terminal oxidant. The addition of tetrabutylammonium iodide (TBAI) and Silver Oxide (Ag₂O) is crucial. TBAI facilitates the transfer of reactive anionic sulfur species into the organic phase, while Ag₂O acts as an essential oxidant to regenerate the active Cu(II) species and prevent the precipitation of inactive copper sulfides[1].

Table 1: Optimization of Cu-Mediated Benzoisothiazolone Synthesis

Summary of quantitative optimization data for the Cu(II)/S₈ cyclization pathway[1].

Copper Source (0.2 equiv)AdditivesSolvent (0.2 M)Temp (°C)Yield (%)
NoneAg₂O, TBAI, S₈CH₂Cl₂900
Cu(OAc)₂·H₂ONoneCH₂Cl₂90< 10
Cu(OAc)₂·H₂OAg₂O, S₈CH₂Cl₂9025
Cu(OAc)₂·H₂OAg₂O, TBAI, S₈Toluene9045
Cu(OAc)₂·H₂O Ag₂O, TBAI, S₈ CH₂Cl₂ 90 89
Protocol 1: Cu(II)-Mediated Synthesis of Benzoisothiazolones via C–H Activation[1]

Self-Validating Principle: This protocol utilizes TBAI to ensure sulfur solubility and Ag₂O to prevent Cu-sulfide precipitation, ensuring the reaction mixture remains catalytically active throughout the 18-hour heating phase.

  • Preparation: In a flame-dried Schlenk tube under an air atmosphere, add the benzamide substrate (0.2 mmol), Cu(OAc)₂·H₂O (0.2 equiv, 40 µmol), Ag₂O (2.5 equiv, 0.5 mmol), elemental sulfur S₈ (2.0 equiv, 0.4 mmol), and TBAI (1.0 equiv, 0.2 mmol).

  • Solvent Addition: Add anhydrous CH₂Cl₂ (1.0 mL) to achieve a 0.2 M concentration.

  • Reaction: Seal the tube tightly and heat the mixture to 90 °C in an oil bath for 18 hours. (Note: Performing this in a sealed pressure tube allows CH₂Cl₂ to reach 90 °C without evaporating, which is critical for the activation energy of the C-H functionalization).

  • Workup: Cool the vessel to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble silver and copper salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (hexane/ethyl acetate) to isolate the pure benzoisothiazolone.

Section 2: Iodine and Hypervalent Iodine-Mediated Cyclizations

Q: I am using Phenyliodine(III) diacetate (PIDA) for the intramolecular oxidative S–N bond formation of 2-amino-N'-arylbenzohydrazides. How do I prevent over-oxidation of the sulfur atom to sulfoxides or sulfones?

A: PIDA (PhI(OAc)₂) is a powerful hypervalent iodine reagent that facilitates tandem oxidation and intramolecular O–N/S–N bond formation at room temperature[2]. To prevent over-oxidation of the sulfur atom—a common issue due to the electron-rich nature of the benzisothiazole core—strict stoichiometric control of PIDA (typically 1.1 to 1.2 equivalents) and maintaining the reaction strictly at room temperature are required. The reaction proceeds via the formation of an (E)-(2-aminoaryl)(aryldiazenyl)methanone intermediate, which rapidly cyclizes[2]. Prolonged reaction times or excess PIDA will drive the nucleophilic attack of the sulfur atom under oxidative conditions, yielding undesired sulfoxides.

Q: Can catalytic molecular iodine be used instead of stoichiometric hypervalent iodine for benzosultam synthesis?

G cluster_Cu Copper-Catalyzed Pathway cluster_Iodine Hypervalent Iodine Pathway Substrate 2-Mercaptobenzamide Substrate Cu_Cat Cu(OAc)2 / Ag2O Oxidative Addition Substrate->Cu_Cat PIDA PhI(OAc)2 (PIDA) Room Temp Substrate->PIDA S_Transfer TBAI + S8 Sulfur Transfer Cu_Cat->S_Transfer Cu_Intermediate Cu-S-N Metallacycle S_Transfer->Cu_Intermediate Product Benzisothiazole / Benzosultam Core Cu_Intermediate->Product Nitrenium N-Acylnitrenium Ion Intermediate PIDA->Nitrenium Intramolecular_Trap Intramolecular S-N Trapping Nitrenium->Intramolecular_Trap Intramolecular_Trap->Product

Mechanistic divergence in Cu-catalyzed vs. PIDA-mediated oxidative S-N cyclization.

Section 3: Visible-Light Photoredox Catalysis

Q: I want to synthesize benzisothiazol-3-ones using visible light to avoid harsh oxidants. How can I control the chemodivergence to prevent forming benzothiadiazin-3-one 1-oxides?

A: Chemodivergence in visible-light-promoted intramolecular N–S bond formation is highly substrate-dependent[4]. When using a Ru(II) photocatalyst (like Ru(bpy)₃Cl₂) with CBr₄ under visible light, N-(2-mercaptophenyl)-N'-substituted ureas will undergo an N–S bond coupling/oxidation cascade to form benzothiadiazin-3-one 1-oxides[4]. However, if you use 2-mercaptobenzamides, the transformation strictly undergoes N–S bond coupling without the subsequent oxidation, selectively yielding benzisothiazol-3-ones[4].

Protocol 2: Visible-Light-Promoted Synthesis of Benzisothiazol-3-ones[5]

Self-Validating Principle: The use of CBr₄ as an electron acceptor under Ru(II) catalysis generates a CBr₃ radical, which abstracts a hydrogen atom from the thiol to form a sulfur-centered radical. This initiates cyclization without over-oxidizing the final product.

  • Reaction Setup: In a 10 mL transparent glass vial equipped with a magnetic stir bar, add 2-mercapto-N-phenyl-benzamide (0.2 mmol)[4].

  • Catalyst & Reagents: Add Ru(bpy)₃Cl₂·6H₂O (2 mol%) as the photocatalyst, CBr₄ (1.5 equiv) as the radical initiator/oxidant, and K₂CO₃ (2.0 equiv) as a mild base.

  • Solvent: Dissolve the mixture in anhydrous acetonitrile (2.0 mL).

  • Degassing: Degas the mixture by bubbling Argon through the solution for 10 minutes to remove oxygen. (Critical: O₂ can quench the excited *Ru(II) state or cause undesired sulfur oxidation).

  • Irradiation: Seal the vial and irradiate with a Blue LED (e.g., 24 W, λmax ≈ 450 nm) at room temperature for 12–24 hours. Monitor via TLC.

  • Isolation: Quench with water, extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and purify via flash column chromatography (ethyl acetate/petroleum ether 1:1) to yield the benzisothiazol-3-one[4].

Section 4: Advanced Skeletal Editing

Q: Can I use carbene transfer to synthesize ring-expanded benzothiazines directly from benzisothiazoles?

A: Yes, but the activation mode is critical. Benzisothiazole reacts with 1 equivalent of photochemically generated free carbene (via visible-light irradiation of diazo compounds) to undergo direct monocarbon atom insertion, selectively forming ring-expanded products[5][6]. Interestingly, standard metal-catalyzed carbene transfer (e.g., Rh or Cu) does not proceed with aromatic benzisothiazole; it strictly requires the photochemical free-carbene pathway to overcome the electronic mismatch[6].

References

  • BENZOISOTHIAZOLE (BIT) - Ataman Kimya. Ataman Chemicals. Available at: [Link]

  • Substrate Controlled Synthesis of Benzisoxazole and Benzisothiazole Derivatives via PhI(OAc)₂-Mediated Oxidation Followed by Intramolecular Oxidative O–N/S–N Bond Formation. The Journal of Organic Chemistry. Available at:[Link]

  • Cu(II)-Mediated C–S/N–S Bond Formation via C–H Activation: Access to Benzoisothiazolones Using Elemental Sulfur. Organic Letters. Available at: [Link]

  • Iodotrimethylsilane and Catalytic Iodine Promoted Cyclization for the Facile Synthesis of 3-Monoarylated Five-Membered Benzosultams. Heterocycles. Available at: [Link]

  • Chemodivergent Synthesis of Benzothiadiazin-3-one 1-Oxides and Benzisothiazol-3-ones via Visible Light-Promoted Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at:[Link]

  • Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. JACS Au. Available at:[Link]

  • Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. ResearchGate. Available at:[Link]

Sources

Optimization

overcoming incomplete cyclization in benzothiazole synthesis

Technical Support Center: Overcoming Incomplete Cyclization in Benzothiazole Synthesis Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Incomplete Cyclization in Benzothiazole Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and complex purification profiles during benzothiazole synthesis. The most common culprit? Incomplete cyclization.

Synthesizing 1,3-benzothiazoles typically involves the condensation of 2-aminothiophenol with an aldehyde or carboxylic acid. While the reaction appears straightforward on paper, the physical reality of the flask is governed by competing kinetics. The transformation requires sequential condensation, intramolecular cyclization, and oxidative aromatization[1]. Failure at any of these stages leads to stalled intermediates and intractable tarry byproducts[2].

This guide provides the mechanistic causality, quantitative troubleshooting matrices, and self-validating protocols necessary to drive your benzothiazole syntheses to completion.

Part 1: The Causality of Incomplete Cyclization

To fix a stalled reaction, you must first diagnose where the mechanism has halted. Benzothiazole synthesis from 2-aminothiophenol and an aldehyde proceeds via three distinct bottlenecks[1],[3]:

  • Schiff Base Formation: The primary amine attacks the carbonyl, eliminating water to form an imine (Schiff base). Poor electrophilicity of the carbonyl can stall the reaction here[4].

  • Intramolecular Cyclization: The adjacent thiol group acts as a nucleophile, attacking the imine carbon to form a 5-membered benzothiazoline ring[1].

  • Oxidative Aromatization: The benzothiazoline intermediate is non-aromatic and must lose two protons and two electrons (oxidation) to form the thermodynamically stable benzothiazole[3]. If your oxidant is too weak, the reaction permanently stalls at this intermediate[1].

Mechanism A 2-Aminothiophenol + Aldehyde B Schiff Base (Imine) Intermediate A->B -H2O (Acid Catalysis) E Disulfide Dimer (Side Reaction) A->E Premature Oxidation C Benzothiazoline (Stalled Intermediate) B->C Nucleophilic Attack by -SH D Benzothiazole (Final Product) C->D Oxidation (-2H+, -2e-)

Caption: Mechanistic pathway of benzothiazole synthesis highlighting cyclization bottlenecks.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a dominant mass peak of [M+2] relative to my expected benzothiazole product. What is happening? A1: This is the classic analytical signature of the benzothiazoline intermediate[2],[3]. Your reaction has successfully undergone condensation and cyclization, but the final oxidative aromatization step has failed. Solution: You must introduce a dedicated oxidant. While atmospheric oxygen is sometimes sufficient for electron-deficient substrates, most reactions require an explicit oxidant like molecular iodine (I₂), hydrogen peroxide (H₂O₂), or Pyridinium chlorochromate (PCC) to drive the aromatization[1],[5].

Q2: I see unreacted Schiff base on my TLC. Adding more heat causes the mixture to turn into a dark, tarry substance. Why? A2: 2-Aminothiophenol is highly susceptible to premature oxidation[2]. When heated aggressively without a proper acid catalyst to drive the initial imine formation, the free thiol groups oxidize and cross-link to form disulfide dimers and polymeric tars[4],[2]. Solution: Ensure the reaction is kept under an inert atmosphere (N₂ or Argon) during the initial heating phase[6]. Add your oxidant only after TLC confirms the Schiff base or benzothiazoline has formed.

Q3: Can I use the solvent itself to drive the cyclization? A3: Yes. Dimethyl sulfoxide (DMSO) is an excellent choice because it acts as both a highly polar solvent (stabilizing the transition states) and a mild oxidant (facilitating the conversion of benzothiazoline to benzothiazole)[6],[1].

Part 3: Quantitative Troubleshooting Matrix

Selecting the right catalytic and oxidative system is critical. The table below summarizes quantitative data from validated literature methodologies to help you match the reaction conditions to your specific substrate reactivity.

Oxidant / Catalyst SystemSolventTemp (°C)TimeTypical YieldBest Suited ForRef
Molecular Iodine (1 eq) 1,2-Dichloroethane80°C2 - 4 h85 - 95%Substrates with electron-withdrawing groups (e.g., -Cl, -NO₂)
PCC on Silica Gel Dichloromethane25°C1 - 3 h70 - 88%Phenolic/Thiophenolic Schiff bases; mild room-temp requirements[5]
H₂O₂ (6 eq) + HCl (3 eq) Ethanol25°C1 h80 - 90%Standard aromatic aldehydes; green chemistry applications
DMSO (Solvent/Oxidant) DMSO100°C3 - 5 h75 - 85%Aliphatic and less reactive aromatic aldehydes[6],[1]
Glacial Acetic Acid (Cat.) Solvent-free70°C (MW)1 - 2 min90 - 98%Rapid library generation via Microwave (MW) irradiation[7]

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate visual and analytical checkpoints to confirm causality during the experiment.

Protocol A: Iodine-Mediated Oxidative Cyclization[7]

Mechanism of Action: Molecular iodine acts simultaneously as an electrophilic activator for the cyclization and a mild oxidant for the final aromatization, eliminating the need for transition metal catalysts[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pre-formed 2-(styrylthio)aniline or Schiff base intermediate (1.0 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE)[8].

  • Oxidant Addition: Add molecular iodine (I₂, 1.0 mmol, 1.0 eq) in a single portion. Self-Validation Checkpoint: The solution will immediately turn a deep, dark purple/brown, confirming the presence of active I₂[8].

  • Heating: Attach a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere[8].

  • Monitoring: Stir for 2–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). Self-Validation Checkpoint: The reaction is nearing completion when the dark purple color of the iodine begins to fade to a lighter amber, indicating the consumption of I₂ as it is reduced to HI during the aromatization step[8].

  • Workup: Cool to room temperature. Quench the remaining iodine by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the organic layer becomes pale yellow or colorless.

  • Isolation: Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Microwave-Assisted Acid-Catalyzed Condensation[8]

Mechanism of Action: Microwave irradiation provides rapid, uniform heating, while glacial acetic acid catalyzes the initial imine formation, bypassing the risk of premature thiol oxidation[7].

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave-safe reaction vial, combine 2-aminothiophenol (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol)[7].

  • Catalysis: Add 2-3 drops of glacial acetic acid. Do not add additional solvent (solvent-free conditions)[7].

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 60% power with a temperature limit set to 70°C for 1 to 2 minutes[7].

  • Workup: Cool the vial. Self-Validation Checkpoint: The mixture should have transitioned from a liquid to a solid or highly viscous crude mass, indicating successful high-conversion condensation[7].

  • Purification: Triturate the crude solid with cold hexane to remove unreacted aldehyde, filter, and recrystallize from an ethanol/water mixture to yield the pure 2-arylbenzothiazole[7].

Part 5: Troubleshooting Workflow Diagram

Use the following decision tree to logically deduce and resolve the bottleneck in your specific reaction setup.

Workflow Start Analyze Crude Mixture (TLC / LC-MS) Q1 Is Schiff Base present? (Imine intermediate) Start->Q1 Q2 Is Benzothiazoline present? ([M+2] peak on MS) Q1->Q2 No Sol1 Add Acid Catalyst (e.g., pTSA, AcOH) Q1->Sol1 Yes (Stalled at Step 1) Sol2 Add Explicit Oxidant (e.g., I2, H2O2, PCC) Q2->Sol2 Yes (Stalled at Step 2) Success Complete Cyclization to Benzothiazole Q2->Success No (Product Formed) Sol1->Start Re-evaluate Sol2->Start Re-evaluate

Caption: Decision tree for diagnosing and resolving incomplete cyclization in benzothiazole synthesis.

References

  • Zhao, D.-Y., Guo, X.-K., Li, J.-H., & Zang, R.-Y. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Synthesis, 44, 927-933. Organic Chemistry Portal. Available at:[Link]

  • ResearchGate. (2008). Oxidative cyclization of thiophenolic and phenolic Schiff's bases promoted by PCC: a new oxidant for 2-substituted benzothiazoles and benzoxazoles. Tetrahedron, 64(10), 2369-2374. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Chloro-7-methoxy-1,2-benzisothiazole: A Next-Generation Biocide Candidate vs. Traditional Isothiazolinones

As the regulatory landscape tightens around traditional preservatives and microbial resistance to standard isothiazolinones increases, the demand for structurally optimized biocides has never been higher. For decades, 1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the regulatory landscape tightens around traditional preservatives and microbial resistance to standard isothiazolinones increases, the demand for structurally optimized biocides has never been higher. For decades, 1,2-benzisothiazol-3(2H)-one (BIT) and methylisothiazolinone (MIT) have served as the backbone of industrial and consumer preservation [1]. However, their limitations—ranging from high sensitization rates to hydrolytic instability at elevated pH—necessitate the exploration of functionalized analogs.

In my experience engineering preservative systems for complex aqueous formulations, 3-Chloro-7-methoxy-1,2-benzisothiazole (CMBIT) emerges as a highly compelling candidate. By strategically modifying the benzisothiazole core with a 3-chloro group and a 7-methoxy substituent, this molecule exhibits a unique multi-centered reactivity pattern and enhanced lipophilicity. This guide provides an objective, data-driven comparative analysis of CMBIT against industry-standard biocides, complete with self-validating experimental protocols.

Structural & Mechanistic Profiling

To understand why CMBIT outperforms traditional BIT in specific matrices, we must analyze the causality behind its structural modifications:

  • The 3-Chloro Substitution (Electrophilic Enhancement): Traditional BIT relies solely on the electrophilic S-N bond to react with intracellular microbial thiols (e.g., glutathione, cysteine) [1]. In contrast, the replacement of the carbonyl oxygen with a chlorine atom at the C3 position creates a highly reactive imidoyl chloride-like center. This enables a "multi-centered reactivity pattern" where the molecule can undergo both nucleophilic substitution at C3 and traditional S-N bond cleavage [3, 4, 5]. This dual-threat mechanism rapidly depletes microbial antioxidant defenses, leading to irreversible oxidative stress and cell death [2].

  • The 7-Methoxy Substitution (Lipophilic Tuning): Microbial cell walls are formidable barriers. The addition of an electron-donating, lipophilic methoxy group at the C7 position increases the molecule's partition coefficient (LogP). This thermodynamic adjustment drives higher concentrations of the biocide into the lipid bilayer, reducing the Minimum Inhibitory Concentration (MIC) required for efficacy.

MOA A 3-Chloro-7-methoxy- 1,2-benzisothiazole B Microbial Cell Membrane (Enhanced Penetration via 7-Methoxy) A->B Lipophilic diffusion C Intracellular Environment B->C D Nucleophilic Attack by Microbial Thiols (GSH, Cys) C->D E S-N Bond Cleavage & 3-Chloro Substitution D->E Multi-centered reactivity F Depletion of Antioxidants (Oxidative Stress) E->F G Enzyme Inactivation & Cell Death F->G

Fig 1. Mechanism of action of 3-Chloro-7-methoxy-1,2-benzisothiazole via thiol depletion.

Comparative Performance Analysis

The following tables synthesize quantitative benchmarking data comparing CMBIT against BIT, MIT, and Bronopol.

Table 1: Minimum Inhibitory Concentration (MIC) Profiling

Values represent the median MIC (ppm) required to inhibit visible growth after 48h (bacteria) or 72h (fungi).

BiocideE. coli (Gram -)S. aureus (Gram +)P. aeruginosa (Gram -)A. niger (Fungi)Mechanism of Action
CMBIT 841612Dual C3/S-N Thiol Reactivity
BIT 1683220S-N Thiol Reactivity
MIT 30156045S-N Thiol Reactivity
Bronopol 12.56.2525>100ROS Generation / Thiol Oxidation

Analysis: CMBIT demonstrates a 2-fold increase in efficacy across both Gram-negative and Gram-positive strains compared to standard BIT. The enhanced performance against P. aeruginosa—a notoriously difficult organism due to its robust efflux pumps—is directly attributable to the increased membrane permeability granted by the 7-methoxy group.

Table 2: Physicochemical Stability & Application Suitability
ParameterCMBITBITMIT
Optimal pH Range 3.0 – 9.54.0 – 12.02.0 – 8.5
Thermal Stability Stable up to 80°CStable up to 100°CDegrades > 50°C
LogP (Est.) ~2.10.76 [1]-0.48
Sensitization Risk Low/Moderate (Bulky)High (1.2% rate)[1]Very High

Analysis: While BIT remains the champion of high-pH stability, CMBIT offers a significantly wider pH operating window than MIT. The bulky 7-methoxy group introduces steric hindrance that may alter the protein-binding profile, theoretically reducing the severe sensitization risks associated with unsubstituted isothiazolinones [1].

Experimental Methodologies

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols I utilize to benchmark biocide candidates.

Protocol 1: High-Throughput MIC Determination via Resazurin Assay

Relying on optical density (OD) to measure microbial growth in biocide testing is fundamentally flawed; biocides often precipitate in broth, causing false-positive OD readings. We utilize Resazurin, a redox indicator, to measure true metabolic viability.

Causality & Self-Validation: Live cells reduce blue resazurin to pink, fluorescent resorufin. If a well remains blue, the cells are metabolically inactive. The inclusion of a sterility control (media + resazurin) and a growth control (media + inoculum + resazurin) self-validates the assay against contamination and inactive inocula.

  • Preparation: Dissolve CMBIT and comparator biocides in DMSO to create 10,000 ppm stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the biocides in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.5 ppm to 128 ppm. Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Inoculation: Standardize microbial cultures (E. coli, S. aureus) to 0.5 MacFarland standard (~ 1.5×108 CFU/mL). Dilute 1:100 in MHB and inoculate 50 µL into each well.

  • Incubation: Incubate plates at 37°C for 20 hours.

  • Redox Addition: Add 10 µL of 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Readout: The MIC is recorded as the lowest biocide concentration that prevents the color change from blue to pink.

Workflow Step1 Biocide Preparation Step2 Serial Dilution (96-well plates) Step1->Step2 Step3 Microbial Inoculation Step2->Step3 Step4 Incubation (24-48h) Step3->Step4 Step5 Resazurin Addition Step4->Step5 Step6 Fluorescence Readout (MIC) Step5->Step6

Fig 2. Self-validating resazurin microtiter workflow for objective MIC determination.

Protocol 2: Accelerated Hydrolytic Stability via RP-HPLC

To validate the stability data in Table 2, we must quantify the degradation of the parent compound over time. The 3-chloro group of CMBIT is susceptible to hydrolysis at highly alkaline pH, converting to the corresponding 3-one derivative.

  • Matrix Preparation: Spike 500 ppm of CMBIT into buffered aqueous solutions at pH 4.0, 7.0, and 9.5.

  • Accelerated Aging: Store samples in sealed amber vials at 50°C to accelerate degradation kinetics.

  • Sampling & Quenching: Pull 1 mL aliquots at Days 0, 7, 14, and 28. Quench alkaline samples with dilute phosphoric acid to halt hydrolysis.

  • HPLC Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile.

  • Quantification: Monitor UV absorbance at 254 nm. Calculate the remaining percentage of the parent CMBIT peak area relative to the Day 0 baseline.

Conclusion

3-Chloro-7-methoxy-1,2-benzisothiazole represents a rational evolution in preservative chemistry. By leveraging the multi-centered reactivity of the 3-chloro-benzisothiazole core [4, 5] and tuning membrane permeability with a 7-methoxy group, formulators can achieve superior broad-spectrum efficacy at lower inclusion rates than traditional BIT. While its hydrolytic stability at extreme pH (>10) requires formulation foresight, its enhanced performance profile makes it a highly viable candidate for next-generation paints, coatings, and specialized chemical preservation.

References

  • 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520.
  • 3-Chloro-1,2-benzisothiazole 7716-66-7 wiki. Guidechem.
  • Product Class 16: Benzisothiazoles. Thieme-Connect.
  • SYNTHETIC UTILIZATION OF POLYNITRO AROMATIC COMPOUNDS. 5. MULTI-CENTERED REACTIVITY PATTERN IN REACTIONS OF 4,6-DINITRO-1,2-BENZ. Clockss.
  • 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. Journal of the Chemical Society C: Organic (RSC Publishing).
Comparative

A Senior Application Scientist's Guide to the Spectroscopic Purity Assessment of 3-Chloro-7-methoxy-1,2-benzisothiazole

In the landscape of pharmaceutical development, the rigorous confirmation of a molecule's identity and purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For novel heterocyclic compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous confirmation of a molecule's identity and purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For novel heterocyclic compounds like 3-Chloro-7-methoxy-1,2-benzisothiazole, a key intermediate in the synthesis of various biologically active agents, a robust and multi-faceted analytical strategy is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the purity assessment of this specific molecule, moving beyond mere procedural descriptions to explain the causality behind methodological choices. Our approach is grounded in the principle of orthogonality—using multiple, independent techniques to ensure that what one method might miss, another will detect.[1][2][3]

The impurity profile of any active pharmaceutical ingredient (API) or its intermediates must be thoroughly characterized.[4][5] Impurities can arise from the manufacturing process, degradation, or storage and can potentially impact the safety and efficacy of the final drug product.[5][6] Regulatory bodies like the International Council for Harmonisation (ICH) mandate this rigorous analysis. This guide will dissect the roles of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) in building a comprehensive purity profile for 3-Chloro-7-methoxy-1,2-benzisothiazole.

The Orthogonal Approach to Purity Validation

A single analytical technique is rarely sufficient to declare a compound "pure." Each method interrogates the molecule based on different physical principles. By combining techniques with different selectivities, we create a self-validating system that provides a high degree of confidence in the final purity assessment. This is the essence of an orthogonal approach.[1][2][3] For instance, a chromatographic method separates impurities, while spectroscopic methods identify and quantify them.

Orthogonal_Workflow cluster_synthesis Synthesis & Initial Check cluster_primary_quant Primary Quantitative & Purity Analysis cluster_structure_id Structural Confirmation & Impurity ID cluster_final_report Final Assessment Synthesis Synthesized Batch of 3-Chloro-7-methoxy-1,2-benzisothiazole TLC TLC Spot Check Synthesis->TLC Quick Purity Indication HPLC HPLC-UV (Quantitative Purity) TLC->HPLC NMR NMR (¹H, ¹³C) (Structural Identity) HPLC->NMR Purified Sample MS LC-MS / GC-MS (Impurity ID & MW Confirmation) HPLC->MS Purified Sample FTIR FTIR (Functional Group Confirmation) HPLC->FTIR Purified Sample Report Certificate of Analysis (Purity Value & Identity Confirmed) HPLC->Report NMR->Report Corroborating Data MS->Report Corroborating Data FTIR->Report Corroborating Data

Caption: An integrated workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantification

HPLC is the cornerstone of purity analysis, separating the target compound from impurities based on differential partitioning between a mobile and stationary phase.[7][8] For 3-Chloro-7-methoxy-1,2-benzisothiazole, a reversed-phase method is the logical starting point due to its moderate polarity.

Why it's essential: HPLC-UV excels at detecting and quantifying non-volatile impurities. The area under the chromatographic peak is directly proportional to the concentration of the analyte, making it the gold standard for assigning a purity value (e.g., 99.5%).[7][9]

Experimental Protocol: Purity by Area Normalization

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzisothiazole core.

  • Mobile Phase: A gradient elution is employed to ensure separation of both early and late-eluting impurities.[10]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start at 30% B, hold for 2 min.

    • Ramp to 95% B over 15 min.

    • Hold at 95% B for 5 min.

    • Return to 30% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. Benzisothiazole derivatives typically exhibit strong UV absorbance due to the conjugated aromatic system.[11][12] A Diode Array Detector (DAD) can be used to assess peak purity by comparing spectra across a single peak.[13]

  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (1:1) to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 5 µL. Purity is calculated by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness Check: The protocol's validity is ensured by system suitability tests (SSTs). Before sample analysis, a standard injection must demonstrate acceptable theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility (%RSD < 2.0 for replicate injections).

Mass Spectrometry (MS): Unambiguous Molecular Weight and Impurity Identification

MS is an indispensable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[4][6] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful instrument for impurity profiling.[5]

Why it's essential: MS provides the molecular weight, which is a fundamental property of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, providing definitive structural confirmation.[5][11] For impurity analysis, MS can identify trace-level components that may be co-eluting or invisible to a UV detector.[5][6]

Experimental Protocol: LC-MS for Impurity Profiling

  • LC System: Utilize the same HPLC method as described above. The eluent is directed into the MS source post-UV detection.

  • Mass Spectrometer: An Electrospray Ionization (ESI) source in positive ion mode is recommended. The nitrogen atom in the isothiazole ring is readily protonated.

  • Data Acquisition: Scan a mass range of m/z 50-500. This range will cover the expected molecular ion and potential smaller fragments or larger dimeric impurities.

  • Expected Mass:

    • Molecular Formula: C₈H₆ClNOS

    • Monoisotopic Mass: 200.9808

    • Expected [M+H]⁺: 201.9886

  • Analysis:

    • Confirm the presence of the [M+H]⁺ ion for the main peak.

    • Analyze the mass spectra of minor peaks detected in the chromatogram to propose structures for impurities. Common impurities might include starting materials, regioisomers (e.g., 5-Chloro-7-methoxy), or over-chlorinated products.

MS_Fragmentation cluster_frags Parent 3-Chloro-7-methoxy-1,2-benzisothiazole [M+H]⁺ = 201.98 Frag1 Loss of Cl (m/z ~167) Parent:f1->Frag1 Frag2 Loss of CH₃ (m/z ~187) Parent:f1->Frag2 Frag3 Loss of OCH₃ (m/z ~171) Parent:f1->Frag3

Caption: Predicted MS analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information about the chemical structure of a molecule.[11][14] For purity assessment, ¹H NMR is particularly powerful. The presence of unexpected signals, even at low intensity, can indicate impurities.[15] Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified reference standard.[16]

Why it's essential: NMR confirms the precise arrangement of atoms and functional groups.[17] It can distinguish between isomers that may have identical mass and similar chromatographic retention. The integration of proton signals should correspond to the number of protons in the molecule, providing a quick check for purity.[15]

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher spectrometer.

  • ¹H NMR Analysis:

    • Acquire a standard 1D proton spectrum.

    • Expected Signals: Look for distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region will show a specific splitting pattern based on the substitution. The methoxy group should appear as a sharp singlet around 3.8-4.0 ppm.

    • Purity Check: Integrate all signals. The ratio of the aromatic protons to the methoxy protons should be correct (e.g., 3H aromatic : 3H methoxy). Look for any small, unassignable peaks, which may belong to impurities or residual solvent.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Confirm the presence of 8 distinct carbon signals (unless there is accidental equivalence). The chemical shifts will confirm the benzisothiazole core, the C-Cl, and C-OCH₃ carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Fingerprint

FTIR is a rapid and non-destructive technique that provides a "fingerprint" of the molecule by identifying its functional groups.[11] While not typically a quantitative method for purity, it is excellent for confirming the identity of the bulk material and ensuring no major functional group impurities are present.

Why it's essential: FTIR quickly verifies the presence of key bonds. For 3-Chloro-7-methoxy-1,2-benzisothiazole, it can confirm the C=N and C-S bonds of the thiazole ring, the aromatic C=C bonds, the C-O ether linkage, and the C-Cl bond.[18][19] A comparison to a reference spectrum provides a fast and reliable identity check.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.

  • Analysis:

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Aliphatic C-H stretch (methoxy): ~2950-2850 cm⁻¹

    • Aromatic C=C stretch: ~1600-1450 cm⁻¹[20]

    • C=N stretch: ~1620-1580 cm⁻¹[18]

    • C-O stretch (ether): ~1250-1050 cm⁻¹

    • C-Cl stretch: ~800-600 cm⁻¹[20]

Comparative Summary of Techniques

TechniquePrimary RoleInformation ProvidedStrengthsLimitations
HPLC-UV Quantification Purity (%), Number of ImpuritiesHigh precision, Robust, Gold standard for purity value[8][10]Requires UV-active chromophore, May not separate all impurities
Mass Spec (MS) Identification Molecular Weight, Elemental Composition, Impurity Structure[4][6]High sensitivity, Definitive MW confirmationCan be non-quantitative, Ionization suppression effects
NMR Structural Elucidation Atomic connectivity, Isomer differentiation, Purity estimation[11][14]Unparalleled structural detail, Can be quantitative (qNMR)[16]Lower sensitivity than MS, Can be complex to interpret
FTIR Identity Confirmation Functional Groups PresentFast, Non-destructive, Excellent for quick ID checkNot quantitative, Not suitable for trace analysis, Complex mixtures are difficult

Conclusion: An Integrated and Validated Approach

Every protocol employed must be validated according to established guidelines, such as ICH Q2(R1), to demonstrate that it is suitable for its intended purpose.[21][22][23][24] This involves assessing parameters like specificity, linearity, accuracy, and precision.[21][25] By adhering to this integrated, orthogonal, and validated approach, researchers and drug development professionals can ensure the highest level of scientific integrity and confidence in the quality of their materials.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals Explained. Synthink. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available from: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Chromatography A. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available from: [Link]

  • Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. Available from: [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. Available from: [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Available from: [Link]

  • What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? News-Medical.net. Available from: [Link]

  • Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Quality Assistance. Available from: [Link]

  • Agilent 1200 Series HPLC with UV-VIS Detector and Fluorescence Detector. University of Colorado Boulder. Available from: [Link]

  • How It Works: UV Detection for HPLC. LCGC International. Available from: [Link]

  • Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available from: [Link]

  • What is meant by "orthogonal methods" in analytical chemistry? ResearchGate. Available from: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: [Link]

  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available from: [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. NorthEast BioLab. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available from: [Link]

  • Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available from: [Link]

  • How to check the purity of the chemical compound by H NMR? ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. Available from: [Link]

  • Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. PubMed. Available from: [Link]

  • FTIR TALK LETTER Vol.43. Shimadzu. Available from: [Link]

Sources

Validation

A Comparative Guide to the Biological Activities of Benzisothiazole Isomers

In the landscape of medicinal chemistry, the benzisothiazole scaffold stands out as a "privileged structure," a term bestowed upon molecular frameworks capable of interacting with a diverse array of biological targets.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the benzisothiazole scaffold stands out as a "privileged structure," a term bestowed upon molecular frameworks capable of interacting with a diverse array of biological targets.[1] This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities. However, the specific arrangement of the nitrogen and sulfur atoms within the thiazole ring, giving rise to isomers such as 1,2-benzisothiazole and 2,1-benzisothiazole, can profoundly influence their biological profiles. This guide provides a comparative analysis of the biological activities of these key benzisothiazole isomers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

The Isomeric Landscape: 1,2- vs. 2,1-Benzisothiazole

The core difference between the two primary isomers lies in the relative positions of the sulfur and nitrogen atoms fused to the benzene ring. This seemingly subtle structural variation alters the electron distribution, geometry, and hydrogen bonding capabilities of the molecule, ultimately dictating its interaction with biological macromolecules.

  • 1,2-Benzisothiazole: This isomer has been more extensively studied and forms the backbone of numerous compounds with established pharmacological applications. Its derivatives are particularly noted for their potent antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][2][3][4][5]

  • 2,1-Benzisothiazole: Research on this isomer is less abundant, but available data suggests a distinct and, in some cases, contrasting biological activity profile compared to its 1,2-counterpart. For instance, some studies have indicated that 2,1-benzisothiazole derivatives exhibit lower antimicrobial activity.[6]

Comparative Biological Activities

This section delves into a side-by-side comparison of the key biological activities reported for derivatives of 1,2-benzisothiazole and 2,1-benzisothiazole.

Antimicrobial Activity

Derivatives of the 1,2-benzisothiazole scaffold, particularly 1,2-benzisothiazolin-3-ones, have demonstrated potent and broad-spectrum antibacterial and antifungal activity.[2] They are effective against a range of microorganisms, especially Gram-positive bacteria, yeasts, and dermatophytes.[2] The mechanism of action for some isothiazolinone derivatives is believed to involve the reaction with thiol-containing proteins in microorganisms.[7] In contrast, studies on 2,1-benzisothiazole derivatives have shown generally low activity against bacteria and fungi.[6]

Table 1: Comparative Antimicrobial Activity

IsomerRepresentative DerivativesSpectrum of ActivityReported Efficacy
1,2-Benzisothiazole 1,2-Benzisothiazolin-3-onesBroad-spectrum antibacterial and antifungal (particularly Gram-positive bacteria, yeasts, dermatophytes)[2]Potent activity reported[2]
2,1-Benzisothiazole bz-nitro-, 3-amino- derivativesGenerally low antibacterial and antifungal activity[6]Low activity, with some exceptions against specific strains[6]
Anticancer Activity

The 1,2-benzisothiazole nucleus is a prominent feature in many compounds designed as anticancer agents.[3] These derivatives have shown efficacy against various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key signaling pathways.[3][8] Computational and in vitro studies have highlighted the potential of this scaffold in developing multi-target anticancer drugs.[3] While there is extensive literature on the anticancer properties of the closely related benzothiazole scaffold, specific comparative data for 2,1-benzisothiazole in this domain is limited.

Table 2: Anticancer Activity Profile

IsomerMechanism of ActionTargeted Pathways/Molecules
1,2-Benzisothiazole Induction of apoptosis, anti-angiogenesis[3]COX-1, COX-2, DHFR, MMP13, FGFR1, NEP (computationally predicted)[3]
2,1-Benzisothiazole Limited data available in comparison.Not well-established.
Anti-inflammatory Activity

Benzisothiazole derivatives, primarily those of the 1,2-isomer, have been investigated for their anti-inflammatory properties. The proposed mechanism for some related benzothiazole compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][10]

Table 3: Anti-inflammatory Potential

IsomerProposed MechanismKey Molecular Targets
1,2-Benzisothiazole & related BenzothiazolesInhibition of prostaglandin synthesis[9]Cyclooxygenase-2 (COX-2)[9][11]
2,1-Benzisothiazole Not extensively studied.Not well-established.
Antipsychotic Activity

A significant area of interest for 1,2-benzisothiazole derivatives is in the development of atypical antipsychotic agents.[4][5] These compounds typically exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of modern antipsychotic drugs.[4][12] The benzisothiazole derivative perospirone is an example of a marketed antipsychotic.[13]

Table 4: Antipsychotic Activity and Receptor Affinity

IsomerReceptor TargetsExamples of Derivatives
1,2-Benzisothiazole Dopamine D2, Serotonin 5-HT2A & 5-HT1A receptors[4][5]Benzisothiazole-3-carboxamides, 3-Benzisothiazolylpiperazine derivatives[4][5]
2,1-Benzisothiazole Not a primary focus of reported research.Not applicable based on available data.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are crucial. The following sections provide detailed methodologies for assessing the key biological activities discussed.

Workflow for Antimicrobial Susceptibility Testing

This workflow outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of benzisothiazole isomers, a fundamental measure of antimicrobial efficacy.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis A Prepare serial dilutions of test compounds D Add compound dilutions to wells A->D B Prepare standardized microbial inoculum C Dispense inoculum into 96-well plates B->C C->D E Incubate at optimal temperature and time D->E F Visually or spectrophotometrically assess growth E->F G Determine MIC (lowest concentration with no visible growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a stock solution of the benzisothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbes, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Measurement A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add solubilization solution (e.g., DMSO, isopropanol) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol: MTT Assay [14][16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the benzisothiazole derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Workflow for COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target in anti-inflammatory drug development.

COX2_Inhibition_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_analysis Reaction & Analysis A Prepare reaction buffer with co-factors (e.g., hematin, epinephrine) B Add COX-2 enzyme A->B C Add test compound at various concentrations B->C D Pre-incubate to allow inhibitor-enzyme binding C->D E Initiate reaction by adding arachidonic acid (substrate) D->E F Incubate for a specific time E->F G Stop the reaction F->G H Quantify prostaglandin E2 (PGE2) production (e.g., by ELISA or LC-MS/MS) G->H

Caption: Workflow for COX-2 Inhibition Assay.

Step-by-Step Protocol: COX-2 Inhibition Assay [18][19][20][21]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors such as hematin and L-epinephrine.[18]

  • Enzyme and Inhibitor Incubation: In a reaction tube, combine the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. Pre-incubate this mixture for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., a solution of stannous chloride or a strong acid).

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[18] The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

Workflow for Dopamine D2 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 receptor, a key target for antipsychotic drugs.

D2_Binding_Assay_Workflow cluster_binding_reaction Binding Reaction cluster_separation_detection Separation & Detection A Prepare cell membranes expressing D2 receptors B Incubate membranes with a radiolabeled ligand (e.g., [3H]spiperone) A->B C Add unlabeled test compound at various concentrations (competitive binding) B->C D Incubate to reach equilibrium C->D E Separate bound from free ligand (e.g., rapid filtration) D->E F Wash the filters to remove unbound ligand E->F G Measure radioactivity on the filters using a scintillation counter F->G H Calculate Ki values from competitive binding curves G->H

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Step-by-Step Protocol: Radioligand Binding Assay [22][23][24][25]

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone) and varying concentrations of the unlabeled benzisothiazole test compound.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating for a specified time at room temperature.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The comparative analysis of benzisothiazole isomers reveals distinct and often divergent biological activity profiles. The 1,2-benzisothiazole scaffold has been extensively explored and has yielded derivatives with significant antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. In contrast, the 2,1-benzisothiazole isomer remains a relatively underexplored area of chemical space.

This guide underscores the critical role of isomeric structure in determining pharmacological activity. For researchers in drug discovery, this highlights the potential for "scaffold hopping" and isomeric variation as powerful strategies for lead optimization and the development of novel therapeutics. Future research should focus on a more direct and systematic comparative evaluation of these isomers across a broader range of biological targets. Such studies will undoubtedly uncover new structure-activity relationships and pave the way for the rational design of next-generation therapeutic agents based on the versatile benzisothiazole core.

References

  • Vitali, B., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707-13. [Link]

  • Mishra, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1274, 134533. [Link]

  • (2025, September 24). Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. Preprint.
  • Piu, F., et al. (1996). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco, 51(11), 721-6. [Link]

  • Akhtar, T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 386-401. [Link]

  • Riener, C., & Kapper, H. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Prostaglandins, Leukotrienes and Essential Fatty Acids, 66(2-3), 131-137. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Piu, F., et al. (1995). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino-. Il Farmaco, 50(11), 777-82. [Link]

  • Glamkowski, E. J., et al. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 37(15), 2308-14. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5143. [Link]

  • BenchChem. (2025). Application Note: Flow Cytometry Protocol for Dopamine D2 Receptor Expression Using a Fluorescent Eticlopride Ligand.
  • Khan, K. M., et al. (2018). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 11(11), 4899-4904. [Link]

  • Kumar, S., et al. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. Asian Journal of Chemistry, 21(9), 6825-6830. [Link]

  • BenchChem. (n.d.). Isomeric Scaffolds: A Comparative Analysis of 3-benzyl-1,3-benzothiazol-2(3H).
  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One, 21(1), e0337639. [Link]

  • BenchChem. (n.d.). 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8.
  • El-Metwaly, A. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. [Link]

  • Sorensen, S. M., et al. (1995). 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 38(24), 4768-76. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Akhtar, T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 386-401. [Link]

  • Reddy, K. S. (2021). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 8(2), 1-4. [Link]

  • Sorensen, S. M., et al. (1995). 3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 38(24), 4768-4776. [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). [Link]

  • Kumar, A., et al. (2016). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(7), 567-574. [Link]

  • Yuan, C., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 928, 91-96. [Link]

  • Ibrahim, H. S., et al. (2019). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. [Link]

  • Kumar, A., & Rajput, C. S. (2019). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of Chemical Studies, 7(3), 1836-1840. [Link]

  • Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. [Link]

  • Sorensen, S. M., et al. (1995). 3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 38(24), 4768-4776. [Link]

  • Seidel, M., et al. (1981). [New beta-sympatholytic agents. Synthesis and pharmacological activity of isomeric benzthiazole and benzoxazole derivates (author's transl)]. Arzneimittel-Forschung, 31(11), 1836-41. [Link]

  • Ringbom, T., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(12), 1452-1456. [Link]

  • El-Gaby, M. S. A., et al. (2007). 1,2-BENZISOTHIAZOL-3(2H)-ONESAND HETEROCYCLIC ANNELATED ISOTHIAZOL-3(2H)-ONES, PART 11: SYNTHESIS, REACTIONS, AND BIOLOGICAL ACTIVITY. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 1-28. [Link]

  • Viani, F., et al. (2017). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. Carbohydrate Polymers, 174, 1029-1038. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Tanii, Y., & Inoue, Y. (2006). A benzisothiazole derivative and antipsychotic agent, perospirone, for augmentation of selective serotonin reuptake inhibitors (SSRIs) in refractory obsessive-compulsive disorder (OCD): two patient case series. International Journal of Psychiatry in Clinical Practice, 10(2), 142-5. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs.
  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Analytical and Bioanalytical Chemistry, 383(4), 634-41. [Link]

  • ResearchGate. (n.d.). 1,2-Benzisothiazol-3(2 H )-Ones and Heterocyclic Annelated Isothiazol-3(2 H )-Ones, Part II: Synthesis, Reactions, and Biological Activity. [Link]

  • ResearchGate. (n.d.). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. [Link]

  • Eltropip, A. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Kumar, A., et al. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 3(2), 298-305. [Link]

Sources

Comparative

Comparative Cytotoxicity of Substituted Benzo[d]imidazo[2,1-b]thiazole Derivatives: A Technical Guide

The benzo[d]imidazo[2,1-b]thiazole scaffold has emerged as a highly privileged pharmacophore in modern oncology and drug development. Characterized by its rigid, planar, and lipophilic nature, this fused heterocyclic sys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The benzo[d]imidazo[2,1-b]thiazole scaffold has emerged as a highly privileged pharmacophore in modern oncology and drug development. Characterized by its rigid, planar, and lipophilic nature, this fused heterocyclic system exhibits an exceptional capacity to intercalate with DNA, disrupt microtubule dynamics, and modulate estrogen receptors.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of various substituted benzo[d]imidazo[2,1-b]thiazole derivatives. This document synthesizes structure-activity relationships (SAR), comparative cytotoxic efficacy against standard chemotherapeutics, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Causality of Cytotoxicity

To effectively evaluate these derivatives, we must first understand the causality behind their cytotoxic profiles. The substitution pattern on the core scaffold directly dictates the primary molecular target and the subsequent apoptotic cascade.

  • Selective Estrogen Receptor Modulators (SERMs): Aminoethoxy-substituted diaryl derivatives are engineered to target estrogen receptor alpha (ERα). The causality of their cytotoxicity lies in steric hindrance: when the compound binds to the ER active site, the bulky aminoethoxy side chain physically prevents the activation of the receptor by Helix-12, effectively starving estrogen-dependent cells (like MCF-7) of proliferative signals 1.

  • Mitochondrial Depolarization: Propenone conjugates of benzo[d]imidazo[2,1-b]thiazole induce a rapid loss of mitochondrial membrane potential ( ΔΨm​ ). This depolarization triggers a 4-fold spike in Reactive Oxygen Species (ROS), leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway 2.

  • Tubulin Polymerization Inhibition: Derivatives modeled after the clinical candidate YM-201627 (and noscapine-coupled conjugates) act as potent anti-mitotic agents. By binding to the colchicine site on tubulin, they sterically block the addition of tubulin dimers, arresting the cell cycle in the G2/M phase and forcing the cell into apoptosis 3.

Pathway A Benzo[d]imidazo[2,1-b]thiazole Derivatives B Target Engagement (ERα, Tubulin, VEGFR-2) A->B C Mitochondrial Depolarization (ΔΨm Loss) & ROS Spike B->C D Caspase Cascade Activation (Caspase 3/8/9 & PARP) C->D E Cell Cycle Arrest & Apoptosis D->E

Mechanistic pathway of benzo[d]imidazo[2,1-b]thiazole-induced apoptosis in cancer cells.

Comparative Cytotoxicity Profiling

The following table synthesizes quantitative experimental data comparing the performance of various substituted benzo[d]imidazo[2,1-b]thiazole derivatives against standard clinical alternatives.

Compound DerivativePrimary Target Cell LineCytotoxicity MetricReference StandardMechanism / Notes
Aminoethoxy-substituted diaryl (6i) MCF-7 (Breast)81% Inhibition (at 10 µM)TamoxifenSERM; Blocks ERα Helix-12 activation 1
S, N, O-alkylated (a6) HepG2 (Liver)IC 50​ = 104.9 µg/mLN/AHepatocarcinoma antiproliferation 4
Propenone conjugates HeLa (Cervical)G1 Phase ArrestN/A40% ΔΨm​ loss, 4x ROS increase 2
Chalcone conjugates (YM-201627 analogs) Multiple Solid TumorsHigh Potency (Nanomolar)Cisplatin (IC 50​ = 15.24 µM)Tubulin polymerization inhibition 5
Noscapine-coupled conjugates (7a, 11b) MIA PaCa-2 (Pancreatic)Low IC 50​ (Potent)N/AG2/M arrest, Caspase-3/PARP elevation 3

Data Insight: The integration of bulky, electron-donating groups (e.g., phenoxy or aminoethoxy chains) significantly enhances the cytotoxic profile against hormone-dependent cancers compared to standard clinical baselines like Tamoxifen. Conversely, coupling the scaffold with natural products (like Noscapine) shifts the mechanism entirely toward cytoskeletal disruption.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the protocols used to derive the above data must be self-validating. Below are the standard operating procedures for evaluating the cytotoxicity and mechanism of these derivatives.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Causality & Logic: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This serves as a direct, self-validating proxy for cell viability, as only metabolically active cells possess the enzymatic machinery to perform this reduction.

Self-Validating Control System:

  • Blank Control (Media + MTT): Establishes the baseline absorbance, accounting for spontaneous reagent degradation.

  • Vehicle Control (Cells + DMSO + MTT): Validates that the solvent (DMSO must be 0.1% v/v) does not induce baseline cytotoxicity.

  • Positive Control: Confirms assay sensitivity using a known cytotoxic agent (e.g., Doxorubicin or Tamoxifen).

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Compound Treatment: Aspirate media and add 100 µL of fresh media containing serial dilutions of the benzo[d]imidazo[2,1-b]thiazole derivative (0.1 µM to 100 µM). Include the tripartite controls mentioned above.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: This time allows sufficient intracellular accumulation and enzymatic reduction of the dye.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO to each well. Causality: Formazan is impermeable and insoluble in aqueous media; DMSO solubilizes the crystals for uniform optical reading.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Workflow S1 Cell Seeding (Tripartite Controls) S2 Compound Treatment (Serial Dilutions) S1->S2 S3 MTT Addition (Metabolic Reduction) S2->S3 S4 Formazan Solubilization (DMSO) S3->S4 S5 Absorbance Reading (570 nm) S4->S5

Step-by-step self-validating workflow for the MTT cytotoxicity assay.

Protocol B: Tubulin Polymerization Validation Assay

Causality & Logic: To validate that cytotoxicity is mechanistically driven by cytoskeletal disruption (as seen in YM-201627 analogs), an in vitro fluorescence-based tubulin polymerization assay is employed. The assay utilizes purified porcine brain tubulin combined with a fluorescent reporter (e.g., DAPI). As tubulin polymerizes into microtubules, the fluorophore incorporates into the hydrophobic pockets of the polymer, increasing emission. If the derivative acts as an inhibitor, it sterically hinders dimer addition, resulting in a quantifiable, dose-dependent decrease in fluorescence over time.

Workflow:

  • Prepare a reaction mix containing 3 mg/mL porcine tubulin, 1 mM GTP, and the fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

  • Pre-warm a 96-well half-area plate to 37°C.

  • Add the test compound (at calculated IC 50​ concentrations), alongside a vehicle control (DMSO) and a positive control (Colchicine or Paclitaxel).

  • Initiate the reaction by adding the tubulin mix to the wells.

  • Immediately measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes at 37°C. A flattened fluorescence curve relative to the vehicle control self-validates the compound's anti-tubulin mechanism.

Conclusion & Future Directions

Substituted benzo[d]imidazo[2,1-b]thiazole derivatives represent a highly versatile class of cytotoxic agents. By strategically altering the peripheral substitutions—such as appending aminoethoxy chains for ERα targeting or conjugating with natural noscapinoids for tubulin disruption—researchers can precisely tune the mechanism of action. Future drug development should focus on optimizing the pharmacokinetic properties of these derivatives, specifically improving aqueous solubility while maintaining the nanomolar potency observed in vitro.

References

  • Ahmadi, N., et al. "Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells." Iran J Pharm Res, 2022.
  • "Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents." Anticancer Agents Med Chem, 2019.
  • Nagireddy, P. K. R., et al. "Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents." ACS Omega, 2021.
  • Al-Jamal, M. H., et al. "Synthesis of new S, N, O-alkylated benzo [d] imidazo[2,1-b]thiazole and the study of their biological applications." AIP Conference Proceedings, 2020.
  • "A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymeriz

Sources

Validation

A Researcher's Guide to Assessing the DNA-Damaging Activity of 1,2-Benzisothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have shown...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] However, as with any compound intended for therapeutic use, a thorough assessment of its safety profile is paramount. A critical aspect of this evaluation is understanding the potential for DNA damage, a key factor in mutagenesis and carcinogenesis.[4]

This guide provides a comprehensive overview of the methodologies used to assess the DNA-damaging activity of 1,2-benzisothiazole derivatives. It is designed to equip researchers with the knowledge to design, execute, and interpret key genotoxicity assays, and to understand the structure-activity relationships that govern the DNA-damaging potential of this important class of compounds.

The Double-Edged Sword: Understanding the DNA-Damaging Potential

The genotoxicity of 1,2-benzisothiazole derivatives is not a universal characteristic but is instead highly dependent on the specific chemical substitutions on the benzisothiazole ring.[5] Certain functional groups, often referred to as "alerting groups," have been associated with an increased likelihood of DNA damage. These include aromatic nitro, aromatic amino, and epoxide groups.[5]

The primary mechanism by which many 1,2-benzisothiazole derivatives are thought to exert their genotoxic effects is through the induction of oxidative stress.[6] This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can directly damage DNA by causing single- and double-strand breaks, as well as base modifications.[7]

A Comparative Look at 1,2-Benzisothiazole Derivatives

While a comprehensive quantitative comparison of all 1,2-benzisothiazole derivatives is beyond the scope of this guide, existing research provides valuable insights into the structure-activity relationships governing their DNA-damaging potential. Studies have shown that the presence of aromatic nitro or unsubstituted amino groups is often associated with genotoxic properties. Conversely, some 3-amino, 3-acylamino, and 3-alkylaminoacylamino derivatives of 1,2-benzisothiazole have been found to be non-genotoxic.[8]

The following table summarizes the DNA-damaging potential of representative 1,2-benzisothiazole derivatives based on the presence of "alerting groups" and findings from genotoxicity assays like the Bacillus subtilis rec-assay and the Salmonella-microsome assay.[5]

Derivative ClassKey SubstituentsPredicted DNA-Damaging ActivitySupporting Evidence
Nitro-substituted 1,2-benzisothiazoles Aromatic nitro groupHighConsistently show DNA-damaging activity in various assays.[5]
Amino-substituted 1,2-benzisothiazoles Unsubstituted aromatic amino groupHighOften exhibit genotoxic properties.
Epoxide-containing 1,2-benzisothiazoles Epoxide groupHighConsidered an "alerting group" for genotoxicity.[5]
Acylamino-substituted 1,2-benzisothiazoles Acylamino group at the 3-positionLowGenerally found to be non-genotoxic.[8]
Alkylaminoacylamino-substituted 1,2-benzisothiazoles Alkylaminoacylamino group at the 3-positionLowTypically do not exhibit genotoxic properties.[8]

Experimental Workflows for Assessing DNA Damage

A robust assessment of the DNA-damaging activity of 1,2-benzisothiazole derivatives requires a multi-pronged approach, employing a battery of well-validated assays. Here, we detail the protocols for three key assays: the Alkaline Comet Assay for detecting DNA strand breaks, the γ-H2AX Immunofluorescence Assay for visualizing double-strand breaks, and the DCFH-DA Assay for quantifying intracellular ROS production.

Workflow for Assessing DNA-Damaging Activity

cluster_0 Initial Screening cluster_1 Cell Culture & Treatment cluster_2 DNA Damage & Oxidative Stress Assessment cluster_3 Data Analysis & Interpretation A Select 1,2-Benzisothiazole Derivatives B Prepare Stock Solutions A->B C Seed Cells for Assays B->C D Treat Cells with Derivatives C->D E Alkaline Comet Assay D->E F γ-H2AX Immunofluorescence Assay D->F G DCFH-DA Assay for ROS D->G H Quantify DNA Damage & ROS Levels E->H F->H G->H I Compare Derivatives H->I J Structure-Activity Relationship Analysis I->J

Caption: Experimental workflow for assessing the DNA-damaging activity of 1,2-benzisothiazole derivatives.

Detailed Protocol: Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[9][10][11][12][13]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks and alkali-labile sites, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of the 1,2-benzisothiazole derivative and appropriate positive and negative controls.

    • Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Mix cell suspension with low-melting-point agarose at a 1:10 ratio (v/v).

    • Pipette 75 µL of the mixture onto a pre-coated slide and cover with a coverslip.

    • Solidify the agarose at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply a voltage of 1 V/cm for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently with a neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Detailed Protocol: γ-H2AX Immunofluorescence Assay

The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is a rapid and specific cellular response to the formation of DNA double-strand breaks (DSBs). The γ-H2AX assay allows for the visualization and quantification of these DSBs as distinct nuclear foci.

Principle: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γ-H2AX. A fluorescently labeled secondary antibody is then used to detect the primary antibody, and the resulting foci are visualized and counted using fluorescence microscopy.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with the 1,2-benzisothiazole derivatives and controls for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ or CellProfiler).

cluster_0 Cell Preparation cluster_1 Cell Processing cluster_2 Immunostaining cluster_3 Visualization A Seed & Treat Cells on Coverslips B Fixation (Paraformaldehyde) A->B C Permeabilization (Triton X-100) B->C D Blocking (BSA) C->D E Primary Antibody (anti-γ-H2AX) D->E F Secondary Antibody (Fluorescent) E->F G Counterstain Nuclei (DAPI) F->G H Mount Coverslips G->H I Fluorescence Microscopy H->I J Image Analysis (Foci Quantification) I->J

Caption: Workflow for the γ-H2AX immunofluorescence assay.

Detailed Protocol: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to attach.

    • Treat the cells with the 1,2-benzisothiazole derivatives and appropriate controls.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with a serum-free medium.

    • Load the cells with DCFH-DA (typically 5-10 µM) in a serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement of Fluorescence:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number or protein concentration.

    • Express the results as a fold change relative to the untreated control.

Data Interpretation and Drawing Conclusions

  • Comet Assay: An increase in the percentage of tail DNA, tail length, and tail moment indicates the presence of DNA strand breaks. A dose-dependent increase is a strong indicator of genotoxicity.

  • γ-H2AX Assay: A significant increase in the number of γ-H2AX foci per nucleus confirms the induction of DNA double-strand breaks, which are particularly deleterious lesions.

  • DCFH-DA Assay: Elevated levels of DCF fluorescence suggest an increase in intracellular ROS, providing a mechanistic link between the compound and oxidative DNA damage.

By comparing the results across a series of derivatives, researchers can establish structure-activity relationships. For instance, the presence of a nitro group at a specific position on the benzisothiazole ring may consistently lead to a greater induction of DNA damage compared to an amino or acylamino group at the same position.

Conclusion

The assessment of DNA-damaging activity is a critical step in the safety evaluation of 1,2-benzisothiazole derivatives. The combination of the Alkaline Comet Assay, the γ-H2AX Immunofluorescence Assay, and the DCFH-DA Assay provides a robust framework for identifying genotoxic potential and elucidating the underlying mechanisms. By understanding the structure-activity relationships that govern DNA damage, researchers can guide the design of safer and more effective therapeutic agents based on the versatile 1,2-benzisothiazole scaffold.

References

  • Zani, F., Maggiali, C. A., Mingiardi, M. R., & Mazza, P. (1991). Biological studies on 1,2-benzisothiazole derivatives. IV. Relationships between chemical structure and genotoxicity. Il Farmaco, 46(5), 639–646. [Link]

  • Kinner, A., Wu, W., Staudt, C., & Iliakis, G. (2008). γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin. Nucleic acids research, 36(17), 5678–5694. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 22). The Importance of Benzisothiazole Derivatives in Modern Drug Development. [Link]

  • Redon, C. E., Dickey, J. S., Bonner, W. M., & Sedelnikova, O. A. (2011). γ-H2AX – A Novel Biomarker for DNA Double-strand Breaks. In vivo (Athens, Greece), 25(4), 553–560. [Link]

  • Pérez-López, M., & Aragon, L. (2020). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. In Methods in Molecular Biology (Vol. 2153, pp. 1–10). Humana, New York, NY. [Link]

  • Cyprotex. (n.d.). γH2AX Double Strand DNA Damage Response Assay. Evotec. Retrieved March 27, 2026, from [Link]

  • Pérez-López, M., & Aragon, L. (2020). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Methods in molecular biology (Clifton, N.J.), 2153, 1–10. [Link]

  • Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. (2025, September 24). Journal of Molecular Structure, 1325, 139456. [Link]

  • Vitali, M., Amoretti, L., & Zani, F. (1989). Biological studies on 1,2-benzisothiazole derivatives. II. Evaluation of antibacterial, antifungal and DNA-damaging activities of 3-amino, 3-acylamino, 3-alkylaminoacylamino derivatives. Il Farmaco, 44(10), 997–1006. [Link]

  • Er, M. D., & Chen, Y. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. [Link]

  • Turesky, R. J. (2002). Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. Drug metabolism reviews, 34(3), 625–650. [Link]

  • A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. (2017). Scientific Reports, 7(1), 2533. [Link]

  • Zani, F., Bellotti, A., & Mazza, P. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Il Farmaco, 49(11), 713–719. [Link]

  • Murata, M., Kobayashi, M., & Kawanishi, S. (2001). Mechanism of Oxidative DNA Damage Induced by a Heterocyclic Amine, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline. Japanese journal of cancer research : Gann, 92(12), 1239–1246. [Link]

  • Trevigen. (2012). CometAssay® 96-Well Kit. [Link]

  • Wills, J. W., Johnson, G. E., & Elespuru, R. K. (2016). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Frontiers in genetics, 7, 208. [Link]

  • Agilent Technologies. (2017). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. [Link]

  • Sharma, A., Singh, N., & Sharma, U. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International journal of molecular sciences, 20(23), 6013. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.